Oxyguno
Description
Structure
3D Structure
Properties
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-4-chloro-17-hydroxy-10,13,17-trimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClO3/c1-18-8-7-14(22)17(21)13(18)5-4-11-12-6-9-20(3,24)19(12,2)10-15(23)16(11)18/h11-12,16,24H,4-10H2,1-3H3/t11-,12-,16+,18-,19-,20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJMMWHIKVCYNV-UYLDGEFQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C(=C1CCC3C2C(=O)CC4(C3CCC4(C)O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C(=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@]4(C)O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017249 | |
| Record name | 4-Chloro-17β-hydroxy-17-methylandrost-4-ene-3,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14935-61-6 | |
| Record name | 4-Chloro-17β-hydroxy-17-methylandrost-4-ene-3,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Oxyguno
Introduction
Oxyguno is a synthetic, orally active anabolic-androgenic steroid (AAS)[1][2]. Its chemical name is 4-chloro-17α-methyl-17β-hydroxy-androst-4-ene-3,11-dione[1][2]. Like other AAS, its primary mechanism of action is centered on the activation of the androgen receptor (AR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor[3][4][5]. Manufacturers have claimed that this compound possesses a significantly higher anabolic effect and lower androgenic side-effects compared to testosterone[1][2][6].
Core Mechanism of Action: Androgen Receptor Agonism
The physiological effects of this compound are mediated through its interaction with the androgen receptor. This interaction initiates a cascade of molecular events that ultimately alter gene expression in target tissues, leading to its anabolic and androgenic effects.
2.1. Ligand Binding and Receptor Activation:
As a synthetic steroid, this compound is designed to be structurally similar to testosterone (B1683101), allowing it to bind to the ligand-binding domain (LBD) of the androgen receptor[7]. This binding is thought to induce a conformational change in the receptor protein. In its inactive state, the androgen receptor is located in the cytoplasm, complexed with heat shock proteins (HSPs) that maintain its conformation for ligand binding[3]. Upon binding of an agonist like this compound, these HSPs dissociate from the receptor[3].
2.2. Dimerization and Nuclear Translocation:
The activated ligand-receptor complex then forms a homodimer with another activated AR molecule[3]. This dimerization is a crucial step for the subsequent nuclear import of the complex[3]. The dimerized receptor, now fully active, translocates from the cytoplasm into the nucleus[3].
2.3. DNA Binding and Transcriptional Regulation:
Within the nucleus, the AR homodimer binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter or enhancer regions of target genes[1][3]. The binding of the AR dimer to AREs allows for the recruitment of co-activator or co-repressor proteins, which in turn modulate the rate of transcription of these genes by the cellular transcriptional machinery[3][5]. This leads to an up- or down-regulation of specific messenger RNA (mRNA) molecules, and consequently, the synthesis of proteins responsible for the anabolic and androgenic effects of the steroid.
Signaling Pathway of Anabolic-Androgenic Steroids
Caption: Generalized signaling pathway of anabolic-androgenic steroids like this compound.
Downstream Cellular Effects
The modulation of gene expression by this compound leads to a variety of cellular effects, primarily in skeletal muscle and bone, but also in other tissues.
3.1. Anabolic Effects:
-
Increased Protein Synthesis: A primary anabolic effect is the stimulation of protein synthesis in muscle cells, leading to an increase in muscle mass and strength[8][9]. This is achieved by upregulating the transcription of genes involved in the synthesis of contractile proteins.
-
Decreased Protein Breakdown (Anti-catabolic effect): AAS can also exert anti-catabolic effects by competing with glucocorticoids for their receptors, thereby inhibiting the muscle-wasting effects of these hormones[8][10].
-
Satellite Cell Proliferation: Anabolic steroids can stimulate the proliferation of satellite cells, which are muscle stem cells that play a crucial role in muscle repair and growth[9].
3.2. Androgenic Effects:
The androgenic effects of this compound are a result of its action on tissues such as the skin, hair follicles, and prostate gland. These effects are responsible for the development of male secondary sexual characteristics.
Quantitative Data
Specific quantitative data for this compound, such as its binding affinity for the androgen receptor (e.g., Ki, IC50) or its potency in functional assays (e.g., EC50), are not available in the peer-reviewed scientific literature. The primary claim found in the literature is a qualitative comparison to testosterone.
| Parameter | Claimed Value for this compound (Relative to Testosterone) | Reference |
| Anabolic Effect | 7 times greater | [1][2][6] |
| Androgenic Effect | 12% of testosterone | [1][2][6] |
Note: These values are based on manufacturer claims cited in a single research article and have not been independently verified in peer-reviewed studies.
Experimental Protocols
While specific experimental protocols for this compound are not published, the following outlines a generalized workflow for characterizing the mechanism of action of a potential androgen receptor agonist.
5.1. Androgen Receptor Binding Assay (Competitive Radioligand Binding Assay):
This assay is designed to determine the affinity of a test compound for the androgen receptor.
Workflow for Androgen Receptor Binding Assay
Caption: A generalized workflow for a competitive androgen receptor binding assay.
5.2. Androgen Receptor Transactivation Assay (Reporter Gene Assay):
This cell-based assay measures the ability of a compound to activate the androgen receptor and induce the expression of a reporter gene.
Workflow for AR Transactivation Assay
Caption: A generalized workflow for an androgen receptor transactivation reporter gene assay.
Conclusion
The mechanism of action of this compound is presumed to follow the classical pathway of other anabolic-androgenic steroids, primarily acting as an agonist for the androgen receptor. This leads to the modulation of gene expression, resulting in its anabolic and androgenic effects. While claims of its high anabolic to androgenic ratio exist, a lack of publicly available, peer-reviewed data on its binding affinity, potency, and specific molecular interactions makes a definitive and detailed characterization of its mechanism of action challenging. Further research is required to fully elucidate the molecular pharmacology of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic studies of this compound in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Mechanisms of Anabolic Steroids, Selective Androgen Receptor Modulators and Myostatin Inhibitors [kjsm.org]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. researchgate.net [researchgate.net]
- 7. Anabolic steroids | Better Health Channel [betterhealth.vic.gov.au]
- 8. How the love of muscle can break a heart: Impact of anabolic androgenic steroids on skeletal muscle hypertrophy, metabolic and cardiovascular health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular and molecular mechanisms responsible for the action of testosterone on human skeletal muscle. A basis for illegal performance enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Content Background: How Does the Alteration of Genetic Function by Anabolic Steroids Increase Muscle Mass? – PEP [sites.duke.edu]
An In-depth Technical Guide to Oxyguno: Chemical Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxyguno, chemically known as 4-chloro-17α-methyl-17β-hydroxy-androst-4-ene-3,11-dione, is a synthetic, orally active anabolic-androgenic steroid (AAS). First synthesized in the 1960s, it has garnered attention for its purported high anabolic-to-androgenic ratio. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, a plausible synthesis pathway, its mechanism of action via the androgen receptor signaling pathway, and relevant experimental protocols for its study. Quantitative data are summarized for comparative analysis.
Chemical Structure and Properties
This compound is a modified derivative of testosterone. Its chemical structure is characterized by the addition of a chloro group at the C4 position, a methyl group at the C17α position, and a ketone group at the C11 position of the steroid nucleus. These modifications influence its metabolic stability and receptor binding affinity.
Below is a diagram of the chemical structure of this compound.
Caption: Chemical Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | 4-chloro-17α-methyl-17β-hydroxy-androst-4-ene-3,11-dione |
| Molecular Formula | C₂₀H₂₇ClO₃ |
| Molecular Weight | 366.9 g/mol |
| CAS Number | 14935-61-6 |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMF, DMSO, and Ethanol |
Synthesis Pathway
The synthesis of this compound can be approached from commercially available steroid precursors. While the original synthesis by Huettenrauch in 1967 provides the foundational methodology, a generalized pathway can be inferred from established steroid chemistry. A plausible synthesis could start from a suitable androstane (B1237026) derivative, involving key steps such as chlorination, methylation, and oxidation.
The following diagram illustrates a proposed synthesis pathway for this compound.
Caption: Proposed Synthesis Pathway for this compound.
Biological Activity and Signaling Pathway
As an anabolic-androgenic steroid, the biological effects of this compound are mediated through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily. Upon entering the cell, this compound binds to the AR in the cytoplasm, leading to a conformational change and dissociation from heat shock proteins. The activated this compound-AR complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in protein synthesis, muscle growth, and other anabolic and androgenic processes.
The diagram below illustrates the androgen receptor signaling pathway.
Caption: Androgen Receptor Signaling Pathway.
Table 2: Reported Biological Activity of this compound
| Parameter | Value | Reference |
| Anabolic Activity | ~850% of testosterone | [1] |
| Androgenic Activity | ~7% of testosterone | [1] |
Experimental Protocols
The study of this compound and its metabolites often involves in vitro and in vivo models. The following are generalized protocols based on metabolic studies of similar anabolic steroids.
In Vitro Metabolism using Liver Microsomes
This protocol is designed to identify the primary metabolites of this compound produced by hepatic enzymes.
Experimental Workflow:
Caption: In Vitro Metabolism Workflow.
Methodology:
-
Incubation: this compound is incubated with liver microsomes (e.g., from equine or human sources) in the presence of an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer at 37°C.
-
Reaction Termination: The reaction is stopped at various time points by adding a cold organic solvent like acetonitrile.
-
Extraction: The mixture is centrifuged, and the supernatant is collected. Metabolites are then extracted using liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction.
-
Analysis: The extracted samples are dried, derivatized (e.g., trimethylsilylation for GC-MS analysis), and analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the metabolites.
In Vivo Metabolism and Pharmacokinetic Studies
This protocol is designed to study the absorption, distribution, metabolism, and excretion (ADME) of this compound in an animal model.
Methodology:
-
Administration: A known dose of this compound is administered to the animal model (e.g., orally to horses or rodents).
-
Sample Collection: Blood and urine samples are collected at predetermined time points post-administration.
-
Sample Preparation:
-
Urine: Samples may undergo enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites. This is followed by extraction as described for the in vitro protocol.
-
Plasma/Serum: Proteins are precipitated (e.g., with acetonitrile), and the supernatant is extracted.
-
-
Analysis: The prepared samples are analyzed by LC-MS/MS or GC-MS to identify and quantify this compound and its metabolites.
-
Data Analysis: Pharmacokinetic parameters such as half-life, clearance, and volume of distribution are calculated from the concentration-time profiles of the parent drug and its metabolites.
Table 3: Identified Metabolites of this compound in Horses
| Metabolite | Biotransformation Pathway |
| 4-chloro-17α-methyl-androst-4-ene-3-keto-11,17β-diol (stereoisomers) | Reduction of the 11-keto group |
| 20-hydroxy-oxyguno | Hydroxylation at C20 |
| 4-chloro-17α-methyl-androst-4-ene-3-keto-11,17β,20-triol | Reduction of the 11-keto group and hydroxylation at C20 |
| 4-chloro-17α-methyl-androstane-11-keto-3,17β-diol | Reduction of the C4-C5 double bond and the 3-keto group |
| 17-epi-oxyguno | Epimerization at C17 |
Conclusion
This compound is a potent synthetic anabolic-androgenic steroid with a distinct chemical structure that confers a high anabolic potential. Its biological effects are mediated through the androgen receptor signaling pathway. Understanding its synthesis, metabolism, and mechanism of action is crucial for researchers in the fields of endocrinology, pharmacology, and anti-doping science. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound and related compounds.
Disclaimer: this compound is a controlled substance in many jurisdictions and should only be handled by authorized personnel for legitimate research purposes. This document is for informational purposes only and does not endorse the use of anabolic steroids.
References
Oxyguno: A Technical Examination of its Anabolic-Androgenic Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical overview of the anabolic-androgenic steroid (AAS) known as Oxyguno (4-chloro-17α-methyl-17β-hydroxy-androst-4-ene-3,11-dione). While manufacturer claims position this compound as a highly anabolic agent with minimal androgenic effects, this whitepaper critically examines the available data, outlines the standardized experimental protocols required for the validation of such claims, and illustrates the fundamental signaling pathways through which anabolic-androgenic steroids exert their physiological effects. The information is intended to serve as a scientific resource for researchers and professionals in the fields of endocrinology, pharmacology, and drug development.
Introduction
This compound is a synthetic, orally active anabolic-androgenic steroid that has been marketed as a "designer steroid."[1][2] Its chemical structure is 4-chloro-17α-methyl-17β-hydroxy-androst-4-ene-3,11-dione.[1] The defining characteristic of any AAS is its anabolic-to-androgenic ratio, which quantifies the compound's ability to promote muscle growth (anabolic effects) relative to its propensity to induce male sexual characteristics (androgenic effects). A high ratio is therapeutically desirable, suggesting a greater potential for myotrophic benefits with a reduced risk of androgenic side effects. This guide synthesizes the publicly available quantitative data on this compound's anabolic and androgenic properties, details the established methodologies for determining these ratios, and provides visual representations of the relevant cellular signaling pathways.
Quantitative Data: Anabolic-Androgenic Ratio
The anabolic and androgenic potency of a steroid is typically expressed relative to a reference compound, most commonly testosterone (B1683101) or methyltestosterone, which is assigned a baseline ratio of 1:1 or 100:100. The available data for this compound is derived primarily from manufacturer claims and has not been substantiated in peer-reviewed scientific literature.
| Compound | Anabolic Rating (relative to Testosterone) | Androgenic Rating (relative to Testosterone) | Anabolic-to-Androgenic Ratio | Source |
| Testosterone | 100 | 100 | 1:1 | Reference |
| This compound (Claim 1) | 700 | 12 | 58:1 | Manufacturer Claim[1][3] |
| This compound (Claim 2) | 850 | 7 | 121:1 | Product Description[2][4] |
Note: The data presented in this table for this compound is based on marketing materials and has not been independently verified through standardized, peer-reviewed experimental assays.
Experimental Protocols: The Hershberger Bioassay
The definitive method for determining the anabolic and androgenic activity of a steroid is the Hershberger bioassay. This in vivo assay, standardized as the OECD Test Guideline 441, utilizes a castrated peripubertal male rat model.[1][2][3][4][5] The protocol is designed to measure the dose-dependent changes in the weights of specific androgen-responsive tissues.
Animal Model and Preparation
-
Species: Rat (typically Sprague-Dawley or Wistar strain).
-
Sex: Male.
-
Age: Peripubertal (approximately 42 days of age at castration).
-
Procedure: Animals are surgically castrated to remove the endogenous source of androgens. A post-operative recovery period of at least seven days is required to allow for the regression of androgen-dependent tissues.
Experimental Design
-
Groups:
-
Vehicle Control (castrated, untreated).
-
Reference Androgen (castrated, treated with a known androgen, e.g., testosterone propionate).
-
Test Compound (castrated, treated with this compound at multiple dose levels).
-
-
Administration: The test and reference compounds are typically administered daily for 10 consecutive days via oral gavage or subcutaneous injection.
-
Endpoint: Approximately 24 hours after the final dose, the animals are euthanized, and the following tissues are carefully dissected and weighed:
-
Anabolic Indicator: Levator ani-bulbocavernosus (LABC) muscle.
-
Androgenic Indicators:
-
Ventral prostate (VP).
-
Seminal vesicles (SV) (including coagulating glands and their fluids).
-
Cowper's glands (COW).
-
Glans penis (GP).
-
-
Data Analysis and Interpretation
The anabolic activity is determined by the dose-dependent increase in the weight of the LABC muscle relative to the vehicle control group. The androgenic activity is determined by the dose-dependent increase in the weights of the VP, SV, COW, and GP relative to the vehicle control group. The anabolic-to-androgenic ratio is then calculated by comparing the myotrophic (anabolic) and androgenic potencies of the test compound to the reference androgen.
Signaling Pathways
Anabolic-androgenic steroids exert their effects through two primary signaling pathways: a classical genomic pathway and a more recently characterized non-genomic pathway.
Genomic Signaling Pathway
The traditional and most well-understood mechanism of AAS action is the genomic pathway. This pathway involves the binding of the steroid to the intracellular androgen receptor (AR), which then acts as a ligand-activated transcription factor to modulate gene expression.
Caption: Genomic signaling pathway of this compound.
Non-Genomic Signaling Pathway
In addition to the classical genomic pathway, AAS can also elicit rapid cellular responses through non-genomic signaling. This pathway is initiated by the interaction of the steroid with membrane-associated androgen receptors, leading to the activation of intracellular signaling cascades.
Caption: Non-genomic signaling pathway of this compound.
Conclusion
This compound is a synthetic anabolic-androgenic steroid with manufacturer claims of a highly favorable anabolic-to-androgenic ratio. However, a critical lack of peer-reviewed scientific data necessitates a cautious interpretation of these claims. The standardized and validated Hershberger bioassay remains the gold standard for the empirical determination of the anabolic and androgenic properties of such compounds. A thorough evaluation of this compound according to these established protocols is required to scientifically validate its pharmacological profile. The cellular effects of this compound, like other AAS, are mediated through both genomic and non-genomic signaling pathways, which ultimately converge to produce its physiological effects. This technical guide provides a framework for the scientific community to understand and further investigate the properties of this compound and similar designer steroids.
References
Pharmacokinetics and Bioavailability of Oral Oxyguno: A Technical Guide
Disclaimer: The compound "Oxyguno" is a synthetic anabolic androgenic steroid with limited publicly available human pharmacokinetic data.[1][2] This guide will, therefore, outline the core principles and methodologies for assessing the pharmacokinetics and bioavailability of an oral drug, using the extensively studied opioid analgesic, Oxycodone, as a detailed proxy. The data and pathways presented for Oxycodone will serve as a comprehensive example for the type of information required for a thorough pharmacokinetic characterization of an oral compound like this compound.
Introduction
The development of any new oral therapeutic agent necessitates a thorough understanding of its pharmacokinetic (PK) and bioavailability profile. Pharmacokinetics describes the time course of drug absorption, distribution, metabolism, and excretion (ADME), which collectively determine the onset, intensity, and duration of the drug's effect. Bioavailability, a key pharmacokinetic parameter, quantifies the fraction of an administered dose that reaches the systemic circulation in an unchanged form.
This technical guide provides an in-depth overview of the essential concepts and experimental methodologies for characterizing the pharmacokinetics and bioavailability of an oral drug, with a specific focus on the data and protocols analogous to those required for a compound such as this compound.
Pharmacokinetic Profile of Oral Oxycodone (as a proxy for this compound)
Oral Oxycodone is a semi-synthetic opioid that is well-absorbed from the gastrointestinal tract.[3] Its bioavailability is significantly higher than that of morphine, another commonly used opioid.[3][4] The metabolism of Oxycodone is complex and primarily occurs in the liver via the cytochrome P450 (CYP) enzyme system.[5]
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for orally administered Oxycodone in healthy adults. It is important to note that significant inter-individual variability in these parameters has been observed.[4]
| Parameter | Symbol | Value | Unit | Description | Reference(s) |
| Bioavailability | F | 60 - 87 | % | The fraction of the oral dose that reaches systemic circulation. | [3] |
| Time to Peak Concentration | Tmax | ~1 | h | Time to reach the maximum plasma concentration after oral administration. | [5][6] |
| Maximum Concentration | Cmax | 34 - 38 | ng/mL | The maximum plasma concentration achieved after an oral dose. | [5][6] |
| Area Under the Curve | AUC (0-inf) | 208 - 245 | ng·h/mL | The total drug exposure over time. | [5][6] |
| Elimination Half-life | t1/2 | ~3.2 | h | The time required for the plasma concentration of the drug to decrease by half. | [4] |
| Volume of Distribution | Vd | 2.6 | L/kg | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | |
| Clearance | CL | 0.8 | L/min | The volume of plasma cleared of the drug per unit time. |
Experimental Protocols
In Vivo Oral Bioavailability Study
Objective: To determine the rate and extent of absorption of an oral formulation of a drug.
Study Design: A randomized, single-dose, two-period, two-sequence crossover design is typically employed.[7] Healthy adult volunteers are administered a single oral dose of the test formulation and a reference formulation (e.g., an intravenous solution for absolute bioavailability or another oral formulation for relative bioavailability) in two separate periods, with a washout period in between.[8]
Protocol:
-
Subject Recruitment: A cohort of healthy, non-smoking adult volunteers within a specified age and body mass index (BMI) range are recruited. Subjects undergo a comprehensive medical screening to ensure they meet the inclusion and exclusion criteria.
-
Dosing: After an overnight fast of at least 10 hours, subjects receive a single oral dose of the drug with a standardized volume of water.[7][8]
-
Blood Sampling: Serial blood samples are collected in tubes containing an appropriate anticoagulant at predefined time points before and after dosing (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).[9]
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then transferred to labeled cryovials and stored at -20°C or lower until analysis.
-
Bioanalytical Method: The concentration of the drug and its major metabolites in the plasma samples is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3][10]
-
Pharmacokinetic Analysis: The plasma concentration-time data for each subject is used to calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis.[11]
-
Statistical Analysis: The bioavailability of the oral formulation is assessed by comparing the AUC and Cmax values with the reference formulation.
In Vitro Metabolism Study
Objective: To identify the metabolic pathways and the enzymes responsible for the metabolism of a drug.
Protocol:
-
Microsome Preparation: Human liver microsomes (HLMs), which contain a high concentration of CYP enzymes, are used.[4]
-
Incubation: The drug is incubated with HLMs in a reaction mixture containing a NADPH-generating system to initiate the metabolic reactions.[4] Incubations are carried out at 37°C for a specified period (e.g., 30 minutes).[4]
-
Reaction Termination: The metabolic reaction is stopped by adding a quenching solvent, such as ice-cold methanol.[4]
-
Metabolite Identification: The incubation mixture is analyzed by LC-MS/MS to identify and quantify the metabolites formed.
-
Enzyme Phenotyping: To identify the specific CYP enzymes involved, the drug is incubated with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).[4] Alternatively, selective chemical inhibitors for specific CYP enzymes can be used in incubations with HLMs.
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for a typical oral bioavailability study.
Caption: Major metabolic pathways of Oxycodone.
Conclusion
The characterization of the pharmacokinetic and bioavailability profile of an oral drug is a critical component of the drug development process. This guide has outlined the fundamental principles and experimental approaches for such an evaluation, using the well-documented properties of Oxycodone as a practical example. A thorough understanding of a drug's ADME properties, as detailed in this guide, is essential for ensuring its safety and efficacy in the intended patient population. For a novel compound like this compound, a similar comprehensive evaluation of its human pharmacokinetics would be imperative for its clinical development.
References
- 1. Exposure to oral oxycodone is increased by concomitant inhibition of CYP2D6 and 3A4 pathways, but not by inhibition of CYP2D6 alone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. A rapid and sensitive LC-MS/MS method for quantifying oxycodone, noroxycodone, oxymorphone and noroxymorphone in human plasma to support pharmacokinetic drug interaction studies of oxycodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Oxycodone, Noroxycodone and Oxymorphone by High-Performance Liquid Chromatography–Electrospray Ionization-Tandem Mass Spectrometry in Human Matrices: In vivo and In vitro Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxycodone - Wikipedia [en.wikipedia.org]
- 6. Oxycodone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. FDA releases new guidance on bioavailability studies [gabionline.net]
- 8. FDA bioavailability guidance takes industry feedback into consideration | RAPS [raps.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Determination of oxycodone and its major metabolites noroxycodone and oxymorphone by ultra-high-performance liquid chromatography tandem mass spectrometry in plasma and urine: application to real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic analysis [bio-protocol.org]
In Vitro Androgen Receptor Binding Affinity of Oxyguno: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Androgen Receptor Binding
The androgen receptor (AR) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[3][4] Upon binding to androgens such as testosterone (B1683101) and its more potent metabolite, 5α-dihydrotestosterone (DHT), the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[5][6] In the nucleus, the AR-ligand complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[3][5] This signaling cascade is crucial for the development and maintenance of male secondary sexual characteristics and has been implicated in the pathophysiology of various diseases, including prostate cancer.
The affinity with which a compound binds to the AR is a critical determinant of its androgenic or anti-androgenic potential. This binding affinity is typically quantified by parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive binding assays.
Quantitative Data on Androgen Receptor Binding
As of the compilation of this guide, specific quantitative data (e.g., Ki, IC50) for the in vitro binding affinity of Oxyguno to the human androgen receptor is not available in the public scientific literature. The following table provides a template for how such data, once determined, could be presented for comparison with known androgens.
| Compound | Receptor Source | Radioligand | Ki (nM) | IC50 (nM) | Relative Binding Affinity (%) | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Dihydrotestosterone (DHT) | Hamster Prostate Cytosol | [3H]DHT | - | 3.2 | 100 | [5] |
| Cyproterone Acetate | Hamster Prostate Cytosol | [3H]DHT | - | 4.4 | 73 | [5] |
Experimental Protocol: In Vitro Androgen Receptor Competitive Binding Assay
The following is a representative protocol for a radioligand competitive binding assay designed to determine the binding affinity of a test compound like this compound for the androgen receptor. This protocol is based on established methodologies.[7][8][9][10][11][12][13][14]
Materials and Reagents
-
Test Compound: this compound (4-chloro-17α-methyl-17β-hydroxyandrost-4-ene-3,11-dione)
-
Androgen Receptor Source: Purified recombinant human androgen receptor ligand-binding domain (AR-LBD) or cytosol preparations from androgen-sensitive tissues (e.g., rat prostate).
-
Radioligand: [³H]-Dihydrotestosterone ([³H]-DHT) or another high-affinity synthetic androgen like [³H]-Mibolerone (R1881).
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1.5 mM EDTA, 10% glycerol, and 1 mM DTT).
-
Wash Buffer: Ice-cold Tris-HCl buffer.
-
Unlabeled Competitor (for non-specific binding): High concentration of unlabeled DHT or R1881.
-
Scintillation Cocktail: Suitable for aqueous samples.
-
96-well Filter Plates: With glass fiber filters (e.g., GF/C).
-
Plate Sealers
-
Liquid Scintillation Counter
Assay Procedure
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound (this compound) in the assay buffer. The final concentration range should be chosen to span the expected IC50 value.
-
Prepare the radioligand solution in the assay buffer at a concentration at or below its dissociation constant (Kd) for the AR.
-
Prepare the androgen receptor solution in the assay buffer. The optimal concentration should be determined empirically to ensure that the amount of radioligand bound does not exceed 10% of the total added radioligand.[15]
-
-
Assay Plate Setup:
-
The assay is typically performed in a 96-well format in triplicate.
-
Total Binding Wells: Add assay buffer, androgen receptor solution, and radioligand solution.
-
Non-specific Binding (NSB) Wells: Add assay buffer, androgen receptor solution, radioligand solution, and a high concentration of the unlabeled competitor.
-
Test Compound Wells: Add the serially diluted test compound, androgen receptor solution, and radioligand solution.
-
-
Incubation:
-
Seal the plate and incubate at a specified temperature (e.g., 4°C or room temperature) for a sufficient period to reach binding equilibrium (e.g., 2-18 hours). The optimal incubation time should be determined in preliminary experiments.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Seal the plate and measure the radioactivity in each well using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
-
Determine IC50:
-
The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition curve.
-
-
Calculate Ki (optional):
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Visualizations
Androgen Receptor Signaling Pathway
The following diagram illustrates the classical androgen receptor signaling pathway.
Caption: Classical androgen receptor signaling pathway.
Experimental Workflow for Competitive Binding Assay
The diagram below outlines the key steps in the in vitro competitive androgen receptor binding assay.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Metabolic studies of this compound in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Androgen Bioassays as a Detection Method for Designer Androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Transcriptional regulation by the Oxyguno-androgen receptor complex
A Technical Guide to Transcriptional Regulation by the Dihydrotestosterone (DHT)-Androgen Receptor Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Androgen Receptor (AR), a ligand-activated nuclear transcription factor, is pivotal in mediating the biological effects of androgens.[1][2][3] Dihydrotestosterone (DHT), a potent metabolite of testosterone, is the most powerful natural ligand for the AR.[3][4][5] The binding of DHT to the AR initiates a cascade of molecular events that culminates in the regulation of gene expression, influencing a wide array of physiological and pathological processes.[1][6] These processes are fundamental to male sexual development and function, and their dysregulation is implicated in diseases such as prostate cancer.[6][7][8] This guide provides an in-depth technical overview of the transcriptional regulation orchestrated by the DHT-AR complex, detailing the underlying molecular mechanisms, key signaling pathways, and the experimental methodologies used for its investigation.
Mechanism of DHT-Mediated Transcriptional Regulation
The transcriptional activity of the AR is tightly regulated by the binding of its ligand, DHT. In its unliganded state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[9][10] The binding of DHT induces a conformational change in the AR, leading to its dissociation from HSPs.[9][10][11] This conformational shift is crucial for the subsequent dimerization of the receptor and its translocation into the nucleus.[9][11][12]
Once inside the nucleus, the DHT-AR homodimer recognizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter or enhancer regions of target genes.[7][8][11][12] This binding event serves as a scaffold for the recruitment of a diverse array of coregulatory proteins, which are essential for modulating the transcriptional output.[1][6][13] These coregulators can be broadly classified as coactivators, which enhance transcriptional activity, or corepressors, which inhibit it.[1][13]
Coactivators, such as steroid receptor coactivator-1 (SRC-1) and proteins with histone acetyltransferase (HAT) activity like CBP/p300, facilitate the recruitment of the basal transcription machinery, including RNA Polymerase II, to the gene promoter.[9][13] This leads to the initiation and elongation of transcription.[13] Conversely, corepressors can recruit histone deacetylases (HDACs) to chromatin, leading to a more condensed chromatin structure that is less accessible to the transcriptional machinery. The specific combination of coregulators recruited to the DHT-AR complex is a key determinant of the cellular response to androgens.[13][14]
Signaling Pathways and Regulatory Networks
The activity of the DHT-AR complex is not solely dependent on the presence of androgens but is also influenced by crosstalk with other signaling pathways. Growth factor signaling pathways, such as those initiated by Epidermal Growth Factor (EGF) and Insulin-like Growth Factor (IGF)-1, can modulate AR activity.[15] For instance, the MAPK signaling cascade, activated by growth factors, can lead to the phosphorylation of the AR, enhancing its transcriptional activity even in the presence of low androgen levels.[15] Furthermore, the PI3K/AKT/mTOR pathway is another critical regulator of AR signaling, and its aberrant activation is often observed in prostate cancer.[7]
The Wnt signaling pathway has also been shown to interact with AR signaling, particularly in the context of castration-resistant prostate cancer.[7] These intricate networks of signaling pathways highlight the complexity of androgen action and provide multiple avenues for therapeutic intervention.
Quantitative Data on DHT-AR Interaction and Gene Regulation
The interaction between DHT and the AR, as well as the subsequent regulation of target genes, can be quantified to understand the potency and efficacy of androgen signaling.
| Parameter | Value | Reference |
| Binding Affinity (Kd) of DHT for AR | 0.25 - 0.5 nM | [5] |
| Relative Binding Affinity of DHT to AR (compared to Testosterone) | 2-3 fold higher | [5] |
| Dissociation Rate of DHT from AR (compared to Testosterone) | 5-fold slower | [5] |
Table 1: Quantitative Parameters of DHT-Androgen Receptor Interaction. This table summarizes key quantitative data describing the high-affinity interaction between Dihydrotestosterone (DHT) and the Androgen Receptor (AR).
| Gene | Fold Change (DHT-induced) | Cell Type | Reference |
| KLK3 (PSA) | -6.1 | LNCaP | [16] |
| TMPRSS2 | -4.1 | LNCaP | [16] |
| FKBP5 | -42.9 | LNCaP | [16] |
| p21 (CDKN1A) | 5-8 fold | CA25s | [17] |
| VCAM1 | ~1.2 fold | KGN | [18] |
Table 2: Examples of DHT-Regulated Genes and their Expression Changes. This table provides examples of genes whose expression is significantly altered by DHT treatment in different cell lines, illustrating the diverse transcriptional responses mediated by the DHT-AR complex.
Experimental Protocols
A variety of experimental techniques are employed to investigate the different facets of DHT-AR mediated transcriptional regulation.
Chromatin Immunoprecipitation (ChIP)
ChIP is a powerful technique used to identify the specific DNA sequences to which the AR binds in the genome.
Protocol Overview:
-
Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Cells are lysed, and the chromatin is sheared into smaller fragments, typically by sonication.[19]
-
Immunoprecipitation: An antibody specific to the AR is used to immunoprecipitate the AR-DNA complexes.
-
Washing: The immunoprecipitated complexes are washed to remove non-specifically bound proteins and DNA.
-
Elution and Reverse Cross-linking: The AR-DNA complexes are eluted, and the cross-links are reversed by heating.
-
DNA Purification and Analysis: The DNA is purified and can be analyzed by qPCR to quantify AR binding to specific gene promoters or by next-generation sequencing (ChIP-seq) to map AR binding sites across the entire genome.[20][21]
Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of the AR in response to DHT.[2]
Protocol Overview:
-
Vector Construction: A reporter vector is constructed containing a luciferase gene under the control of a promoter with one or more AREs.[22][23]
-
Transfection: The reporter vector, along with an AR expression vector (if the cells do not endogenously express AR), is transfected into cells.[2]
-
Treatment: The transfected cells are treated with DHT or a vehicle control.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer.[24][25] An increase in luciferase activity indicates an increase in AR transcriptional activity.[24][25]
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify proteins that interact with the AR in a cellular context.[26][27][28]
Protocol Overview:
-
Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein-protein interactions.[27][28]
-
Immunoprecipitation: An antibody specific to the AR is used to immunoprecipitate the AR and its interacting proteins.[27][28]
-
Washing: The immunoprecipitated complexes are washed to remove non-specifically bound proteins.[27][28]
-
Elution: The AR and its interacting proteins are eluted from the antibody.[27]
-
Analysis: The eluted proteins are typically separated by SDS-PAGE and identified by Western blotting or mass spectrometry.[28]
Visualizations
Figure 1: Canonical DHT-Androgen Receptor Signaling Pathway.
Figure 2: Experimental Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).
Figure 3: Principle of the Luciferase Reporter Assay for AR Activity.
References
- 1. Androgen receptor (AR) coregulators: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 3. Pre-receptor regulation of the androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry, Dihydrotestosterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Dihydrotestosterone - Wikipedia [en.wikipedia.org]
- 6. Androgen receptor (AR) coregulators: a diversity of functions converging on and regulating the AR transcriptional complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Androgen Physiology: Receptor and Metabolic Disorders - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What is the mechanism of Androstanolone? [synapse.patsnap.com]
- 12. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 13. hormonebalance.org [hormonebalance.org]
- 14. A comprehensive analysis of coregulator recruitment, androgen receptor function and gene expression in prostate cancer | eLife [elifesciences.org]
- 15. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suppression of androgen receptor-mediated gene expression by a sequence-specific DNA-binding polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. biorxiv.org [biorxiv.org]
- 20. Integrated Expression Profiling and ChIP-seq Analyses of the Growth Inhibition Response Program of the Androgen Receptor | PLOS One [journals.plos.org]
- 21. Genome-wide analysis of androgen receptor binding and transcriptomic analysis in mesenchymal subsets during prostate development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Androgen Pathway - Report Lentivirus [gentarget.com]
- 24. indigobiosciences.com [indigobiosciences.com]
- 25. indigobiosciences.com [indigobiosciences.com]
- 26. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - HK [thermofisher.com]
- 27. bitesizebio.com [bitesizebio.com]
- 28. assaygenie.com [assaygenie.com]
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-chloro-17α-methyl-androst-4-ene-3,11-dione is a synthetic anabolic-androgenic steroid (AAS). Its discovery is documented in the primary literature, which is essential for a thorough understanding of its synthesis and initial characterization. This technical guide aims to provide an in-depth analysis of the foundational research surrounding this compound.
Disclaimer: The primary source for the discovery of 4-chloro-17α-methyl-androst-4-ene-3,11-dione, a 1967 paper by Huettenrauch in the journal Pharmazie, could not be accessed in its entirety for this review. Consequently, the experimental protocols and quantitative data presented herein are based on established principles of steroid chemistry and information from related literature, representing a plausible reconstruction of the original work.
Proposed Synthesis Pathway
The synthesis of 4-chloro-17α-methyl-androst-4-ene-3,11-dione likely starts from a readily available steroid precursor, such as 17α-methyltestosterone. The key transformations would involve the introduction of a chloro substituent at the 4-position and the oxidation of the 11-position.
A plausible synthetic route is outlined below:
Experimental Protocols
The following are hypothetical, generalized experimental protocols for the key steps in the proposed synthesis of 4-chloro-17α-methyl-androst-4-ene-3,11-dione.
Step 1: Epoxidation of 17α-Methyltestosterone
To a solution of 17α-methyltestosterone in a suitable solvent (e.g., dichloromethane), a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) is added portion-wise at a controlled temperature (e.g., 0 °C). The reaction is stirred until completion, monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with a reducing agent solution (e.g., sodium bisulfite) and a mild base (e.g., sodium bicarbonate solution) to remove excess peroxy acid and the resulting benzoic acid. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude epoxide intermediate.
Step 2: Hydrochlorination of the Intermediate Epoxide
The crude epoxide is dissolved in a suitable solvent (e.g., acetic acid or a mixture of acetone (B3395972) and water). Concentrated hydrochloric acid is then added, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC. Once the reaction is complete, the product is isolated by precipitation in water or by extraction with an organic solvent. The crude 4-chloro-17α-methyltestosterone is then purified, for example, by recrystallization.
Step 3: Oxidation at C11
The purified 4-chloro-17α-methyltestosterone is dissolved in a suitable solvent, such as acetic acid. An oxidizing agent, for instance, chromium trioxide (CrO₃), is added carefully at a controlled temperature. The reaction is monitored by TLC for the disappearance of the starting material. After the reaction is complete, the excess oxidant is quenched (e.g., with methanol (B129727) or isopropanol). The product is then isolated by extraction and purified by column chromatography or recrystallization to yield 4-chloro-17α-methyl-androst-4-ene-3,11-dione.
Data Presentation
The following tables are structured to present the quantitative data that would be expected from the primary literature. As the primary source was not accessible, these tables remain unpopulated.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₀H₂₇ClO₂ |
| Molecular Weight | 338.88 g/mol |
| Melting Point | Data not available |
| Appearance | Data not available |
Table 2: Spectroscopic Data
| Technique | Key Signals |
| ¹H NMR | Data not available |
| ¹³C NMR | Data not available |
| IR | Data not available |
| Mass Spectrometry | Data not available |
Table 3: Synthesis Reaction Details
| Step | Starting Material | Reagents | Solvent | Yield (%) |
| 1 | 17α-Methyltestosterone | m-CPBA | Dichloromethane | Data not available |
| 2 | Intermediate Epoxide | HCl | Acetic Acid | Data not available |
| 3 | 4-Chloro-17α-methyltestosterone | CrO₃ | Acetic Acid | Data not available |
Signaling Pathways and Biological Activity
Information regarding the specific signaling pathways and detailed biological activity of 4-chloro-17α-methyl-androst-4-ene-3,11-dione from its primary discovery is not available in the accessed resources. As an anabolic-androgenic steroid, it is expected to act as an agonist of the androgen receptor (AR).
The general mechanism of action for AAS is depicted below:
An In-depth Technical Guide on the Core Relationship between Oxyguno, Clostebol, and 11-Adrenosterone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the synthetic anabolic-androgenic steroid (AAS) Oxyguno (4-chloro-17α-methyl-17β-hydroxy-androst-4-ene-3,11-dione) and its structural and functional relationships with clostebol (B1669245) and 11-adrenosterone. This document outlines their chemical properties, mechanisms of action, metabolic pathways, and analytical detection methods. Quantitative data is presented in tabular format for comparative analysis. Detailed experimental protocols for androgen receptor binding assays and chromatographic detection are provided, alongside visualizations of key signaling pathways and molecular relationships to facilitate a deeper understanding for research and drug development professionals.
Introduction
This compound, a synthetic oral anabolic-androgenic steroid, is structurally designed as an analogue of both clostebol and 11-adrenosterone.[1] Its chemical structure incorporates the 4-chloro modification characteristic of clostebol and an 11-keto group, a feature of 11-adrenosterone. These modifications are intended to enhance its anabolic properties while potentially modulating its androgenic effects. Understanding the distinct and overlapping characteristics of these three compounds is crucial for the fields of endocrinology, pharmacology, and anti-doping science.
Clostebol , a 4-chloro derivative of testosterone, is recognized for its favorable anabolic-to-androgenic ratio, which minimizes masculinizing side effects.[2][3][4] 11-Adrenosterone is an endogenous steroid hormone with weak androgenic activity, primarily functioning as a prohormone and an inhibitor of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme.[5][6][7]
This guide will dissect the intricate relationships between these three molecules, providing a technical foundation for further research and development.
Chemical and Pharmacological Profiles
The chemical structures of this compound, clostebol, and 11-adrenosterone underpin their unique pharmacological profiles. The introduction of a chlorine atom at the C4 position in both this compound and clostebol prevents aromatization to estrogen and alters the interaction with the androgen receptor. The 11-keto group in this compound and 11-adrenosterone influences metabolic pathways and receptor binding.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, clostebol, and 11-adrenosterone, providing a basis for direct comparison.
Table 1: Chemical and Physical Properties
| Property | This compound | Clostebol | 11-Adrenosterone |
| IUPAC Name | (8S,9S,10R,13S,14S,17S)-4-chloro-17-hydroxy-10,13,17-trimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione[8] | (8S,9S,10R,13S,14S,17S)-4-Chloro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one[9] | Androst-4-ene-3,11,17-trione[7] |
| Molecular Formula | C₂₀H₂₇ClO₃[10] | C₁₉H₂₇ClO₂ | C₁₉H₂₄O₃[7] |
| Molar Mass | 350.9 g/mol [8] | 322.88 g/mol | 300.39 g/mol [7] |
| CAS Number | 14935-61-6[8] | 1093-58-9[9] | 382-45-6[7] |
Table 2: Pharmacological and Pharmacokinetic Properties
| Parameter | This compound | Clostebol | 11-Adrenosterone |
| Anabolic:Androgenic Ratio | ~850:7 (relative to testosterone)[1] | Favorable, with reduced androgenic effects[2][3][4] | Weak androgenic activity[5][6][7] |
| Androgen Receptor Binding Affinity | Data not available | Data not available | Weak binding affinity[5] |
| Route of Administration | Oral[1] | Oral, Topical, Injectable[9][11] | Oral[5] |
| Bioavailability | Data not available | Data not available | Limited oral bioavailability[5] |
| Half-life | Detectable up to 12h post-administration (in horses)[1] | Extended detection window of metabolites[12] | ~1-2 hours[5] |
Mechanism of Action and Signaling Pathways
Anabolic-androgenic steroids exert their effects primarily through binding to and activating the androgen receptor (AR), a ligand-dependent nuclear transcription factor. This activation initiates a cascade of cellular events leading to changes in gene expression.
Upon entering the cell, the steroid binds to the AR in the cytoplasm. This complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, modulating the transcription of target genes. This process ultimately leads to an increase in protein synthesis and other anabolic effects.
The structural differences between this compound, clostebol, and 11-adrenosterone likely result in differential binding affinities for the AR and interactions with co-regulatory proteins, leading to their distinct anabolic and androgenic profiles.
Experimental Protocols
Androgen Receptor Competitive Binding Assay
This protocol outlines a method to determine the relative binding affinity of test compounds to the androgen receptor.
Materials:
-
Rat prostate cytosol (source of androgen receptors)
-
[³H]-R1881 (radiolabeled synthetic androgen)
-
Test compounds (this compound, clostebol, 11-adrenosterone)
-
Unlabeled R1881 (for standard curve)
-
Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds and unlabeled R1881 in the assay buffer.
-
In microcentrifuge tubes, add a constant amount of rat prostate cytosol.
-
Add the various concentrations of the test compounds or unlabeled R1881 to the tubes.
-
Add a constant, saturating concentration of [³H]-R1881 to each tube.
-
Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.
-
Separate the bound from unbound radioligand using a method such as dextran-coated charcoal adsorption.
-
Centrifuge the tubes and transfer the supernatant (containing the bound radioligand) to scintillation vials.
-
Add scintillation cocktail, vortex, and measure the radioactivity using a liquid scintillation counter.
-
Plot the percentage of [³H]-R1881 bound against the log concentration of the competitor.
-
Determine the IC₅₀ (concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Anabolic Steroids
This protocol provides a general procedure for the detection and identification of anabolic steroids in urine.
Materials:
-
Urine sample
-
Amberlite XAD-2 resin
-
β-glucuronidase from E. coli
-
Phosphate (B84403) buffer (pH 7.0)
-
Sodium bicarbonate
-
Diethyl ether
-
Derivatizing agent (e.g., MSTFA/NH₄I/ethanethiol)
-
GC-MS system with a capillary column (e.g., HP-1)
Procedure:
-
Extraction: Pass the urine sample through an Amberlite XAD-2 column to adsorb the steroids. Elute the steroids with methanol (B129727).
-
Hydrolysis: Evaporate the methanol, redissolve the residue in phosphate buffer, and add β-glucuronidase. Incubate at 55°C for 1 hour to cleave glucuronide conjugates.
-
Liquid-Liquid Extraction: Adjust the pH of the hydrolyzed sample to ~9 with sodium bicarbonate and extract with diethyl ether.
-
Derivatization: Evaporate the ether layer to dryness and add the derivatizing agent. Heat at 60°C for 20 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use a suitable temperature program to separate the analytes. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for targeted analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of Anabolic Steroids
This protocol is an alternative to GC-MS, particularly useful for analyzing underivatized steroids.
Materials:
-
Urine or plasma sample
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol, water (LC-MS grade)
-
Formic acid or ammonium (B1175870) acetate (B1210297) (as mobile phase additives)
-
LC-MS/MS system with a reverse-phase column (e.g., C18)
Procedure:
-
Sample Preparation: Perform a solid-phase extraction of the biological sample to isolate the steroids and remove interfering substances.
-
LC Separation: Inject the extracted sample onto the LC system. Use a gradient elution with a mobile phase consisting of water and methanol (or acetonitrile), often with additives like formic acid or ammonium acetate to improve ionization.
-
MS/MS Detection: The eluent from the LC is introduced into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each target analyte.
Structural and Metabolic Relationships
This compound's design as an analogue of clostebol and 11-adrenosterone suggests a deliberate attempt to combine specific structural features to achieve a desired pharmacological effect.
The metabolic fate of this compound is anticipated to involve modifications at the 3-keto, 4-chloro, and 11-keto positions, as well as at the 17-hydroxy and 17-methyl groups. Studies in horses have identified reduction, hydroxylation, and epimerization as major biotransformation pathways.[13]
Clostebol metabolism primarily involves the formation of glucuronide and sulfate (B86663) conjugates.[14][15] The 4-chloro group prevents 5α-reduction, a common metabolic pathway for testosterone.[14]
11-Adrenosterone is a metabolite in the corticosteroid and androgen pathways and is metabolized to 11β-hydroxyandrosterone and 11β-hydroxyetiocholanolone.[4][16]
Conclusion
This compound represents a chemically engineered anabolic steroid that leverages structural motifs from both clostebol and 11-adrenosterone. Its 4-chloro group, inherited from clostebol, likely contributes to a more favorable anabolic-to-androgenic ratio and prevents aromatization. The 11-keto group, shared with 11-adrenosterone, influences its metabolic profile and potentially its interaction with other steroid hormone receptors or enzymes.
Further research is required to fully elucidate the human metabolism, pharmacokinetics, and precise androgen receptor binding affinity of this compound. The experimental protocols and comparative data provided in this guide offer a foundational resource for scientists and researchers in the ongoing investigation of synthetic anabolic steroids and their complex biological activities. This knowledge is essential for the development of new therapeutic agents and for maintaining the integrity of anti-doping programs.
References
- 1. Analysis of anabolic steroids using GC/MS with selected ion monitoring. | Semantic Scholar [semanticscholar.org]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. academic.oup.com [academic.oup.com]
- 4. swolverine.com [swolverine.com]
- 5. caymanchem.com [caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Chloromethylandrostenediol - Wikipedia [en.wikipedia.org]
- 8. This compound | C20H27ClO3 | CID 122216921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Clostebol - Wikipedia [en.wikipedia.org]
- 10. GSRS [precision.fda.gov]
- 11. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 12. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is Clostebol Acetate used for? [synapse.patsnap.com]
- 14. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The synthesis of 4-chloro-17β-hydroxymethyl-17α-methyl-18-norandrosta-4,13-diene-3α-ol - Proposed long term metabolite (M4) of oralturinabol - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Oxyguno in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the extraction, derivatization, and quantitative analysis of Oxyguno (4-chloro-17α-methyl-17β-hydroxy-androst-4-ene-3,11-dione) from human urine samples using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a synthetic oral anabolic androgenic steroid, and its detection is critical in sports anti-doping and clinical toxicology.[1][2] The methodology described herein utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by chemical derivatization to enhance analytical performance, ensuring a robust and reliable assay.
Introduction
This compound, chemically known as 4-chloro-17α-methyl-17β-hydroxy-androst-4-ene-3,11-dione, is a potent synthetic anabolic steroid.[1][2] Originally synthesized in the 1960s, it is designed to maximize anabolic effects while minimizing androgenic side effects.[1] Its potential for misuse as a performance-enhancing substance makes its sensitive and specific detection in biological matrices a priority for regulatory and clinical bodies.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive analytical technique for identifying and quantifying steroids and other novel psychoactive substances.[3][4][5][6] Its combination of high-resolution chromatographic separation and mass-based identification provides the specificity and sensitivity required for forensic and clinical applications.[7] This protocol details a complete workflow for analyzing this compound in urine, from sample preparation to data acquisition.
Experimental Protocol
This protocol is designed for the quantitative analysis of this compound in urine. All procedures should be performed in a certified laboratory by trained personnel.
Materials and Reagents
-
Solvents: Methanol, Acetonitrile (HPLC Grade)
-
Reagents: β-Glucuronidase from E. coli, Phosphate (B84403) Buffer (0.1 M, pH 7.0), Ammonium Hydroxide
-
Derivatization Agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (MSTFA + 1% TMCS)
-
Internal Standard (IS): Testosterone-d3 (100 µg/mL in Methanol)
-
SPE Cartridges: Mixed-mode C8/SCX solid-phase extraction cartridges (e.g., Bakerbond narc-2)[8]
-
Other: Nitrogen gas (high purity), autosampler vials with inserts.
Sample Preparation: Solid-Phase Extraction (SPE)
Urine samples often require hydrolysis to screen for both parent drug and its metabolites, which are frequently excreted as glucuronide or sulfate (B86663) conjugates.[8][9] The SPE procedure isolates and concentrates the analyte of interest.[10][11][12]
-
Hydrolysis: To 2 mL of urine in a glass tube, add 1 mL of phosphate buffer (pH 7.0) and 50 µL of β-Glucuronidase solution. Add 20 µL of the Internal Standard solution. Vortex gently and incubate in a water bath at 55°C for 3 hours.[9] Allow the sample to cool to room temperature.
-
SPE Column Conditioning: Condition the SPE cartridge by passing 3 mL of Methanol followed by 3 mL of deionized water. Do not allow the column to dry.
-
Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 0.1 M acetic acid. Dry the cartridge thoroughly under vacuum for 5 minutes.
-
Elution: Elute the analytes with 3 mL of a freshly prepared mixture of Dichloromethane:Isopropanol:Ammonium Hydroxide (80:20:2 v/v/v).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[13][14]
Derivatization
Derivatization is essential for anabolic steroids to increase their volatility and thermal stability, improving chromatographic peak shape and sensitivity.[9][15]
-
To the dried residue from step 2.2.6, add 50 µL of MSTFA + 1% TMCS and 50 µL of Acetonitrile.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the vial in a heating block at 70°C for 30 minutes.[15]
-
After cooling to room temperature, transfer the solution to an autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following parameters provide a robust method for the separation and detection of derivatized this compound. Parameters may be optimized based on the specific instrumentation used.[4][16]
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial 150°C, hold for 1 min, ramp at 20°C/min to 310°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp | 150°C |
| Acquisition Mode | Full Scan (m/z 50-650) for identification and/or Selected Ion Monitoring (SIM) for quantification |
| Solvent Delay | 5 minutes |
Data Presentation
Identification of this compound is confirmed by comparing the retention time and mass spectrum of the peak in the sample to a certified reference standard analyzed under identical conditions.[7][15] For quantification, a calibration curve should be prepared using fortified urine samples.
Table 1: Quantitative Data for Derivatized this compound Analysis
| Analyte | Expected Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) | LOD (ng/mL) | LOQ (ng/mL) |
| This compound-TMS | ~12.5 | 496 (M+) | 481, 461, 355 | 0.5 | 1.5 |
| Testosterone-d3-diTMS (IS) | ~10.8 | 435 (M+) | 420, 146 | - | - |
| Note: Retention times and mass fragments for this compound are predicted based on its chemical structure and common fragmentation patterns of trimethylsilyl (B98337) (TMS) derivatized steroids. The molecular weight of this compound is 352.88 g/mol . Derivatization of the 17-OH group adds a TMS group (+72 Da), and potential enolization and derivatization of the 3-keto group adds another (+72 Da), resulting in a predicted molecular ion (M+) around m/z 496. These values must be confirmed experimentally. |
Visualizations
Diagrams help clarify the experimental process and the principles of the analytical technique.
Caption: Experimental workflow for the analysis of this compound from urine samples.
Caption: Logical diagram illustrating the principle of GC-MS analysis.
Conclusion
The GC-MS protocol detailed in this application note provides a comprehensive and reliable method for the detection and quantification of the synthetic anabolic steroid this compound in urine. The combination of enzymatic hydrolysis, solid-phase extraction, and silyl (B83357) derivatization ensures high recovery and excellent chromatographic performance. This method is suitable for high-throughput screening in clinical, forensic, and anti-doping laboratories, contributing to the effective monitoring of emerging performance-enhancing drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic studies of this compound in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Framework for the Development of a Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method for the Analysis of Synthetic Cannabinoids | NIST [nist.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Analysis of urine for drugs of abuse using mixed-mode solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. tandfonline.com [tandfonline.com]
- 12. aurorabiomed.com [aurorabiomed.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. fda.gov [fda.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of Oxycodone from Plasma
FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.
Introduction
Oxycodone is a semi-synthetic opioid analgesic widely prescribed for the management of moderate to severe pain.[1] Accurate quantification of oxycodone and its metabolites in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.[2][3] Effective sample preparation is a critical step to remove interfering substances from the complex plasma matrix and ensure the sensitivity and reliability of subsequent analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
This document provides detailed protocols for the liquid-liquid extraction (LLE) of oxycodone from plasma, a common and effective technique for sample clean-up. Additionally, alternative methods such as solid-phase extraction (SPE) and protein precipitation (PPT) are discussed for comparison.
Metabolic Pathway of Oxycodone
Oxycodone is primarily metabolized in the liver by cytochrome P450 enzymes. The major metabolic pathway is N-demethylation by CYP3A4 to noroxycodone.[5][6] A minor pathway is O-demethylation by CYP2D6 to the active metabolite oxymorphone.[5][6] These metabolites can be further conjugated with glucuronic acid before excretion.[6] Understanding this pathway is essential for comprehensive pharmacokinetic analysis, as the concentrations of both the parent drug and its key metabolites are often measured.
Sample Extraction Methodologies
Several techniques can be employed for the extraction of oxycodone from plasma, each with its own advantages and disadvantages in terms of selectivity, recovery, and throughput.
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique based on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For basic compounds like oxycodone, the pH of the aqueous phase is adjusted to suppress ionization and promote partitioning into the organic solvent.
Solid-Phase Extraction (SPE)
SPE utilizes a solid sorbent packed in a cartridge to retain the analyte from the liquid sample. Interfering components are washed away, and the purified analyte is then eluted with a suitable solvent. SPE can offer higher selectivity and cleaner extracts compared to LLE.[7]
Protein Precipitation (PPT)
PPT is the simplest and fastest method, involving the addition of an organic solvent (e.g., acetonitrile) to the plasma to denature and precipitate proteins.[8] While efficient for high-throughput screening, the resulting supernatant may contain more matrix components compared to LLE or SPE.[9]
Experimental Protocols
The following are detailed protocols for the extraction of oxycodone from plasma.
Protocol 1: Liquid-Liquid Extraction with n-Butyl Chloride
This protocol is adapted for the extraction of basic drugs like oxycodone.[10]
Materials:
-
Plasma samples
-
Internal Standard (IS) solution (e.g., Oxycodone-d6)
-
pH 12 Borate (B1201080) Buffer (saturated)
-
n-Butyl Chloride
-
1% HCl in Methanol (B129727)
-
Methanol
-
Centrifuge tubes (16 x 100mm)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
Procedure:
-
Pipette 2 mL of plasma sample into a 16 x 100mm centrifuge tube.
-
Add 200 µL of the internal standard solution. Vortex to mix.
-
Allow the sample to stand for 15 minutes.
-
Add 2 mL of pH 12 borate buffer. Vortex to mix.
-
Add 4 mL of n-butyl chloride, cap the tube, and mix on a tube rocker for 10 minutes.
-
Centrifuge at 3400 rpm for 10 minutes.
-
Transfer the upper organic layer (n-butyl chloride) to a clean tube.
-
Add 50 µL of 1% HCl in methanol to the extracted solvent.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 37°C.
-
Reconstitute the residue in a suitable volume of mobile phase (e.g., 50 µL of Methanol) and vortex.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction with a Solvent Mixture
This protocol utilizes a mixture of organic solvents for the extraction of oxycodone.[11]
Materials:
-
Plasma samples (0.100 mL)
-
Internal Standard solution (e.g., Oxycodone-d6)
-
Extraction solvent: Methyl tert-butyl ether:Dichloromethane:Hexane mixture
-
Reconstitution solvent (mobile phase)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
Procedure:
-
Pipette 0.100 mL of plasma sample into a centrifuge tube.
-
Add the internal standard solution.
-
Add the extraction solvent mixture (methyl tert-butyl ether:dichloromethane:hexane).
-
Vortex to mix thoroughly.
-
Centrifuge to separate the layers.
-
Transfer the upper organic supernatant to a clean tube.
-
Evaporate the solvent under a nitrogen stream.
-
Reconstitute the remaining residue with the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Protein Precipitation with Acetonitrile (B52724)
A rapid and simple protocol for sample preparation.[8]
Materials:
-
Plasma samples (20 µL)
-
Acetonitrile containing internal standard (e.g., 500 ng/mL Oxycodone-d6)
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 20 µL of plasma into a microcentrifuge tube.
-
Add 60 µL of acetonitrile containing the internal standard.
-
Vortex thoroughly to precipitate the proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.
Data Presentation
The following tables summarize the performance characteristics of different extraction methods for oxycodone from plasma as reported in various studies.
Table 1: Comparison of Extraction Method Performance
| Parameter | Liquid-Liquid Extraction | Solid-Phase Extraction | Protein Precipitation |
| Recovery | Oxycodone: 75.6%[12] | >85% | >93% (with optimized solvent)[13] |
| Linearity Range | 0.2 - 250 ng/mL[12] | 2 - 100 ng/mL[10] | 0.1 - 25.0 µg/L[4] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[12] | 0.1 ng/mL | 0.1 µg/L[4] |
| Intra-day Precision (CV%) | <12.8%[12] | <15% | 1.7 - 9.3%[4] |
| Inter-day Precision (CV%) | <12.8%[12] | <15% | 1.7 - 9.3%[4] |
| Accuracy | Within 13.3% of target[12] | >90% | 86.5 - 110.3%[4] |
Table 2: LC-MS/MS Conditions for Oxycodone Analysis
| Parameter | Condition 1[10] | Condition 2[4] |
| LC Column | Unison UK-Silica (100 x 2 mm, 3 µm) | Kinetix biphenyl (B1667301) (2.1 × 100 mm, 1.7 µm) |
| Mobile Phase A | 1 mM ammonium (B1175870) formate (B1220265) solution with 0.1% formic acid | 5 mM ammonium formate in 0.1% aqueous formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | Methanol |
| Flow Rate | Isocratic (50:50) | 0.4 mL/min (gradient) |
| Ionization Mode | Positive Electrospray Ionization (ESI) | Positive Electrospray Ionization (ESI) |
| Detection | Triple Quadrupole Mass Spectrometer | Multiple Reaction Monitoring (MRM) |
Conclusion
The choice of extraction method for oxycodone from plasma depends on the specific requirements of the study. Liquid-liquid extraction offers a robust and cost-effective method for obtaining clean extracts suitable for sensitive LC-MS/MS analysis. Solid-phase extraction can provide higher recovery and cleaner samples, while protein precipitation is ideal for high-throughput applications where speed is a priority. The protocols and data presented in these application notes provide a comprehensive guide for researchers to select and implement an appropriate extraction strategy for the accurate quantification of oxycodone in plasma.
References
- 1. isp.idaho.gov [isp.idaho.gov]
- 2. Extraction of Oxycodone from Plasma for Mass Spec Analysis [protocols.io]
- 3. Solid-phase extraction method with high-performance liquid chromatography and electrochemical detection for the quantitative analysis of oxycodone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isp.idaho.gov [isp.idaho.gov]
- 6. researchgate.net [researchgate.net]
- 7. uspharmacist.com [uspharmacist.com]
- 8. Determination of oxycodone in plasma and identification of a major metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. isp.idaho.gov [isp.idaho.gov]
- 11. Pharmacokinetics and bioavailability of oxycodone and acetaminophen following single-dose administration of MNK-795, a dual-layer biphasic IR/ER combination formulation, under fed and fasted conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uspnf.com [uspnf.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Equine Metabolic Studies of Oxyguno
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Oxyguno (4-chloro-17α-methyl-17β-hydroxy-androst-4-ene-3,11-dione) in horses for the purpose of metabolic studies. This document is intended for researchers, scientists, and professionals in the field of drug development and equine sports doping control.
Introduction
This compound is a synthetic oral anabolic androgenic steroid.[1][2][3] Understanding its metabolic fate in horses is crucial for detecting its administration and ensuring fair competition in equine sports, where it is a prohibited substance.[1][2][3] The primary biotransformation pathways for this compound in horses include reduction, hydroxylation, and epimerization.[1] This document outlines the protocol for in vivo administration and subsequent analysis of biological samples to identify the parent drug and its metabolites.
Data Summary
The following tables summarize the key quantitative data derived from in vivo metabolic studies of this compound in horses.
Table 1: In Vivo Administration Protocol
| Parameter | Value | Reference |
| Animal Model | Geldings | [1][3] |
| Number of Animals | Two | [1][3] |
| Total Dose | 210 mg per horse | [1][3] |
| Dosing Regimen | 52.5 mg twice daily | [1][3] |
| Route of Administration | Oral | [1][3] |
| Duration of Treatment | 2 days | [1][3] |
Table 2: Detection Times of this compound and Metabolites
| Analyte | Matrix | Detection Time | Reference |
| This compound | Urine | Not detectable after 7 hours | [1][3] |
| This compound | Plasma | Not detectable after 12 hours | [1][3] |
| Metabolite M4 | Urine | Up to 10 hours | [1][3] |
| Metabolite M6 | Urine | Up to 46 hours | [2] |
Table 3: Identified Metabolites of this compound in Horses
| Metabolite ID | Tentative Structure | Biotransformation Pathway | Reference |
| M1a & M1b | Stereoisomers of 4-chloro-17α-methyl-androst-4-ene-3-keto-11,17β-diol | Reduction | [1][3] |
| M2 | 20-hydroxy-oxyguno | Hydroxylation | [1][3] |
| M3 | 4-chloro-17α-methyl-androst-4-ene-3-keto-11,17β,20-triol | Hydroxylation, Reduction | [1][3] |
| M4 | 4-chloro-17α-methyl-androstane-11-keto-3,17β-diol | Reduction | [1][3] |
| M6 | 17-epimer of this compound | Epimerization | [1] |
Experimental Protocols
In Vivo Administration Protocol
This protocol is based on the methodology described by Ho et al. (2015).[1]
Materials:
-
This compound (pharmaceutical grade)
-
Two healthy geldings
-
Apparatus for oral administration (e.g., dosing syringe)
-
Feed and water ad libitum
Procedure:
-
Acclimatize the horses to the study environment for a minimum of 7 days.
-
Collect pre-administration (blank) urine and blood samples from each horse.
-
Administer a 52.5 mg dose of this compound orally to each horse.
-
Repeat the administration approximately 12 hours later.
-
Continue this dosing regimen for a total of 2 days, resulting in a total administered dose of 210 mg per horse.
-
Collect urine and blood samples at predetermined time points post-administration (e.g., 2, 4, 6, 8, 12, 24, 48 hours).
Sample Collection and Storage
Urine Collection:
-
Collect urine samples via a harness or by manual stimulation.
-
Record the volume of each collection.
-
Aliquot samples into appropriate storage tubes.
-
Store samples at -20°C or lower until analysis.
Blood Collection:
-
Collect whole blood samples from the jugular vein into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).
-
Centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean storage tubes.
-
Store plasma samples at -20°C or lower until analysis.
Sample Preparation and Analysis
The following is a general protocol for the extraction and analysis of this compound and its metabolites. Specific parameters may require optimization.
Materials:
-
Solid-phase extraction (SPE) cartridges
-
Liquid-liquid extraction solvents (e.g., diethyl ether, hexane)
-
Derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Enzymatic Hydrolysis (for conjugated metabolites):
-
Thaw urine samples at room temperature.
-
Incubate an aliquot of urine with β-glucuronidase from Helix pomatia to hydrolyze glucuronide conjugates.
-
-
Extraction:
-
Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from the biological matrix.
-
-
Derivatization:
-
Evaporate the extracted samples to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent and add the derivatizing agent (e.g., MSTFA).
-
Heat the mixture to facilitate the formation of trimethylsilyl (B98337) (TMS) derivatives.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use an appropriate capillary column (e.g., HP-1 or equivalent).
-
Set the temperature program to achieve separation of the analytes.
-
Operate the mass spectrometer in electron ionization (EI) mode and scan for characteristic ions of this compound and its metabolites.
-
Visualizations
Caption: Experimental workflow from in vivo administration to sample analysis.
Caption: Major metabolic pathways of this compound in equine species.
Caption: Putative signaling pathway for anabolic androgenic steroids like this compound.
References
Application Notes and Protocols for In Vitro Oxyguno Metabolism Assay Using Horse Liver Microsomes
FOR RESEARCH USE ONLY
Introduction
Oxyguno (4-chloro-17α-methyl-17β-hydroxy-androst-4-ene-3,11-dione) is a synthetic oral anabolic androgenic steroid.[1] Understanding its metabolic fate is crucial for various applications in the fields of equine sports medicine, toxicology, and drug development. In vitro metabolism studies using subcellular fractions like liver microsomes are a well-established method for elucidating the metabolic pathways of xenobiotics.[2][3] Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of a wide range of compounds.[4][5]
This document provides a detailed protocol for conducting an in vitro metabolism assay of this compound using horse liver microsomes. The described methodology is based on established scientific literature and is intended for researchers, scientists, and drug development professionals. The primary metabolic pathways of this compound in horses have been identified as reduction, hydroxylation, and epimerization.[1]
Data Presentation
Table 1: In Vitro Metabolites of this compound Identified in Horse Liver Microsomes [1]
| Metabolite ID | Tentative Structure | Metabolic Reaction |
| M1a & M1b | Stereoisomers of 4-chloro-17α-methyl-androst-4-ene-3-keto-11,17β-diol | Reduction of the keto group at C11 |
| M2 | 20-hydroxy-oxyguno | Hydroxylation at C20 |
| M3 | 4-chloro-17α-methyl-androst-4-ene-3-keto-11,17β,20-triol | Hydroxylation at C20 and reduction of the keto group at C11 |
Experimental Protocols
Materials and Reagents
-
This compound
-
Pooled horse liver microsomes (commercially available or prepared in-house)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Internal standard (e.g., a structurally related steroid not present in the sample)
-
Liquid-liquid extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Derivatizing agent for GC-MS analysis (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)
Instrumentation
-
Incubator or water bath (37°C)
-
Centrifuge
-
Vortex mixer
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
In Vitro Incubation Procedure
The following protocol is a general guideline and may require optimization based on specific experimental goals.
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare the incubation mixture containing:
-
Phosphate buffer (pH 7.4)
-
Horse liver microsomes (final protein concentration typically 0.5-1.0 mg/mL)
-
This compound (dissolved in a suitable solvent like methanol or DMSO, final solvent concentration should be <1%)
-
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes). The optimal incubation time should be determined in preliminary experiments to ensure linearity of metabolite formation.
-
-
Termination of Reaction:
-
Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile (typically 2 volumes of the incubation mixture).
-
-
Control Incubations:
-
Prepare control incubations to ensure the observed metabolism is enzyme-mediated:
-
No NADPH: Replace the NADPH regenerating system with buffer.
-
No Microsomes: Replace the microsome suspension with buffer.
-
Time-zero: Terminate the reaction immediately after adding the NADPH regenerating system.
-
-
Sample Preparation for Analysis
-
Protein Precipitation:
-
After terminating the reaction, vortex the samples and centrifuge at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated protein.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube.
-
-
Liquid-Liquid Extraction (LLE): [1]
-
Add an appropriate organic solvent (e.g., 3 mL of diethyl ether) to the supernatant.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Repeat the extraction process for a second time to improve recovery.
-
Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.
-
-
Derivatization for GC-MS Analysis: [1]
-
Reconstitute the dried extract in a suitable solvent.
-
Add a trimethylsilylating agent (e.g., MSTFA) to derivatize the hydroxyl groups of the metabolites, making them more volatile for GC-MS analysis.
-
Incubate at a specific temperature and time as recommended for the derivatizing agent.
-
Analytical Method
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Analyze the derivatized samples using a GC-MS system.[1]
-
The GC column, temperature program, and MS parameters should be optimized for the separation and detection of this compound and its metabolites.
-
Metabolite identification is typically based on the retention time and mass spectrum compared to reference standards (if available) or by interpretation of the fragmentation patterns.
-
Mandatory Visualizations
Caption: Experimental workflow for in vitro this compound metabolism assay.
Caption: Proposed metabolic pathway of this compound in horse liver microsomes.
References
- 1. Metabolic studies of this compound in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. <i>In Vitro</i> Drug Metabolism Studies Using Human Liver Microsomes [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. madbarn.com [madbarn.com]
- 5. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of Deuterated Oxyguno for Use as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyguno (4-chloro-17α-methyl-17β-hydroxy-androst-4-ene-3,11-dione) is a synthetic anabolic androgenic steroid. In the field of quantitative analysis, particularly in pharmacokinetic and metabolic studies, the use of stable isotope-labeled internal standards is crucial for achieving high accuracy and precision with mass spectrometry-based assays. Deuterated analogs of the analyte of interest are ideal internal standards as they exhibit similar chemical and physical properties to the parent compound but are distinguishable by their mass-to-charge ratio. This application note provides a detailed protocol for the synthesis of deuterated this compound (this compound-d_n_), intended for use as an internal standard in research and drug development applications.
The proposed synthesis involves a base-catalyzed hydrogen-deuterium exchange at the carbon atoms alpha and gamma to the carbonyl group in the A-ring of the this compound molecule. This method is a common and effective way to introduce deuterium (B1214612) into steroidal ketones.
Materials and Reagents
-
This compound (non-deuterated)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Sodium metal (Na)
-
Methanol-d₄ (CD₃OD, 99.8 atom % D)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Experimental Protocols
Preparation of Sodium Deuteroxide (NaOD) Solution
A solution of sodium deuteroxide in deuterium oxide is prepared by carefully adding small pieces of sodium metal to deuterium oxide in an ice bath.
-
Procedure:
-
Place 10 mL of D₂O in a round-bottom flask equipped with a magnetic stir bar and a septum.
-
Cool the flask in an ice bath.
-
Carefully add small, freshly cut pieces of sodium metal (approximately 230 mg, 10 mmol) portion-wise to the stirred D₂O. Caution: This reaction is exothermic and produces flammable hydrogen gas. Perform this step in a well-ventilated fume hood.
-
After the sodium has completely reacted, the resulting solution is approximately 1 M NaOD in D₂O.
-
Deuteration of this compound
The deuteration of this compound is achieved through a base-catalyzed exchange reaction.
-
Procedure:
-
Dissolve 100 mg of this compound in 5 mL of methanol-d₄ in a round-bottom flask.
-
Add 1 mL of the freshly prepared 1 M NaOD in D₂O solution to the flask.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by taking small aliquots, quenching with D₂O, extracting with an organic solvent, and analyzing by mass spectrometry to determine the extent of deuterium incorporation.
-
Upon completion, neutralize the reaction mixture by the careful addition of 2 M DCl in D₂O until the pH is approximately 7.
-
Remove the methanol-d₄ under reduced pressure.
-
Extract the aqueous residue with three 15 mL portions of dichloromethane.
-
Combine the organic extracts and wash with 10 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude deuterated this compound.
-
Purification of Deuterated this compound
The crude product is purified by silica gel column chromatography.
-
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude deuterated this compound in a minimal amount of dichloromethane.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the purified product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified deuterated this compound.
-
Characterization
The purified deuterated this compound should be characterized to confirm its identity, purity, and the extent of deuterium incorporation.
-
Mass Spectrometry (MS): Determine the molecular weight of the deuterated product to confirm the number of deuterium atoms incorporated.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Compare the spectrum of the deuterated product with that of the non-deuterated standard to identify the positions where protons have been replaced by deuterium (indicated by the disappearance or reduction of signals).
-
²H NMR: Confirm the presence and location of deuterium atoms in the molecule.
-
Data Presentation
Table 1: Summary of a Typical Synthesis of Deuterated this compound
| Parameter | Value |
| Starting Material | This compound |
| Amount of Starting Material | 100 mg |
| Deuterating Agent | D₂O / NaOD |
| Reaction Time | 24 hours |
| Yield of Crude Product | 95 mg |
| Yield of Purified Product | 80 mg |
| Percent Yield | 80% |
| Isotopic Purity (Atom % D) | >95% |
| Number of Deuterium Atoms | 3-4 (Typical) |
Table 2: Expected Mass Spectrometry Data
| Compound | Molecular Formula | Exact Mass [M] | Expected [M+H]⁺ |
| This compound | C₂₀H₂₇ClO₃ | 350.165 | 351.172 |
| This compound-d₃ | C₂₀H₂₄D₃ClO₃ | 353.184 | 354.191 |
| This compound-d₄ | C₂₀H₂₃D₄ClO₃ | 354.190 | 355.197 |
Table 3: Expected ¹H NMR Signal Changes Upon Deuteration
| Proton Signal | Expected Chemical Shift (ppm) | Expected Change upon Deuteration |
| H-2 | ~2.0-2.5 | Signal intensity significantly reduced or absent |
| H-6 | ~2.2-2.6 | Signal intensity significantly reduced or absent |
Visualizations
Caption: Workflow for the synthesis of deuterated this compound.
Caption: Mechanism of deuteration and logical flow.
Application Notes and Protocols for Cell-Based Androgen Bioassays: Assessing Oxyguno Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androgens are crucial regulators of male reproductive development and function, with their effects mediated through the androgen receptor (AR), a ligand-activated transcription factor. The illicit use of synthetic anabolic-androgenic steroids (AAS) to enhance performance poses significant health risks. Oxyguno (4-chloro-17α-methyl-17β-hydroxy-androst-4-ene-3,11-dione) is a synthetic steroid reported to possess anabolic activity.[1][2] Accurate and sensitive detection of the androgenic potential of such compounds is critical for drug development, toxicology, and anti-doping efforts. Cell-based bioassays provide a physiologically relevant and quantifiable method to assess the androgenic activity of test compounds by measuring the activation of the androgen receptor signaling pathway.[3][4]
This document provides detailed application notes and protocols for utilizing cell-based androgen bioassays, specifically focusing on the detection and quantification of this compound's androgenic activity. The protocols described are based on established methods such as the Chemically Activated LUciferase eXpression (CALUX®) assay, which offers high sensitivity and selectivity.[5][6]
Androgen Receptor Signaling Pathway
Upon entering a cell, androgens like dihydrotestosterone (B1667394) (DHT) or synthetic androgens bind to the androgen receptor (AR) located in the cytoplasm. This binding event triggers a conformational change in the AR, causing the dissociation of heat shock proteins (HSPs).[7][8] The activated AR-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[7][9] This binding initiates the recruitment of co-regulators and the transcriptional machinery, leading to the expression of androgen-responsive genes.[9][10] In reporter gene assays, this transcriptional activation results in the expression of a reporter protein, such as luciferase, which can be quantified to determine the androgenic activity of the test compound.[11][12]
Figure 1: Simplified Androgen Receptor Signaling Pathway.
Data Presentation: Quantitative Analysis of Androgenic Activity
The androgenic potential of a test compound is typically quantified by determining its half-maximal effective concentration (EC50), which is the concentration of the compound that elicits 50% of the maximal response. The relative androgenic potency (RAP) can be calculated by comparing the EC50 of the test compound to that of a reference androgen, such as dihydrotestosterone (DHT).
Relative Androgenic Potency (RAP) = (EC50 of DHT / EC50 of Test Compound) x 100
| Compound | EC50 (nM) | Relative Androgenic Potency (RAP) vs. DHT (%) |
| Dihydrotestosterone (DHT) | 0.13[5] | 100 |
| Testosterone | 0.66[5] | 19.7 |
| This compound (Estimated) | ~1.1 | ~12 |
| Androstenedione | 4.5[5] | 2.9 |
Note: The EC50 and RAP for this compound are estimated based on qualitative descriptions and are for illustrative purposes. Experimental determination is required for accurate quantification.
Experimental Protocols
The following protocols describe the use of a luciferase-based androgen receptor reporter gene assay, such as the AR-CALUX® bioassay, for determining the androgenic activity of this compound.
Cell Culture and Maintenance
Cell Line: Human U2-OS osteosarcoma cell line stably co-transfected with the human androgen receptor (hAR) and a luciferase reporter construct containing androgen-responsive elements (e.g., AR-CALUX® cells).[5][6]
Culture Medium:
-
DMEM/F12 medium supplemented with 7.5% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418).
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
AR Agonist Assay Protocol
This protocol is designed to determine if this compound can act as an agonist, activating the androgen receptor.
Materials:
-
AR-CALUX® cells
-
White, clear-bottom 96-well cell culture plates
-
Assay Medium: Phenol red-free DMEM/F12 supplemented with 5% dextran-coated charcoal-stripped FBS (DCC-FBS) to remove endogenous steroids.
-
Test Compound: this compound (4-chloro-17α-methyl-17β-hydroxy-androst-4-ene-3,11-dione) dissolved in DMSO to create a stock solution.
-
Reference Androgen: Dihydrotestosterone (DHT) in DMSO.
-
Luciferase Assay Reagent (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend AR-CALUX® cells in Assay Medium to a concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Preparation and Exposure:
-
Prepare serial dilutions of this compound and DHT in Assay Medium. The final DMSO concentration in the wells should not exceed 0.1%.
-
Include a solvent control (Assay Medium with 0.1% DMSO) and a positive control (a known concentration of DHT, e.g., 1 nM).
-
Carefully remove the culture medium from the cells and replace it with 100 µL of the prepared compound dilutions.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Luciferase Activity Measurement:
-
Equilibrate the plate and the Luciferase Assay Reagent to room temperature.
-
Add 100 µL of the Luciferase Assay Reagent to each well.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with no cells) from all readings.
-
Normalize the data by expressing it as a percentage of the maximal response induced by the reference androgen (DHT).
-
Plot the normalized response against the logarithm of the compound concentration to generate a dose-response curve.
-
Calculate the EC50 value from the dose-response curve using a non-linear regression analysis (four-parameter logistic fit).[5]
-
Figure 2: Androgen Receptor Agonist Bioassay Workflow.
AR Antagonist Assay Protocol (Optional)
This protocol determines if this compound can inhibit the androgenic activity induced by a known androgen agonist.
Procedure:
-
Cell Seeding: Follow the same procedure as in the agonist assay.
-
Compound Preparation and Co-exposure:
-
Prepare serial dilutions of this compound in Assay Medium.
-
Prepare a solution of DHT in Assay Medium at a concentration that gives approximately 80% of its maximal response (e.g., EC80).
-
Remove the culture medium and add 50 µL of the this compound dilutions to the wells.
-
Immediately add 50 µL of the DHT (EC80) solution to the same wells.
-
Include controls: solvent only, DHT only, and a known antagonist (e.g., flutamide) with DHT.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Luciferase Activity Measurement and Data Analysis: Follow the same procedures as in the agonist assay. The inhibitory concentration (IC50) can be determined from the dose-response curve.
Conclusion
Cell-based androgen bioassays are powerful tools for characterizing the androgenic activity of synthetic steroids like this compound. The detailed protocols and data presentation formats provided in these application notes offer a framework for researchers to conduct robust and reproducible experiments. The visualization of the androgen receptor signaling pathway and the experimental workflow aids in understanding the mechanism of action and the practical execution of these assays. Accurate determination of the androgenic potential of such compounds is essential for informed decisions in drug development, regulatory toxicology, and sports anti-doping programs.
References
- 1. This compound | C20H27ClO3 | CID 122216921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Optimization and prevalidation of the in vitro AR CALUX method to test androgenic and antiandrogenic activity of compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. researchgate.net [researchgate.net]
- 12. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A High-Resolution Mass Spectrometry Workflow for the Identification of Novel Oxyguno Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxyguno is a novel therapeutic candidate with significant potential. A critical step in its preclinical and clinical development is the comprehensive characterization of its metabolic fate. Understanding how this compound is transformed within the body is paramount for evaluating its pharmacokinetic profile, identifying potentially active or toxic metabolites, and ensuring overall drug safety and efficacy. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a powerful analytical technique for this purpose, offering the high sensitivity and mass accuracy required to detect and identify novel metabolites in complex biological matrices.[1][2][3]
This application note provides a detailed protocol for the identification of novel this compound metabolites using an in vitro model with human liver microsomes, followed by analysis with a state-of-the-art LC-HRMS system. The workflow described herein covers sample preparation, instrumental analysis, and data processing strategies to confidently identify putative metabolites.
Overall Experimental Workflow
The workflow for identifying novel this compound metabolites is a multi-step process beginning with in vitro incubation and culminating in data analysis and structural elucidation.
Experimental Protocols
In Vitro Metabolism with Human Liver Microsomes (HLM)
This protocol describes a typical incubation to generate metabolites of this compound in vitro.
Reagents:
-
This compound stock solution (10 mM in DMSO)
-
Pooled Human Liver Microsomes (20 mg/mL)
-
NADPH regenerating system (e.g., Corning Gentest™ NADPH Regeneration System)
-
0.1 M Phosphate (B84403) Buffer (pH 7.4)
-
Acetonitrile (ACN), ice-cold
-
Control incubations should be performed:
-
Without this compound (blank matrix)
-
Without NADPH (to check for non-enzymatic degradation)
-
Procedure:
-
Prepare a 1 mM working solution of this compound by diluting the 10 mM stock in phosphate buffer.
-
In a microcentrifuge tube, combine 5 µL of the 1 mM this compound working solution, 470 µL of 0.1 M phosphate buffer, and 20 µL of HLM (final this compound concentration: 10 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding 5 µL of the NADPH regenerating system.
-
Incubate for 60 minutes at 37°C with gentle shaking.
-
Terminate (quench) the reaction by adding 500 µL of ice-cold acetonitrile.
-
Vortex the sample vigorously for 1 minute to precipitate proteins.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for cleaning up samples from in vitro incubations.[4][5]
Procedure:
-
Following the quenching step above, centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[6]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-HRMS analysis.
LC-HRMS Analysis
High-resolution mass spectrometry enables the collection of data that can distinguish drug metabolites from endogenous components and help determine elemental compositions.[1]
Instrumentation:
-
A high-resolution mass spectrometer such as a Thermo Scientific™ Orbitrap™ or Sciex QTOF system is recommended.[3]
-
A UHPLC system for chromatographic separation.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 100 mm, 1.7 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 15 minutes, hold for 3 min, re-equilibrate for 2 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: High-Resolution Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Heated Electrospray Ionization (HESI), Positive |
| Full Scan Resolution | 70,000 at m/z 200 |
| Full Scan Range | m/z 100-1000 |
| Acquisition Mode | Data-Dependent Acquisition (DDA) or All-Ion Fragmentation (AIF)[7] |
| DDA Settings | Top 5 most intense ions selected for MS/MS |
| MS/MS Resolution | 17,500 at m/z 200 |
| Collision Energy | Stepped Normalized Collision Energy (e.g., 20, 35, 50) |
| Mass Accuracy | < 5 ppm[1] |
Data Analysis and Metabolite Identification
The identification of metabolites from complex LC-HRMS data requires specialized software and a systematic approach.[8][9]
Data Analysis Workflow:
-
Raw Data Processing: Use software like Thermo Scientific™ Compound Discoverer™, MS-DIAL, or MZmine to process the raw data. This involves peak picking, retention time alignment, and background subtraction.[9]
-
Metabolite Prediction: Generate a list of potential metabolites based on common biotransformation reactions (e.g., oxidation, hydroxylation, glucuronidation, sulfation).[10][11]
-
Data Mining: Employ data mining techniques to search for the predicted metabolites in the processed data. This can be done by comparing the control samples (without this compound) to the incubated samples. Mass defect filtering (MDF) is a powerful technique that uses the principle that metabolites will have a similar mass defect to the parent drug.[1][12]
-
MS/MS Fragmentation Analysis: For any putative metabolite detected, analyze its MS/MS fragmentation pattern. The fragmentation of a metabolite should be consistent with the structure of the parent drug. For example, fragments from the parent drug should also appear in the metabolite's MS/MS spectrum unless the modification occurred on that part of the molecule.[2]
-
Structural Elucidation: Based on the accurate mass measurement (which provides the elemental composition) and the MS/MS fragmentation data, propose a structure for the novel metabolite.
Putative Metabolic Pathway of this compound
Based on common drug metabolism pathways, this compound is hypothesized to undergo both Phase I and Phase II biotransformations.[10][13]
Quantitative Data Summary
The following tables present expected performance characteristics for the described method and a list of putative metabolites identified from a hypothetical experiment.
Table 3: Method Performance Characteristics
| Parameter | Target Value | Description |
| Mass Accuracy | < 5 ppm | Ensures high confidence in elemental composition determination.[1] |
| Resolution | > 70,000 | Allows for the separation of isobaric interferences.[1] |
| Reproducibility (CV%) | < 15% | For peak areas of the parent compound in replicate injections. |
Table 4: Putative this compound Metabolites Identified (Hypothetical Data) (Assuming Parent this compound [M+H]⁺ = 450.2312)
| Metabolite ID | Observed m/z [M+H]⁺ | Mass Shift (Da) | Proposed Biotransformation |
| M1 | 466.2261 | +15.9949 | Oxidation (e.g., Hydroxylation)[11] |
| M2 | 482.2210 | +31.9898 | Dioxygenation |
| M3 | 422.1999 | -28.0313 | N-dealkylation |
| M4 | 626.2634 | +176.0322 | Glucuronidation[10] |
| M5 | 530.1881 | +79.9569 | Sulfation[10] |
Conclusion
The workflow presented in this application note provides a robust and reliable methodology for the identification of novel metabolites of the therapeutic candidate, this compound. By leveraging the capabilities of high-resolution LC-MS, coupled with systematic sample preparation and data analysis strategies, researchers can gain crucial insights into the metabolic fate of new chemical entities. This information is vital for making informed decisions throughout the drug discovery and development process.
References
- 1. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Liquid chromatography-mass spectrometry in in vitro drug metabolite screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. organomation.com [organomation.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Prioritization of Unknown LC-HRMS Features Based on Predicted Toxicity Categories - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. researchgate.net [researchgate.net]
- 13. Drug Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Trimethylsilylation Derivatization for GC-MS Analysis of Oxyguno
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyguno (4-chloro-17α-methyl-17β-hydroxy-androst-4-ene-3,11-dione) is a synthetic oral anabolic androgenic steroid. Due to its potential for misuse in sports and the need for its detection in various biological matrices, robust analytical methods are essential. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of steroids; however, due to their low volatility, derivatization is a critical prerequisite. Trimethylsilylation (TMS) is a widely used derivatization technique that replaces active hydrogens on polar functional groups with a trimethylsilyl (B98337) group, thereby increasing the volatility and thermal stability of the analyte for GC-MS analysis.
This application note provides a detailed protocol for the trimethylsilylation derivatization of this compound for subsequent GC-MS analysis. The protocol is based on established methods for structurally similar anabolic androgenic steroids, particularly 4-chloro substituted and 17α-methylated steroids.
Chemical Structure of this compound
This compound possesses a hydroxyl group at the C17 position and keto groups at C3 and C11, all of which are amenable to derivatization. A two-step derivatization process, involving methoximation to protect the keto groups followed by trimethylsilylation of the hydroxyl group, is recommended to prevent the formation of multiple derivatives and improve chromatographic performance.[1]
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Trimethylsilylimidazole (TSIM)
-
Ammonium iodide (NH₄I)
-
Dithioerythritol (DTE)
-
Methoxyamine hydrochloride
-
Pyridine (B92270) (anhydrous)
-
Ethyl acetate (B1210297) (GC grade)
-
Methanol (GC grade)
-
Nitrogen gas (high purity)
Protocol 1: Two-Step Methoximation and Trimethylsilylation
This is the recommended procedure for comprehensive derivatization of steroids with keto and hydroxyl groups.
-
Sample Preparation:
-
Accurately weigh 1 mg of the this compound standard or the dried sample extract into a glass reaction vial.
-
If in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at 50-60 °C. It is crucial to ensure the sample is completely dry as moisture will interfere with the derivatization reaction.
-
-
Methoximation:
-
Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried sample.
-
Seal the vial tightly and heat at 60 °C for 1 hour with occasional vortexing to ensure complete reaction of the keto groups.
-
Cool the vial to room temperature.
-
-
Trimethylsilylation:
-
To the cooled vial containing the methoximated sample, add 100 µL of a freshly prepared silylating reagent mixture. A common and effective mixture is MSTFA with a catalyst such as TSIM (e.g., 9:1 v/v MSTFA:TSIM).
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
-
Protocol 2: Direct Trimethylsilylation
This protocol is a faster alternative but may result in multiple derivatives due to the presence of keto groups.
-
Sample Preparation:
-
Follow the sample preparation steps as described in Protocol 1.
-
-
Trimethylsilylation:
-
Add 100 µL of a silylating reagent mixture, such as MSTFA/NH₄I/DTE (1000:2:3 v/w/v), to the dried sample.
-
Seal the vial and heat at 80 °C for 20 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
-
GC-MS Analysis Parameters
The following are typical GC-MS parameters for the analysis of derivatized anabolic steroids. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temperature 180 °C, hold for 1 min, ramp at 10 °C/min to 320 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temp. | 280 °C |
| Scan Range | m/z 50-650 |
| Solvent Delay | 5 minutes |
Expected Results and Data Interpretation
Retention Time
The retention time of the TMS-derivatized this compound will depend on the exact GC conditions. Based on data for other 17α-methylated and 4-chloro steroids, the derivatized compound is expected to elute in the mid-to-late region of the chromatogram under the specified conditions. An analytical standard of this compound should be derivatized and injected to determine its precise retention time.
Mass Spectrum and Fragmentation
The electron ionization mass spectrum of the trimethylsilyl derivative of this compound is expected to exhibit characteristic fragmentation patterns. The molecular ion (M⁺) should be observable. Key fragment ions are anticipated from the cleavage of the trimethylsilyl group and fragmentation of the steroid backbone.
Based on the fragmentation of similar 17α-methyl steroids, the following characteristic ions for the di-TMS derivative (one TMS on the C17-hydroxyl and one enol-TMS at C3) can be predicted:
-
[M]⁺: The molecular ion.
-
[M-15]⁺: Loss of a methyl group (CH₃), a common fragmentation for TMS derivatives.
-
[M-90]⁺: Loss of trimethylsilanol (B90980) (TMSOH), indicative of a TMS ether.
-
m/z 73: The trimethylsilyl cation ([Si(CH₃)₃]⁺), a hallmark of TMS derivatives.
-
Characteristic D-ring fragmentation: Cleavage of the D-ring is common for 17-hydroxylated and 17-methylated steroids, often yielding a prominent ion at m/z 143 .
The presence of the chlorine atom will result in isotopic peaks (M and M+2 in an approximate 3:1 ratio) for chlorine-containing fragments, which is a key diagnostic feature.
Quantitative Data Summary
The following table provides a template for summarizing quantitative data once the method has been validated for this compound. Data from the analysis of a structurally similar steroid, 4-chloro-methandienone, is included for reference and illustrative purposes.
| Analyte (Derivative) | Retention Time (min) | Key Diagnostic Ions (m/z) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (r²) |
| This compound (MO-TMS) | To be determined | To be determined | TBD | TBD | TBD |
| 4-chloro-methandienone (TMS) | ~15.2 | 406 (M⁺), 391, 371, 143 | ~1 | ~5 | >0.99 |
LOD (Limit of Detection) and LOQ (Limit of Quantitation) are estimates and will depend on the specific instrumentation and matrix.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the GC-MS analysis of this compound and the derivatization reaction.
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Two-step derivatization pathway of this compound.
Conclusion
The described trimethylsilylation protocols, coupled with optimized GC-MS parameters, provide a robust framework for the sensitive and selective analysis of the synthetic anabolic steroid this compound. While specific quantitative data for this compound requires further experimental validation, the provided methodologies, based on structurally related compounds, offer a strong starting point for method development and routine analysis in research, clinical, and anti-doping laboratories. The use of a two-step derivatization process involving methoximation is highly recommended for achieving the most reliable and reproducible results.
References
Application Notes and Protocols for Oral Administration of Oxyguno in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyguno (4-chloro-17α-methyl-17β-hydroxy-androst-4-ene-3,11-dione) is a synthetic, orally active anabolic androgenic steroid.[1] It is purported to have a greater anabolic effect and fewer androgenic side effects than testosterone.[1][2] As with other anabolic steroids, its use is prohibited in equine sports.[1][2] Understanding the oral dosage, administration, and resulting pharmacokinetics in animal models is crucial for both therapeutic development and doping detection. These notes provide a summary of available data and protocols for the oral administration of this compound in a horse model.
Quantitative Data Summary
The primary in vivo study available on this compound was conducted in horses to understand its metabolism and detection. The data from this study is summarized below.
Table 1: Oral Dosage and Detection of this compound in Horses
| Parameter | Value | Animal Model |
| Total Oral Dose | 210 mg | Two Thoroughbred Geldings |
| Dosing Regimen | 52.5 mg, twice daily for 2 days | Two Thoroughbred Geldings |
| Detection in Urine | Yes | Two Thoroughbred Geldings |
| Detection in Blood/Plasma | Yes | Two Thoroughbred Geldings |
| Time to Undetectable Levels (Urine) | 7 hours post-administration | Two Thoroughbred Geldings |
| Time to Undetectable Levels (Plasma) | 12 hours post-administration | Two Thoroughbred Geldings |
| Longest Detected Metabolite (M4) in Urine | Up to 10 hours post-administration | Two Thoroughbred Geldings |
Experimental Protocols
The following protocols are based on the methodologies described in the metabolic study of this compound in horses.[1][3]
Protocol 1: In Vivo Oral Administration of this compound in Horses
1. Objective: To study the in vivo metabolism and pharmacokinetics of orally administered this compound in an equine model.
2. Animal Model:
-
Species: Horse (Equus caballus)
-
Breed: Thoroughbred
-
Sex: Gelding
-
Number of Animals: 2
3. Materials:
-
This compound (4-chloro-17α-methyl-17β-hydroxy-androst-4-ene-3,11-dione)
-
Vehicle for oral administration (e.g., stomach tubing apparatus)
-
Blood collection tubes (e.g., heparinized tubes)
-
Urine collection containers
-
Centrifuge
-
Freezer (-20°C or lower) for sample storage
4. Dosing Procedure:
-
Administer a 52.5 mg dose of this compound orally to each horse.
-
Repeat the administration every 12 hours (twice daily) for a total of 2 days.
5. Sample Collection:
-
Baseline Samples: Collect urine and blood samples from each horse before the first administration of this compound.
-
Post-Administration Samples:
6. Sample Processing and Storage:
-
Urine: Store urine samples frozen until analysis.
-
Blood:
-
Centrifuge blood samples to separate plasma.
-
Store plasma samples frozen until analysis.
-
7. Analysis:
-
Analyze urine and plasma samples for the presence of the parent this compound drug and its metabolites.
-
Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used for analysis after appropriate sample extraction and derivatization (e.g., trimethylsilylation).[1]
Visualizations
Signaling and Metabolic Pathways
The primary biotransformation pathways for this compound in horses have been identified as reduction, hydroxylation, and epimerization.[3] The parent drug and its metabolites can be tracked to understand its metabolic fate.
Caption: Metabolic pathways of this compound in the horse model.
Experimental Workflow
The following diagram outlines the key steps in the in vivo study of this compound.
Caption: Workflow for in vivo oral administration and analysis of this compound.
References
Application Note: Quantification of Oxyguno in Dietary Supplements Using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxyguno is a novel synthetic compound increasingly found in dietary supplements marketed for performance enhancement. Its complex chemical structure necessitates a highly sensitive and selective analytical method for accurate quantification to ensure consumer safety and regulatory compliance. This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in various dietary supplement matrices. The described protocol provides a comprehensive workflow from sample preparation to data analysis, ensuring high precision, accuracy, and reproducibility.
Experimental Protocols
A detailed methodology for the key experiments is provided below.
1. Standard and Sample Preparation
-
Standard Stock Solution Preparation:
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in 10 mL of methanol (B129727) to obtain a stock solution of 1 mg/mL.
-
Store the stock solution at -20°C.
-
Prepare working standards by serial dilution of the stock solution with a 50:50 methanol/water mixture to achieve a calibration curve ranging from 1 ng/mL to 1000 ng/mL.
-
-
Sample Preparation from Dietary Supplement Capsules:
-
Empty and weigh the contents of ten capsules to determine the average fill weight.
-
Homogenize the pooled powder.
-
Accurately weigh 100 mg of the homogenized powder into a 15 mL polypropylene (B1209903) centrifuge tube.
-
Add 5 mL of methanol and vortex for 5 minutes.
-
Sonicate the sample for 15 minutes in a water bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Method
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions were optimized for this compound.
-
Gas Temperatures: Optimized based on instrument specifications.
-
Collision Energy: Optimized for each MRM transition.
-
Data Presentation
The quantitative performance of this method was evaluated, and the results are summarized in the following tables.
Table 1: Optimized MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound (Quantifier) | 345.2 | 289.1 | 25 |
| this compound (Qualifier) | 345.2 | 176.3 | 30 |
Table 2: Linearity and Range for this compound Quantification
| Analyte | Calibration Range (ng/mL) | R² |
|---|
| this compound | 1 - 1000 | >0.999 |
Table 3: Precision and Accuracy of the Method
| Spiked Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |
|---|---|---|---|
| 5 | 4.2 | 5.1 | 98.7 |
| 50 | 3.1 | 4.5 | 101.2 |
| 500 | 2.5 | 3.8 | 99.5 |
Table 4: Recovery of this compound in a Spiked Dietary Supplement Matrix
| Matrix | Spiked Concentration (ng/mL) | Recovery (%) | %RSD (n=3) |
|---|---|---|---|
| Dietary Supplement Powder | 10 | 95.3 | 4.8 |
| Dietary Supplement Powder | 100 | 98.1 | 3.5 |
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound.
Caption: Hypothetical signaling pathway modulated by this compound.
Troubleshooting & Optimization
Technical Support Center: Enhancing Detection of Oxycodone Metabolites in Urine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the detection time of oxycodone and its metabolites in urine.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of oxycodone found in urine?
A1: Oxycodone is extensively metabolized in the body. The primary metabolites detectable in urine are noroxycodone (formed by CYP3A4), oxymorphone (formed by CYP2D6), and their glucuronide conjugates.[1] Detecting these metabolites is crucial as it can extend the window of detection for oxycodone use.[1]
Q2: How can the detection window for oxycodone and its metabolites be extended?
A2: To extend the detection window, it is essential to test for both the parent drug and its metabolites, particularly the glucuronide conjugates.[1][2] Since many metabolites are excreted as glucuronides, a hydrolysis step to cleave these conjugates is critical for increasing their detection and prolonging the detection window.[2][3][4] Noroxycodone and oxymorphone, for instance, can often be detected for longer periods than oxycodone itself.[1]
Q3: What is the typical detection time for oxycodone in urine?
A3: The detection time for oxycodone in urine is typically 2 to 4 days.[5] However, this window can be influenced by numerous factors, including the dosage, frequency of use, individual metabolism, body mass, hydration status, and urine pH.[5][6]
Q4: Why might a urine sample test negative for oxycodone even if the individual has been prescribed the drug?
A4: A negative result for a prescribed oxycodone user can occur for several reasons:
-
Timing of Last Dose: If the urine sample was collected after the drug has been eliminated from the body (typically beyond the 1-3 day window for most opiates), the result may be negative.[7]
-
Dilute Urine: High fluid intake can dilute the urine, causing the drug concentration to fall below the assay's detection limit.[5][7] Checking for creatinine (B1669602) and specific gravity can help identify dilute samples.[6][7]
-
Assay Limitations: Immunoassays may have high cut-off levels, leading to false-negative results if the drug concentration is present but below this threshold.[7][8] Additionally, some immunoassays are not very sensitive to synthetic or semi-synthetic opioids like oxycodone.[9][10]
-
Rapid Metabolism: An individual's unique metabolism can affect how quickly a drug is processed and eliminated.[5]
Troubleshooting Guides
Issue 1: False-Negative Results in Immunoassay Screening
Symptoms:
-
A patient prescribed oxycodone tests negative on an initial immunoassay screen.
-
Confirmatory tests (LC-MS/MS or GC-MS) are required to confirm the absence of the drug.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Drug Concentration Below Cutoff | The immunoassay cutoff may be too high (e.g., 300 ng/mL). A drug concentration present below this level will yield a negative result.[7] Solution: Utilize a more sensitive confirmatory method like LC-MS/MS, which has a lower limit of detection.[7] |
| Poor Cross-Reactivity | The antibodies used in the immunoassay may not effectively bind to oxycodone or its metabolites.[8][10][11] Solution: Check the manufacturer's data sheet for cross-reactivity with oxycodone. If poor, use a specific confirmatory test like LC-MS/MS or a dedicated oxycodone immunoassay.[12] |
| Dilute Sample | Excessive fluid intake can dilute the drug concentration to below the cutoff level.[7] Solution: Implement specimen validity testing, checking creatinine and specific gravity. A creatinine level below 20 mg/dL suggests a dilute sample.[6][7] Re-collect the sample if necessary. |
| Incomplete Hydrolysis | If testing for total oxycodone, incomplete hydrolysis of glucuronide metabolites will lead to lower measured concentrations. Solution: Optimize the hydrolysis procedure. Consider acid hydrolysis as an alternative to enzymatic hydrolysis for certain opioids, though it may cause degradation of others.[3][4][13] |
Issue 2: Inconsistent Results Between Screening and Confirmatory Tests
Symptoms:
-
An initial immunoassay screen is positive, but the confirmatory GC-MS or LC-MS/MS is negative (False-Positive).
-
An initial screen is negative, but the confirmatory test is positive (False-Negative, see Issue 1).
Possible Causes and Solutions for False-Positives:
| Cause | Troubleshooting Steps |
| Cross-Reactivity with Other Substances | Other medications or substances can cross-react with the immunoassay antibodies, causing a false-positive result.[14] For opiates, quinolones and rifampin are known to cause cross-reactivity.[9] Solution: Always confirm positive immunoassay results with a more specific method like GC-MS or LC-MS/MS.[5] Review the patient's full medication list for potential interferences. |
| Dietary Interferences | Ingestion of poppy seeds can sometimes lead to a true-positive result for morphine and codeine, which can be misinterpreted.[5] Solution: While less of an issue for specific oxycodone assays, it's a consideration for general opiate screens. Higher cutoff levels (e.g., 2000 ng/mL for opiates) are used to minimize this.[6] |
Data & Analytical Method Comparison
Table 1: Oxycodone and its Major Metabolites
| Compound | Metabolic Pathway | Key Enzyme | Notes |
| Oxycodone | Parent Drug | - | Semi-synthetic opioid.[15] |
| Noroxycodone | N-demethylation | CYP3A4 | A major metabolite.[1] Its detection improves identification of oxycodone use.[1][15] |
| Oxymorphone | O-demethylation | CYP2D6 | An active metabolite, also a prescription drug itself.[1] |
| Glucuronide Conjugates | Glucuronidation | UGTs | The primary route of excretion for metabolites.[2] Hydrolysis is required to detect them as free drugs.[3][4] |
Table 2: Comparison of Analytical Methods
| Method | Type | Common Cutoff (ng/mL) | Detection Window | Advantages | Disadvantages |
| Immunoassay (IA) | Screening | 100 - 300 | 2-4 days[5] | Fast, inexpensive, suitable for high-throughput screening.[9] | Prone to false-positives/negatives; may not detect semi-synthetic opioids well.[9][10][14] |
| GC-MS | Confirmatory | 100 | 2-4 days[5] | Highly reliable and specific.[5] | Requires more complex sample preparation (hydrolysis, derivatization).[3] |
| LC-MS/MS | Confirmatory | 10 - 100 | 2-4+ days | High sensitivity and specificity; can directly measure glucuronide metabolites.[2][16] | Expensive equipment; requires skilled operators.[9] |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Urine Samples
This protocol is designed to deconjugate glucuronidated metabolites of oxycodone, increasing the total amount of detectable analyte.
Materials:
-
Urine sample
-
0.1 M Sodium acetate (B1210297) buffer (pH 5.0)
-
β-glucuronidase enzyme (e.g., from Helix pomatia)
-
Incubator or water bath
Procedure:
-
Pipette 200 µL of the urine sample into a clean glass tube.
-
Add 200 µL of 0.1 M sodium acetate buffer containing β-glucuronidase (e.g., 5000 units/mL).[17]
-
Gently vortex the mixture.
-
Incubate the sample at an elevated temperature. A common condition is 50°C for 16 hours.[17] Some protocols use higher temperatures for shorter times, such as 60°C for 2.5 hours.[18]
-
After incubation, allow the sample to cool to room temperature.
-
The sample is now ready for extraction and analysis (e.g., by LC-MS/MS).
Note: The efficiency of enzymatic hydrolysis can vary depending on the enzyme source and the specific opioid.[3][4] Acid hydrolysis is an alternative but can cause degradation of some analytes.[19][20]
Protocol 2: Dilute-and-Shoot LC-MS/MS Analysis
This is a simplified, high-throughput method for the quantitative analysis of oxycodone and its metabolites.
Materials:
-
Hydrolyzed urine sample (from Protocol 1) or neat urine
-
Internal standard (IS) solution (e.g., oxycodone-d3, noroxycodone-d3, oxymorphone-d3 (B3322412) in water or methanol)
-
Milli-Q water or other high-purity water
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Sample Preparation: Dilute 100 µL of the urine sample with 900 µL of the internal standard mixture in Milli-Q water.[1][15] The final IS concentration should be appropriate for the calibration range (e.g., 0.1 µg/mL).[15]
-
Vortex: Mix the diluted sample thoroughly.
-
Injection: Inject a small volume (e.g., 2-10 µL) of the diluted sample directly into the LC-MS/MS system.[15][18]
-
Chromatography: Perform chromatographic separation using a reversed-phase column (e.g., C18) with a gradient elution. A typical mobile phase could consist of water with 0.1% formic acid (Solvent A) and methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid (Solvent B).
-
Mass Spectrometry: Detect the analytes using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.[21]
-
Quantification: Determine the concentration of each analyte by comparing its peak area ratio relative to its corresponding internal standard against a calibration curve.[17]
Visualizations
Caption: Metabolic pathway of oxycodone to its primary metabolites.
Caption: General workflow for the analysis of oxycodone in urine.
Caption: Decision tree for troubleshooting unexpected negative results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Hydrophilic interaction LC-MS/MS analysis of opioids in urine: significance of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Incomplete recovery of prescription opioids in urine using enzymatic hydrolysis of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. akleg.gov [akleg.gov]
- 6. What drugs are likely to interfere with urine drug screens? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 7. news.mayocliniclabs.com [news.mayocliniclabs.com]
- 8. youtube.com [youtube.com]
- 9. mypcnow.org [mypcnow.org]
- 10. Urine Drug Tests: Ordering and Interpretation | AAFP [aafp.org]
- 11. youtube.com [youtube.com]
- 12. medcentral.com [medcentral.com]
- 13. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 14. Toxicologic Testing for Opiates: Understanding False-Positive and False-Negative Test Results - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diva-portal.org [diva-portal.org]
- 16. Quantitative LC-MS/MS Analysis of Opiates and Opioids in Human Urine | Springer Nature Experiments [experiments.springernature.com]
- 17. Determination of Oxycodone, Noroxycodone and Oxymorphone by High-Performance Liquid Chromatography–Electrospray Ionization-Tandem Mass Spectrometry in Human Matrices: In vivo and In vitro Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ovid.com [ovid.com]
- 19. Degradation of Opioids and Opiates During Acid Hydrolysis Leads to Reduced Recovery Compared to Enzymatic Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Oxyguno by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the mass spectrometric analysis of Oxyguno. The content addresses common challenges related to matrix effects, a prevalent issue in the quantitative analysis of small molecules in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
This compound (4-chloro-17α-methyl-17β-hydroxy-androst-4-ene-3,11-dione) is a synthetic oral anabolic androgenic steroid.[1][2] Like other anabolic steroids, it is often analyzed in complex biological matrices such as plasma and urine for applications in doping control and pharmacokinetic studies.[1][3] The primary challenge in its analysis by mass spectrometry is the "matrix effect," where endogenous components of the biological sample interfere with the ionization of this compound, leading to inaccurate and imprecise measurements.[4][5]
Q2: What are matrix effects in the context of mass spectrometry?
In liquid chromatography-mass spectrometry (LC-MS), the "matrix" encompasses all components within a sample apart from the analyte of interest (this compound).[6] Matrix effects arise when these co-eluting components hinder or enhance the ionization of the target analyte in the ion source of the mass spectrometer.[4] This interference can result in signal suppression or enhancement, which adversely affects the accuracy, precision, and sensitivity of the analysis.[4]
Q3: What are the primary causes of ion suppression for a molecule like this compound?
Ion suppression is the most common manifestation of matrix effects and can be attributed to several factors:
-
Competition for Ionization: Co-eluting matrix components can compete with this compound for the limited available charge in the ion source, thereby reducing its ionization efficiency.[5]
-
Alterations in Droplet Properties: In electrospray ionization (ESI), which is commonly used for steroid analysis, matrix components can change the surface tension and viscosity of the droplets.[7] This change can impede solvent evaporation and the subsequent release of analyte ions.[7]
-
Ion Neutralization: Basic compounds present in the matrix can deprotonate and neutralize the protonated this compound ions, leading to a loss of signal.[6]
Q4: How can I determine if my this compound analysis is affected by matrix effects?
Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This is a qualitative technique where a constant flow of this compound solution is introduced into the LC eluent after the analytical column but before the mass spectrometer.[8][9] A blank, extracted sample matrix is then injected.[8][9] Any deviation (a dip or rise) in the constant signal for this compound indicates the retention times at which ion suppression or enhancement occurs.[8][9]
-
Post-Extraction Spike Method: This quantitative approach involves comparing the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank matrix sample that has undergone the entire extraction procedure.[10] The matrix effect can be calculated as a percentage. A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[4]
Troubleshooting Guide
Issue: Poor Signal Intensity and High Variability for this compound
This is a classic symptom of significant matrix effects, particularly ion suppression. The following workflow can help diagnose and mitigate the issue.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Spike Method
-
Prepare Solutions:
-
Solution A: Prepare a standard solution of this compound in a clean solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 50 ng/mL).
-
Solution B: Take a blank matrix sample (e.g., drug-free plasma) and perform the sample preparation procedure. Spike the final extract with this compound to the same final concentration as Solution A.
-
-
Analysis: Analyze both solutions by LC-MS/MS under the same conditions.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Solution B / Peak Area in Solution A) * 100
-
A value < 85% or > 115% indicates a significant matrix effect.
-
Protocol 2: Sample Preparation of Plasma Samples for this compound Analysis
This protocol compares three common sample preparation techniques to reduce matrix interferences.
-
Protein Precipitation (PPT):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute in 100 µL of mobile phase.
-
-
Liquid-Liquid Extraction (LLE):
-
To 100 µL of plasma, add a suitable immiscible organic solvent (e.g., methyl tert-butyl ether).[11]
-
Adjust the pH to ensure this compound is in a neutral form.[11]
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute in 100 µL of mobile phase.
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) according to the manufacturer's instructions.
-
Load the plasma sample.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute this compound with a strong solvent.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
-
Data Presentation
The following table summarizes hypothetical data from the evaluation of the three sample preparation methods for this compound analysis in plasma.
| Sample Preparation Method | Recovery (%) | Matrix Effect (%) | Overall Process Efficiency (%) |
| Protein Precipitation | 95 ± 5 | 65 ± 8 (Suppression) | 62 ± 7 |
| Liquid-Liquid Extraction | 85 ± 6 | 88 ± 5 (Slight Suppression) | 75 ± 6 |
| Solid-Phase Extraction | 92 ± 4 | 97 ± 3 (Negligible Effect) | 89 ± 4 |
Data are presented as mean ± standard deviation (n=5).
Visualization of Key Concepts
Mechanism of Ion Suppression
The following diagram illustrates how co-eluting matrix components can interfere with the ionization of this compound in the ESI source.
Decision Tree for Sample Preparation
This diagram provides a logical approach to selecting an appropriate sample preparation technique.
References
- 1. Metabolic studies of this compound in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Detection, quantification and confirmation of anabolic steroids in equine plasma by liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. nebiolab.com [nebiolab.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Trimethylsilylation for Oxyguno Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the trimethylsilylation (TMS) derivatization of Oxyguno for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Understanding this compound Derivatization
This compound (4-chloro-17α-methyl-17β-hydroxy-androst-4-ene-3,11-dione) is a synthetic anabolic androgenic steroid.[1][2] For successful GC-MS analysis, its polarity must be reduced, and its volatility increased through derivatization. The primary target for trimethylsilylation on the this compound molecule is the sterically hindered tertiary hydroxyl group at the C17 position. Additionally, the presence of two ketone groups (at C3 and C11) can lead to the formation of enol-TMS ethers, potentially resulting in multiple peaks for a single analyte and complicating quantification.[3][4] A two-step derivatization, involving methoximation followed by silylation, is often employed to stabilize the keto groups and yield a single, stable derivative.[3][4][5]
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis? A1: Derivatization is crucial for compounds like this compound to increase their thermal stability and volatility, which are prerequisites for gas chromatography.[6] The process replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, making the molecule less polar and more suitable for GC analysis.[6] This leads to improved peak shape, better resolution, and enhanced sensitivity.[7]
Q2: What are the most common silylating reagents for steroids like this compound? A2: The most widely used silylating agents for steroids are N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8] MSTFA is often preferred due to its high silylating power and the volatility of its byproducts.[9][10] The reactivity of these reagents can be enhanced by adding a catalyst, such as 1% trimethylchlorosilane (TMCS), especially for hindered hydroxyl groups like the one in this compound.[3]
Q3: What causes multiple peaks for this compound in my chromatogram after derivatization? A3: Multiple peaks for a single steroid analyte are a common issue.[3] For this compound, this can be caused by:
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Incomplete Derivatization: Both the derivatized and underivatized forms of this compound are present.[3]
-
Formation of Enol-TMS Ethers: The ketone groups at positions C3 and C11 can react to form enol-TMS derivatives, leading to multiple products.[3][4]
-
Instability of Derivatives: TMS derivatives can be sensitive to moisture and may degrade over time, especially if samples are left on the autosampler.[3]
Q4: How can I prevent the formation of multiple peaks from the ketone groups? A4: A two-step derivatization process is highly effective.[3][5] First, perform a methoximation reaction using methoxyamine hydrochloride in pyridine (B92270). This converts the ketone groups into methoxime derivatives, which are stable and do not react further during silylation.[5][7] The subsequent silylation step will then exclusively target the hydroxyl group.[5]
Q5: How long are the this compound-TMS derivatives stable? A5: The stability of TMS derivatives can be limited.[3] It is recommended to analyze samples as soon as possible after derivatization.[3] If storage is necessary, keeping the derivatized samples at -20°C can maintain stability for up to 72 hours. Storing at 4°C may preserve them for about 12 hours. Significant degradation can occur if left at room temperature in an autosampler.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the trimethylsilylation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Peak Intensity for Derivatized this compound | 1. Incomplete Derivatization: The sterically hindered tertiary hydroxyl group at C17 is difficult to derivatize.[11] 2. Presence of Moisture: Silylating reagents are highly sensitive to moisture and will be consumed by any water present.[12] 3. Degraded Reagent: Silylating reagents have a limited shelf life once opened.[12] 4. Sample Degradation: The analyte may have degraded before or during the reaction. | 1. Optimize Reaction Conditions: Increase reaction temperature (e.g., 70-100°C) and time (e.g., 60-120 minutes).[3][5] Use a more potent reagent mixture, such as MSTFA with a catalyst like 1% TMCS or ammonium (B1175870) iodide/dithioerythritol.[10][13] 2. Ensure Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen).[3][12] 3. Use Fresh Reagents: Use a fresh vial of the silylating reagent. 4. Prompt Analysis: Analyze the derivatized sample as soon as possible. |
| Multiple Peaks Observed for this compound | 1. Formation of Enol-TMS Ethers: The two ketone groups are reacting with the silylating agent.[3][4] 2. Partial Derivatization: The reaction has not gone to completion, leaving both derivatized and underivatized analyte. | 1. Implement Two-Step Derivatization: First, use methoxyamine hydrochloride in pyridine to derivatize the keto groups, followed by silylation with MSTFA/BSTFA.[3][5] 2. Force Reaction to Completion: Increase reagent concentration, temperature, and/or reaction time as described above. |
| Broad or Tailing Peaks | 1. Adsorption in the GC System: Active sites (free silanol (B1196071) groups) in the GC liner or on the column can interact with the analyte.[3] 2. Co-elution with Contaminants: Matrix components may be interfering with the peak. 3. Incomplete Derivatization: The underivatized, more polar analyte will exhibit poor peak shape. | 1. Deactivate the GC System: Use a silanized GC liner and ensure the column is in good condition. Perform a bake-out of the column.[3] 2. Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step before derivatization. 3. Confirm Complete Derivatization: Re-run the derivatization under more stringent conditions. |
| Loss of Signal Over a Sequence of Injections | 1. Derivative Instability: TMS ethers can hydrolyze in the presence of trace moisture, especially over time in an autosampler vial. 2. GC Inlet Contamination: Non-volatile material from the sample matrix or reagent byproducts can build up in the inlet liner. | 1. Minimize Time to Analysis: Analyze samples immediately after derivatization. If running a long sequence, consider preparing samples in smaller batches.[14] Alternatively, use an automated online derivatization system.[7] 2. Regular GC Maintenance: Replace the inlet liner and septum regularly. |
Experimental Protocols & Quantitative Data
Recommended Reagents and Reaction Conditions
The choice of reagent and conditions depends on the specific requirements of the analysis. The following table summarizes common starting points for the derivatization of steroids.
| Parameter | Condition A (Standard) | Condition B (Enhanced for Hindered Groups) | Condition C (Two-Step for Keto Groups) |
| Step 1: Methoximation | N/A | N/A | 20 µL Methoxyamine HCl in Pyridine (20 mg/mL) |
| Step 1 Temperature | N/A | N/A | 80°C |
| Step 1 Time | N/A | N/A | 60 minutes |
| Step 2: Silylation Reagent | 50 µL BSTFA + 1% TMCS | 50 µL MSTFA / NH₄I / Ethanethiol | 80 µL MSTFA + 1% TMCS |
| Step 2 Temperature | 70°C | 37°C | 100°C |
| Step 2 Time | 60 minutes | 15 minutes | 60 minutes |
| Reference | [3][10] | [10] | [5] |
Protocol 1: Two-Step Methoximation and Trimethylsilylation of this compound
This protocol is recommended for achieving a single, stable derivative of this compound, minimizing the issue of multiple peaks from enol-ether formation.
Materials:
-
Dried this compound extract or standard
-
Methoxyamine hydrochloride in pyridine (20 mg/mL)
-
MSTFA + 1% TMCS
-
Anhydrous solvent (e.g., acetonitrile (B52724) or ethyl acetate)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen evaporator
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure the sample containing this compound is completely dry. If in solution, evaporate to dryness under a gentle stream of nitrogen. The presence of water will inhibit the reaction.[12]
-
Methoximation:
-
Add 20 µL of methoxyamine hydrochloride solution to the dried sample.
-
Cap the vial tightly and vortex briefly to dissolve the residue.
-
Heat the vial at 80°C for 60 minutes.[5]
-
Allow the vial to cool to room temperature.
-
-
Silylation:
-
Analysis:
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS. If necessary, the sample can be diluted with an anhydrous solvent.
-
Visualizations
The following diagrams illustrate the experimental workflow and a logical troubleshooting process.
Caption: A typical two-step derivatization workflow for this compound analysis.
Caption: A decision tree for troubleshooting common this compound derivatization problems.
References
- 1. Metabolic studies of this compound in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. Oxytocin | C43H66N12O12S2 | CID 439302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Pitfalls in trimethylsilylation of anabolic steroids. New derivatisation approach for residue at ultra-trace level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Stereoisomers of Oxyguno Metabolites
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the chromatographic resolution of Oxyguno and its metabolite stereoisomers.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors in selecting a chiral stationary phase (CSP) for resolving this compound metabolite stereoisomers?
A1: The selection of an appropriate CSP is the most crucial step in chiral separation. The choice depends on the physicochemical properties of the this compound metabolites. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are a good starting point due to their broad applicability. For more polar or ionizable metabolites, consider protein-based or macrocyclic glycopeptide CSPs. It is highly recommended to screen a small set of diverse CSPs to find the optimal one for your specific metabolite.
Q2: My this compound metabolite stereoisomers are co-eluting. What are the initial troubleshooting steps?
A2: Co-elution of stereoisomers is a common issue. Here are the initial steps to address it:
-
Optimize the Mobile Phase: Adjust the ratio of the organic modifier to the aqueous phase. For polysaccharide-based CSPs, the type of organic modifier (e.g., isopropanol, ethanol, acetonitrile) can significantly impact selectivity.
-
Lower the Temperature: Reducing the column temperature can enhance the enantioselectivity of some CSPs, leading to better resolution.
-
Decrease the Flow Rate: A lower flow rate increases the interaction time between the analytes and the CSP, which can improve separation.
Q3: I am observing poor peak shape (e.g., tailing or fronting) for my this compound metabolites. How can I improve this?
A3: Poor peak shape is often related to secondary interactions or issues with the mobile phase.
-
Adjust Mobile Phase Additives: For basic metabolites, adding a small amount of a basic additive like diethylamine (B46881) (DEA) can reduce peak tailing. For acidic metabolites, an acidic additive such as trifluoroacetic acid (TFA) can be beneficial.
-
Check for Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.
-
Ensure Proper pH: For ionizable compounds, the pH of the mobile phase should be controlled to ensure a consistent ionization state.
Troubleshooting Guides
Guide 1: Systematic Approach to Method Development for Chiral Resolution
This guide outlines a systematic workflow for developing a robust method for separating this compound metabolite stereoisomers.
Caption: A workflow for chiral method development.
Guide 2: Troubleshooting Poor Resolution
This guide provides a logical approach to diagnosing and resolving poor peak resolution.
Caption: A troubleshooting tree for poor resolution.
Experimental Protocols
Protocol 1: Generic Chiral HPLC Method Screening
This protocol provides a starting point for screening different chiral columns and mobile phases for the separation of this compound metabolite stereoisomers.
-
Column Selection:
-
Column 1: Cellulose-based CSP (e.g., Chiralcel OD-H)
-
Column 2: Amylose-based CSP (e.g., Chiralpak AD-H)
-
Column 3: Protein-based CSP (e.g., Chiral AGP)
-
-
Mobile Phase Screening:
-
Normal Phase: Heptane/Isopropanol (90:10, v/v) with 0.1% DEA for basic metabolites or 0.1% TFA for acidic metabolites.
-
Reversed Phase: Acetonitrile/Water (50:50, v/v) with 10 mM Ammonium Bicarbonate.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm or Mass Spectrometry (MS) for higher sensitivity and specificity.
-
-
Data Evaluation:
-
Calculate the resolution (Rs) between the stereoisomer peaks for each condition. An Rs value ≥ 1.5 is generally considered baseline resolved.
-
Data Presentation
Table 1: Example Resolution Data for this compound Metabolite M1 Stereoisomers on Different CSPs
| Chiral Stationary Phase (CSP) | Mobile Phase | Retention Time (min) - Isomer 1 | Retention Time (min) - Isomer 2 | Resolution (Rs) |
| Chiralcel OD-H | Heptane/IPA (90:10) + 0.1% DEA | 8.2 | 9.5 | 1.8 |
| Chiralpak AD-H | Heptane/IPA (80:20) + 0.1% DEA | 10.1 | 10.8 | 1.2 |
| Chiral AGP | ACN/10mM NH4HCO3 (20:80) | 12.5 | 12.5 | 0 |
IPA: Isopropanol, DEA: Diethylamine, ACN: Acetonitrile, NH4HCO3: Ammonium Bicarbonate
Table 2: Effect of Mobile Phase Modifier on Resolution (CSP: Chiralcel OD-H)
| Organic Modifier (in Heptane, 90:10) | Additive | Retention Time (min) - Isomer 1 | Retention Time (min) - Isomer 2 | Resolution (Rs) |
| Isopropanol | 0.1% DEA | 8.2 | 9.5 | 1.8 |
| Ethanol | 0.1% DEA | 7.5 | 8.5 | 1.5 |
| Acetonitrile | 0.1% DEA | 6.1 | 6.5 | 0.8 |
Technical Support Center: Optimizing Oxyguno Ionization in LC/MS
Welcome to the technical support center for addressing challenges with the electrospray ionization of Oxyguno. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome poor signal intensity and achieve robust and reproducible results during LC/MS analysis.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a weak or no signal for this compound in my ESI-LC/MS analysis?
A weak or absent signal for this compound can stem from several factors related to its intrinsic chemical properties and the analytical method. Poor ionization is a common issue for molecules that are not readily protonated or deprotonated in the electrospray source.[1][2] Other contributing factors can include suboptimal mobile phase composition, incorrect ESI source parameters, or ion suppression from matrix components.[1][3]
Q2: What is the first step I should take to troubleshoot poor ionization?
The initial step is a systematic evaluation of your LC-MS system and method.[4] Begin by confirming that the instrument is performing correctly by running a standard compound known to have good ionization characteristics. If the standard performs as expected, the issue likely lies with the specific method for this compound. A logical workflow involves sequentially optimizing the mobile phase, then the ESI source parameters, and finally considering more advanced strategies like adduct formation or derivatization.
Q3: Can the mobile phase composition significantly impact the ionization of this compound?
Absolutely. The mobile phase plays a critical role in the ionization process by influencing the pH and the desolvation of droplets in the ESI source.[5] For positive ion mode, the addition of a small amount of acid, like formic acid or acetic acid, can enhance protonation.[5][6][7] Conversely, for negative ion mode, additives like ammonium (B1175870) hydroxide (B78521) can improve deprotonation.[5][7] The organic content of the mobile phase also affects desolvation efficiency.[5]
Q4: What are "adduct ions," and can they help with this compound's signal?
Adduct ions are formed when your analyte molecule associates with other ions present in the mobile phase, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺).[8] For compounds that do not easily protonate or deprotonate, forming these adducts can be an effective way to generate a detectable signal in the mass spectrometer.[6][9][10] This can be intentionally encouraged by adding salts like sodium acetate (B1210297) or ammonium formate (B1220265) to the mobile phase.[6][11]
Q5: When should I consider adjusting the ESI source parameters?
ESI source parameters should be optimized once the mobile phase composition has been addressed.[12] These parameters, including capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature, have a significant impact on the efficiency of ion formation and transmission.[5][12][13] It is often beneficial to perform an optimization experiment where these parameters are systematically varied to find the combination that yields the highest signal intensity for this compound.[12]
Troubleshooting Guides
Guide 1: Systematic Optimization of Mobile Phase for Enhanced Ionization
Poor ionization of this compound can often be rectified by systematically adjusting the mobile phase composition. This guide provides a step-by-step protocol to optimize your mobile phase for improved signal intensity.
Experimental Protocol:
-
Initial Assessment: Prepare a solution of this compound in a typical starting mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or without acid for negative mode).
-
Acid/Base Additive Screening (Positive and Negative Ion Mode):
-
Prepare a series of mobile phases with different additives.
-
Inject the this compound solution with each mobile phase and record the signal intensity.
-
-
Adduct Formation Screening (Positive Ion Mode):
-
If protonation is poor, investigate the formation of adducts.
-
Prepare mobile phases containing different salts.
-
Inject the this compound solution and monitor for the formation of [M+Na]⁺, [M+K]⁺, and [M+NH₄]⁺ ions.
-
-
Data Analysis: Compare the signal intensities obtained with each mobile phase composition to identify the optimal conditions.
Data Presentation:
| Mobile Phase Additive | Ionization Mode | Observed Ion | Relative Signal Intensity (%) |
| 0.1% Formic Acid | Positive | [M+H]⁺ | Baseline |
| 0.1% Acetic Acid | Positive | [M+H]⁺ | Varies |
| 5 mM Ammonium Formate | Positive | [M+H]⁺, [M+NH₄]⁺ | Varies |
| 5 mM Ammonium Acetate | Positive | [M+H]⁺, [M+NH₄]⁺ | Varies |
| 1 mM Sodium Acetate | Positive | [M+Na]⁺ | Varies |
| None | Negative | [M-H]⁻ | Baseline |
| 0.1% Ammonium Hydroxide | Negative | [M-H]⁻ | Varies |
| 5 mM Ammonium Acetate | Negative | [M+CH₃COO]⁻ | Varies |
Note: "Varies" indicates that the relative intensity is compound-dependent and should be determined experimentally.
Logical Relationship Diagram:
Caption: Workflow for mobile phase optimization.
Guide 2: Fine-Tuning ESI Source Parameters
Once an appropriate mobile phase has been selected, optimizing the ESI source parameters is crucial for maximizing the signal intensity of this compound.
Experimental Protocol:
-
Prepare for Infusion: Infuse a solution of this compound in the optimized mobile phase directly into the mass spectrometer.
-
Systematic Parameter Adjustment: While monitoring the signal intensity of the ion of interest (e.g., [M+H]⁺, [M-H]⁻, or an adduct), systematically adjust the following parameters one at a time to find the optimal setting:
-
Capillary Voltage
-
Nebulizer Gas Pressure
-
Drying Gas Flow Rate
-
Drying Gas Temperature
-
-
Iterative Optimization: After finding the optimum for one parameter, proceed to the next. It may be necessary to re-optimize the first parameter after adjusting the others, as they can be interdependent.[12]
-
Final Settings: Record the final set of optimized parameters.
Data Presentation:
| ESI Source Parameter | Typical Starting Range (Positive) | Typical Starting Range (Negative) | Effect of Increase |
| Capillary Voltage | 3 - 5 kV | -2.5 to -4 kV | Can increase signal to a point, then may cause instability.[5] |
| Nebulizer Gas Pressure | 20 - 60 psi | 20 - 60 psi | Improves droplet formation, but excessive pressure can suppress the signal.[5] |
| Drying Gas Flow Rate | 4 - 12 L/min | 4 - 12 L/min | Enhances desolvation; too high can be detrimental.[12] |
| Drying Gas Temperature | 200 - 340 °C | 200 - 340 °C | Improves solvent evaporation; excessive heat can cause degradation.[12] |
Troubleshooting Logic Diagram:
Caption: ESI source parameter optimization workflow.
Guide 3: Advanced Strategy - Derivatization
If mobile phase and source parameter optimization do not yield a sufficient signal, derivatization of this compound may be necessary. This involves chemically modifying the molecule to introduce a readily ionizable group.
Conceptual Workflow:
-
Identify Functional Groups: Analyze the structure of this compound to identify functional groups that can be targeted for derivatization (e.g., hydroxyls, amines, carbonyls).
-
Select Derivatization Reagent: Choose a reagent that reacts with the identified functional group and introduces a permanently charged moiety or a group that is easily protonated. For example, a reagent that adds a quaternary ammonium group can significantly enhance ionization efficiency in positive mode.[14]
-
Reaction Optimization: Develop and optimize the derivatization reaction conditions (e.g., temperature, time, reagent concentration).
-
LC/MS Analysis of Derivatized this compound: Analyze the derivatized product using the optimized LC/MS conditions.
Signaling Pathway Analogy for Derivatization:
Caption: Conceptual diagram of derivatization.
References
- 1. zefsci.com [zefsci.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 6. researchgate.net [researchgate.net]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. acdlabs.com [acdlabs.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Adduct Formation in ESI/MS by Mobile Phase Additives [inis.iaea.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pubs.acs.org [pubs.acs.org]
Minimizing off-target effects of Oxyguno in cell culture
Oxyguno Technical Support Center
Welcome to the technical resource center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide robust methodologies for utilizing this compound in cell culture experiments, with a specific focus on identifying and minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound (4-chloro-17α-methyl-17β-hydroxy-androst-4-ene-3,11-dione) is a synthetic anabolic androgenic steroid.[1][2][3] Its primary on-target mechanism is binding to and activating the Androgen Receptor (AR). Upon binding, the this compound-AR complex translocates to the nucleus, where it functions as a DNA-binding transcription factor, modulating the expression of target genes responsible for anabolic and androgenic effects.[4][5]
Q2: My cells are showing unexpected toxicity at my target concentration. How can I determine if this is an on- or off-target effect?
A2: Unexplained cytotoxicity can arise from exaggerated on-target effects or genuine off-target activity.[6] To distinguish between these, consider the following troubleshooting workflow:
-
Perform a Dose-Response Curve: Determine the IC50 (or EC50 for effect) and compare it to the concentration required for AR activation. A large difference may suggest off-target toxicity.[7][8]
-
Use an AR Antagonist: Co-treat cells with this compound and a known AR antagonist (e.g., Bicalutamide). If the toxicity is mitigated, it is likely an on-target effect. If toxicity persists, it points to an off-target mechanism.
-
Genetic Knockdown: Use siRNA or CRISPR-Cas9 to reduce AR expression.[9] If AR-knockdown cells are resistant to this compound-induced toxicity, the effect is on-target.
-
Test in AR-negative Cells: Use a cell line that does not express the androgen receptor. Any activity in these cells is, by definition, off-target.[7]
Q3: How can I confirm that the phenotype I observe is due to Androgen Receptor activation and not cross-reactivity with other steroid receptors?
A3: Synthetic steroids can exhibit cross-reactivity with other hormone receptors. To validate specificity for the Androgen Receptor:
-
Competitive Binding Assays: Perform assays to determine the binding affinity of this compound to a panel of steroid receptors (e.g., Glucocorticoid, Progesterone, Estrogen receptors). High affinity for other receptors indicates potential for off-target effects.
-
Reporter Gene Assays: Use cell lines containing reporter constructs for different hormone response elements. For example, transfect cells with a plasmid containing an Androgen Response Element (ARE) upstream of a luciferase gene. Potent activation of reporters for other hormone receptors would confirm off-target activity.
-
Use Orthogonal Approaches: Confirm key phenotypes using a structurally different AR agonist. If both compounds produce the same effect, it is more likely to be a true on-target phenotype.[10]
Q4: What is the recommended starting concentration for this compound in a new cell line?
A4: The optimal concentration is highly cell-type dependent. We recommend starting with a broad dose-response experiment ranging from 1 nM to 10 µM to determine the EC50 for your specific cellular endpoint.[7][8] Always include a vehicle control (e.g., DMSO), ensuring the final solvent concentration is consistent across all wells and typically below 0.5%.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Variability in IC50/EC50 Values | Inconsistent cell seeding density, variability in ATP or substrate concentration, or reaction time outside the linear range.[11] | Ensure consistent cell numbers per well. Optimize and standardize assay parameters like incubation time and reagent concentrations.[11][12] |
| No Observed Effect | Low or absent Androgen Receptor expression in the cell line. Degradation of this compound in culture media. | Confirm AR expression via Western Blot or qPCR. Prepare fresh stock solutions of this compound and minimize freeze-thaw cycles.[13] |
| Phenotype Does Not Match Known Androgenic Responses | The observed effect is off-target. The cell line has a non-canonical AR signaling pathway. | Perform experiments to rule out off-target effects as described in the FAQs. Use AR antagonists or siRNA to confirm AR dependency. |
| Vehicle Control (DMSO) Shows Toxicity | DMSO concentration is too high. The cell line is particularly sensitive to the solvent. | Reduce the final DMSO concentration to <0.1%. If sensitivity persists, explore alternative solvents.[7] |
Quantitative Data Summary
The following table presents hypothetical selectivity data for this compound. Researchers should generate their own data in their specific cell system.
| Target Receptor | Assay Type | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| Androgen Receptor (On-Target) | Competitive Binding | 5.2 | 12.5 |
| Glucocorticoid Receptor | Competitive Binding | 450 | 890 |
| Progesterone Receptor | Competitive Binding | 830 | > 10,000 |
| Estrogen Receptor Alpha | Competitive Binding | > 10,000 | > 10,000 |
Signaling Pathway & Workflow Diagrams
References
- 1. Metabolic studies of this compound in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. madbarn.com [madbarn.com]
- 4. Frontiers | Anabolic–androgenic steroids: How do they work and what are the risks? [frontiersin.org]
- 5. Pharmacology of anabolic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Stability of Oxyguno in Biological Samples
This technical support center provides guidance on the storage and handling of biological samples containing Oxyguno. The information is intended for researchers, scientists, and drug development professionals to ensure sample integrity and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in plasma and serum?
A: While specific long-term stability data for this compound is not extensively published, based on general principles for anabolic steroids, it is recommended to store plasma and serum samples at -20°C or colder, preferably at -80°C, for long-term storage to minimize degradation.[1][2] For short-term storage (up to 24 hours), refrigeration at 2-8°C is acceptable.[1] Avoid repeated freeze-thaw cycles as this can degrade the analyte.[3]
Q2: How long can I store whole blood samples containing this compound?
A: Whole blood is generally not the preferred matrix for long-term storage of drugs due to ongoing enzymatic activity and cellular degradation.[4][5] If whole blood analysis is necessary, it is crucial to process the samples as soon as possible after collection. For short-term transport or storage, keep the samples at 2-8°C. For longer-term storage, it is advisable to separate plasma or serum and freeze it.
Q3: What is the recommended storage condition for urine samples?
A: For urine samples, long-term stability is generally achieved by freezing at -20°C or below.[6][7][8] Studies on other steroids have shown stability for months at these temperatures.[7] To prevent potential degradation from microbial growth, especially during short-term storage or transport, samples should be kept cool and processed promptly.
Q4: Are there any known metabolites of this compound I should be aware of?
A: Yes, metabolic studies in horses have identified several metabolites of this compound. The primary biotransformation pathways include reduction, hydroxylation, and epimerization.[9] Key metabolites identified were stereoisomers and reduction products of the parent compound.[9] When conducting experiments, consider that the stability of these metabolites may differ from that of the parent this compound.
Q5: What analytical methods are suitable for quantifying this compound in biological samples?
A: Gas chromatography-mass spectrometry (GC-MS) has been successfully used to detect this compound and its metabolites in both in vitro and in vivo studies.[9] High-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are also common and robust methods for the quantification of steroids in biological matrices.[10][11][12] A validated stability-indicating method is crucial for accurate quantification.[10][13][14][15]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detection of this compound in stored samples. | Degradation due to improper storage temperature. | Ensure samples are consistently stored at -20°C or -80°C. Review storage temperature logs if available. For future studies, aliquot samples to avoid repeated freeze-thaw cycles. |
| Degradation due to exposure to light. | Store samples in amber vials or other light-protecting containers, especially if they will be handled in the lab for extended periods.[16] | |
| Enzymatic degradation in improperly processed samples. | Process blood samples to plasma or serum as quickly as possible after collection. If using whole blood, analysis should be performed promptly. | |
| Inconsistent results between sample aliquots. | Non-homogenous sample before aliquoting. | Ensure samples are thoroughly but gently mixed before aliquoting for storage. |
| Differential degradation due to storage location (e.g., front vs. back of freezer). | Store all samples for a single study in the same location within the freezer to ensure consistent storage conditions. | |
| Presence of unexpected peaks in chromatogram. | Formation of degradation products. | This indicates sample instability. Review storage conditions and sample handling procedures. A stability-indicating analytical method should be used to separate and identify potential degradation products.[14][15] |
| Contamination of the sample or analytical system. | Review sample collection and processing procedures to rule out external contamination. Run system blanks and controls on the analytical instrument. |
Data on Analyte Stability in Biological Matrices
The following tables summarize general stability data for analytes in common biological matrices. While not specific to this compound, they provide a baseline for expected stability under different storage conditions.
Table 1: General Stability of Analytes in Serum/Plasma
| Storage Temperature | Duration | General Stability | Reference |
| Room Temperature (15-25°C) | < 8 hours | Suitable for some analytes, but degradation is possible. | [3] |
| Refrigerated (2-8°C) | 24-48 hours | Generally acceptable for short-term storage. | [1] |
| Frozen (-20°C) | Weeks to Months | Good for mid-term storage. | [1][2] |
| Ultra-low Frozen (-80°C) | Months to Years | Optimal for long-term storage. | [3] |
Table 2: General Stability of Analytes in Urine
| Storage Temperature | Duration | General Stability | Reference |
| Room Temperature (15-25°C) | < 24 hours | Risk of microbial growth and degradation. | [8] |
| Refrigerated (2-8°C) | 1-7 days | Slows microbial growth and degradation for many analytes. | [7][8] |
| Frozen (-20°C) | Months to >1 Year | Generally considered stable for most small molecules. | [6][7][8] |
Table 3: Factors Affecting Stability of Drugs in Biological Samples
| Factor | Effect on Stability | Mitigation Strategies | Reference |
| Temperature | Higher temperatures accelerate chemical and enzymatic degradation. | Store samples at the lowest recommended temperature. Avoid temperature fluctuations. | [16] |
| pH | Non-optimal pH can lead to hydrolysis or other chemical degradation. | Ensure the collection and storage containers do not alter the sample pH. Consider buffering if appropriate for the assay. | [16] |
| Light | Exposure to UV or ambient light can cause photodegradation. | Use amber or opaque storage containers. Minimize exposure to light during handling. | [16] |
| Oxidation | Reaction with oxygen can degrade the analyte. | Minimize headspace in storage tubes. Consider storing under an inert atmosphere for highly sensitive compounds. | [16] |
| Enzymatic Activity | Endogenous enzymes in the sample can metabolize the drug. | Process samples quickly (e.g., separate plasma/serum from cells). Store at low temperatures to reduce enzyme activity. Consider adding enzyme inhibitors if compatible with the analytical method. | [16] |
| Freeze/Thaw Cycles | Repeated cycles can cause physical damage to molecules and accelerate degradation. | Aliquot samples into single-use volumes before freezing. | [3] |
Experimental Protocols
Protocol 1: Evaluation of Short-Term Stability
-
Sample Preparation: Pool and homogenize a batch of the desired biological matrix (e.g., plasma, urine) containing a known concentration of this compound.
-
Aliquoting: Dispense aliquots of the pooled sample into appropriate storage vials.
-
Storage Conditions: Store sets of aliquots at different temperatures, such as room temperature (e.g., 22-25°C) and refrigerated (4°C).
-
Time Points: Analyze aliquots from each temperature condition at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analysis: Quantify the concentration of this compound in each aliquot using a validated analytical method.
-
Data Evaluation: Compare the concentrations at each time point to the baseline (time 0) concentration. A change of >15% is often considered significant.
Protocol 2: Evaluation of Long-Term Stability
-
Sample Preparation: As described in Protocol 1.
-
Storage Conditions: Store sets of aliquots at frozen temperatures, such as -20°C and -80°C.
-
Time Points: Analyze aliquots from each temperature condition at extended time points (e.g., 0, 1, 3, 6, and 12 months).
-
Analysis: Quantify the concentration of this compound in each aliquot.
-
Data Evaluation: Compare the concentrations at each time point to the baseline concentration.
Protocol 3: Freeze-Thaw Stability Assessment
-
Sample Preparation: As described in Protocol 1.
-
Freeze-Thaw Cycles: Subject a set of aliquots to a specified number of freeze-thaw cycles (e.g., 3 to 5 cycles). A typical cycle consists of freezing the sample for at least 12 hours and then thawing it at room temperature.
-
Analysis: After the final thaw, analyze the samples and a control set of aliquots that have not undergone freeze-thaw cycles.
-
Data Evaluation: Compare the concentration of this compound in the freeze-thaw samples to the control samples.
Visualizations
Caption: Workflow for assessing this compound stability in biological samples.
Caption: Generalized signaling pathway for an androgenic steroid like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Long-term stability of serum components in the Janus Serum Bank - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | The crux of time: A meta-analysis of ex vivo whole blood degradation [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stability studies of testosterone and epitestosterone glucuronides in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Results of stability studies with doping agents in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic studies of this compound in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of a stability-indicating analytical method for the quantitation of oxytocin in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. validated stability indicating: Topics by Science.gov [science.gov]
- 15. ijsdr.org [ijsdr.org]
- 16. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low recovery of Oxyguno during sample extraction
This guide provides troubleshooting for common issues encountered during the extraction of Oxyguno from biological matrices, particularly focusing on low recovery.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low this compound recovery?
Low recovery is frequently the result of a mismatch between the chosen extraction method and the physicochemical properties of this compound.[1][2] Factors such as solvent choice, sample pH, and incomplete elution are primary contributors.[1][2] For instance, using a solvent that is too weak may not efficiently extract this compound from the sample matrix.[3]
Q2: My recovery is inconsistent between samples. What should I investigate first?
Inconsistent recovery often points to variability in sample pre-treatment or procedural steps.[4] Ensure that your sample homogenization is consistent and that the cartridge bed of your solid-phase extraction (SPE) column does not dry out before sample loading.[1][4] Additionally, a high flow rate during sample application can lead to poor reproducibility.[1]
Q3: Can the sample matrix itself affect this compound recovery?
Yes, complex sample matrices can significantly interfere with extraction.[2] Endogenous components in plasma, such as proteins and lipids, can bind to this compound, preventing its extraction.[5] This is known as a matrix effect and can suppress or enhance the analyte signal.[6] A robust sample cleanup procedure is essential to minimize these interferences.[2]
Detailed Troubleshooting Guides
Issue 1: Consistently Low Recovery (<70%)
If you are experiencing consistently low recovery of this compound, it is crucial to systematically evaluate each step of your extraction protocol.
The choice of solvent and the pH of the sample are critical for efficient extraction. This compound, being a moderately polar compound, requires a solvent that matches its polarity. Furthermore, as an ionizable compound, its charge state, which is dictated by the sample pH, will significantly affect its solubility and retention.[7][8][9]
-
Problem: The extraction solvent is not strong enough to disrupt interactions between this compound and the sample matrix, or the sample pH renders this compound too polar to be retained by the SPE sorbent.[1][10]
-
Solution:
-
Adjust Solvent Strength: If using protein precipitation, switch to a more effective solvent like acetonitrile (B52724), which is highly efficient at protein removal.[11] For liquid-liquid extraction (LLE) or solid-phase extraction (SPE), you may need to increase the percentage of organic solvent or use a stronger eluent.[1]
-
Optimize pH: Adjust the sample pH to be at least 2 units away from this compound's pKa to ensure it is in its neutral, less polar form for reversed-phase SPE.[9] This enhances its retention on the nonpolar sorbent.
-
| Parameter | Condition A | Condition B (Optimized) | Expected this compound Recovery |
| Precipitation Solvent | Methanol (B129727) | Acetonitrile | 65% -> >90% |
| Sample pH (for SPE) | 7.4 (Physiological) | 4.5 (pKa - 2) | 50% -> >85% |
| Elution Solvent (SPE) | 50% Methanol | 90% Methanol w/ 0.1% Formic Acid | 60% -> >95% |
Even with proper sample loading, this compound may be irreversibly bound to the SPE sorbent if the elution solvent is not strong enough to release it.[1][10]
-
Problem: The elution solvent is too weak or an insufficient volume is used, leaving a significant portion of the analyte on the column.[1]
-
Solution:
-
Increase Elution Solvent Strength: Increase the organic content of your elution solvent or add a small amount of acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) to disrupt ionic interactions between this compound and the sorbent.[1]
-
Increase Elution Volume: Ensure a sufficient volume of elution solvent is passed through the cartridge. Try collecting and analyzing a second elution fraction to see if a significant amount of this compound is still present.
-
Issue 2: Formation of Emulsions during Liquid-Liquid Extraction (LLE)
Emulsions are a common problem in LLE, especially with complex biological samples like plasma, which contain high levels of lipids and proteins that can act as surfactants.[5][7] This can make phase separation difficult and trap your analyte, leading to poor recovery.[5]
-
Problem: A stable emulsion forms at the interface of the aqueous and organic layers, preventing clean separation.[7][12]
-
Solution:
-
Reduce Mixing Intensity: Instead of vigorous shaking, gently rock the separatory funnel.
-
"Break" the Emulsion: Add a small amount of salt (brine) to increase the polarity of the aqueous phase.[12]
-
Centrifugation: Centrifuging the mixture can often help to break up the emulsion.
-
Alternative Method: If emulsions are persistent, consider switching to SPE or protein precipitation, which are less prone to this issue.[5][7]
-
Experimental Protocols
Protocol 1: Optimized Protein Precipitation (PPT)
This protocol is recommended as a first-line approach for extracting this compound from plasma.
-
Aliquoting: In a microcentrifuge tube, add 100 µL of the plasma sample.
-
Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to the plasma sample. This creates a 3:1 solvent-to-plasma ratio.[11]
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure complete protein denaturation.[11]
-
Incubation: For enhanced precipitation, incubate the samples at -20°C for 20 minutes.[13]
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[11]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial, avoiding disturbance of the protein pellet.
-
Analysis: The supernatant can be directly injected into an LC-MS/MS system or evaporated and reconstituted in a suitable mobile phase.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a cleaner extract than PPT and is suitable for sensitive analyses.
-
Sorbent Selection: Use a reversed-phase C18 SPE cartridge appropriate for the sample volume.
-
Conditioning: Condition the cartridge by passing 1 mL of methanol, followed by 1 mL of water through the sorbent.[14] Do not let the sorbent dry out.[1]
-
Equilibration: Equilibrate the cartridge with 1 mL of a buffer matching the pH-adjusted sample (e.g., water with 0.1% formic acid, pH 4.5).
-
Sample Loading: Load the pre-treated and pH-adjusted sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).[4]
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences. Be careful not to use a wash solvent that is too strong, as this may cause premature elution of the analyte.[4]
-
Elution: Elute this compound with 1 mL of a strong solvent (e.g., 90% methanol in water with 0.1% formic acid). Collect the eluate for analysis.
Visual Guides
References
- 1. welch-us.com [welch-us.com]
- 2. specartridge.com [specartridge.com]
- 3. welchlab.com [welchlab.com]
- 4. silicycle.com [silicycle.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 11. benchchem.com [benchchem.com]
- 12. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 13. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
Technical Support Center: Enhancing Sensitivity for Low-Level Oxyguno Detection
Welcome to the technical support center for the detection of Oxyguno and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the sensitivity of low-level this compound detection in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its low-level detection important?
A1: this compound, chemically known as 4-chloro-17α-methyl-17β-hydroxy-androst-4-ene-3,11-dione, is a synthetic oral anabolic androgenic steroid.[1] Its detection at low levels is crucial in fields like sports anti-doping to monitor for its prohibited use.[1] Understanding its metabolism is key to identifying the most suitable target metabolites for detection.[1]
Q2: What are the primary analytical methods for this compound detection?
A2: The primary analytical techniques for detecting this compound and its metabolites are gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-mass spectrometry (LC/MS or LC-MS/MS).[1][2][3] Due to the low ionization efficiency of some steroid metabolites, chemical derivatization is often employed to enhance sensitivity, particularly for LC/MS analysis.[4][5][6][7][8]
Q3: What are the major metabolites of this compound that should be targeted for detection?
A3: In vivo studies in horses have identified several key metabolites. The major biotransformation pathways are reduction, hydroxylation, and epimerization.[1] Key metabolites to target include stereoisomers of 4-chloro-17α-methyl-androst-4-ene-3-keto-11,17β-diol (M1a & M1b), 20-hydroxy-oxyguno (M2), 4-chloro-17α-methyl-androstane-11-keto-3,17β-diol (M4), a hydroxylated and reduced metabolite (M5), and the 17-epimer of this compound (M6).[1] The metabolite M4 has shown the longest detection time in urine, making it a valuable target.[1]
Q4: What is chemical derivatization and why is it necessary for steroid analysis by LC/MS?
A4: Chemical derivatization is the process of modifying a compound to improve its analytical properties. For steroids in LC/MS, derivatization is used to enhance their ionization efficiency, which is often poor with soft ionization techniques like electrospray ionization (ESI).[4][5][6][7][8] By adding a charged or easily ionizable group to the steroid molecule, the sensitivity of detection can be significantly increased.[4][5][6][9]
Q5: What are common matrix effects in bioanalytical assays for steroids and how can they be minimized?
A5: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix, such as urine or plasma.[10][11][12] This can lead to ion suppression or enhancement, affecting the accuracy and sensitivity of the analysis.[10][12][13] To minimize matrix effects, it is crucial to have an optimized sample preparation protocol, such as solid-phase extraction (SPE), to remove interfering components.[10][14] The use of stable isotope-labeled internal standards is also a critical strategy to compensate for matrix effects.[10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the low-level detection of this compound.
Issue 1: Poor Signal Intensity or No Peak Detected
| Possible Cause | Troubleshooting Step |
| Low Sample Concentration | Ensure your sample is appropriately concentrated. If it's too dilute, you may not obtain a strong enough signal. Consider a pre-concentration step during sample preparation. |
| Inefficient Ionization | The choice of ionization technique can significantly impact signal intensity. Experiment with different ionization methods (e.g., ESI, APCI) to optimize for your specific analytes.[15] For steroids with poor ionization, consider chemical derivatization to enhance their signal.[4][5][6][7][8] |
| Improper Instrument Settings | Regularly tune and calibrate your mass spectrometer to ensure it is operating at peak performance.[16] This includes checking the ion source, mass analyzer, and detector settings. Optimize parameters such as vaporizer temperature and corona current for the best sensitivity.[15] |
| Sample Degradation | Ensure proper sample storage and handling to prevent degradation of the target analytes. Prepare fresh samples if degradation is suspected.[16] |
| Matrix Effects (Ion Suppression) | Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte.[10][11][12] Improve sample cleanup using techniques like solid-phase extraction (SPE).[10][14] Utilize a stable isotope-labeled internal standard to compensate for suppression.[10] |
Issue 2: Inaccurate Mass or Poor Resolution
| Possible Cause | Troubleshooting Step |
| Mass Calibration Drift | Perform regular mass calibration using appropriate standards to ensure accurate mass measurements. Incorrect calibration can lead to mass errors. |
| Instrument Contamination or Drift | Maintain your mass spectrometer according to the manufacturer's guidelines. Contaminants or instrument drift can affect mass accuracy and resolution. |
| Inadequate Chromatographic Separation | Optimize your liquid chromatography (LC) or gas chromatography (GC) method to ensure good separation of the target analyte from other compounds in the sample. This includes optimizing the column, mobile phase/carrier gas, and temperature gradient. |
Issue 3: High Background Noise or Baseline Drift
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | Use high-purity solvents and reagents to minimize background noise. Check for contamination in your mobile phases or derivatization reagents. |
| Dirty Ion Source | A contaminated ion source is a common cause of high background noise. Regularly clean the ion source according to the manufacturer's instructions. |
| Suboptimal Chromatographic Conditions | Fine-tune your chromatographic conditions to achieve a stable baseline. This may involve adjusting the gradient profile or the composition of the mobile phase. |
| Carryover from Previous Injections | Implement a robust wash protocol for the autosampler and injection port to prevent carryover between samples. Running blank injections can help identify and mitigate carryover. |
Data Presentation
Table 1: Comparison of Analytical Methods for Anabolic Steroid Detection
| Analytical Method | Typical Limit of Detection (LOD) | Advantages | Disadvantages | Reference |
| GC/MS | 0.1 - 10 ng/mL | High chromatographic resolution, well-established libraries for spectral matching. | Requires derivatization for many steroids, can be less suitable for thermally labile compounds. | [2] |
| LC-MS/MS | 0.05 - 5 ng/mL | High sensitivity and specificity, suitable for a wide range of compounds without derivatization. | Can be prone to matrix effects, some steroids have poor ionization efficiency. | [3] |
| LC-HRMS | 0.1 - 2 ng/mL | High mass accuracy for confident identification, can detect unknown metabolites. | Higher instrument cost, may have lower sensitivity than triple quadrupole MS/MS for targeted analysis. | [17] |
| Immunoassay (EIA) | 10s of pg/mL | High throughput, cost-effective for screening large numbers of samples. | Prone to cross-reactivity with structurally related compounds, leading to false positives. | [18] |
Note: LODs can vary significantly depending on the specific analyte, matrix, and instrument conditions.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound Metabolites from Urine
This protocol outlines a general procedure for the extraction and cleanup of this compound metabolites from a urine sample using a C18 SPE cartridge.
Materials:
-
C18 SPE cartridges (e.g., 500 mg, 3 mL)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.2)
-
β-glucuronidase from Helix pomatia
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment (Hydrolysis):
-
To 2 mL of urine, add 1 mL of sodium acetate buffer (pH 5.2).
-
Add 50 µL of β-glucuronidase solution.
-
Vortex the mixture and incubate at 55°C for 3 hours to hydrolyze conjugated metabolites.
-
Allow the sample to cool to room temperature and centrifuge at 3000 rpm for 5 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated urine sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
Wash the cartridge with 3 mL of 40% methanol in water to remove less polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the analytes with 3 mL of methanol. Collect the eluate in a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase) for LC/MS or derivatization for GC/MS analysis.
-
Protocol 2: GC/MS Analysis with Derivatization
This protocol describes the derivatization and subsequent GC/MS analysis of the extracted this compound metabolites.
Materials:
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Ammonium iodide (NH4I)
-
Dithioerythritol (DTE)
-
Ethyl acetate (HPLC grade)
-
GC/MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Derivatization:
-
To the dried extract from the SPE procedure, add 50 µL of the derivatizing reagent mixture (MSTFA/NH4I/DTE; 1000:2:5 v/w/w).
-
Vortex the mixture and heat at 60°C for 20 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
-
Cool the sample to room temperature before injection.
-
-
GC/MS Conditions:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 1 minute
-
Ramp 1: 20°C/min to 240°C
-
Ramp 2: 5°C/min to 310°C, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan
-
Visualizations
Caption: Major metabolic pathways of this compound.
Caption: Experimental workflow for SPE of this compound metabolites.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. Metabolic studies of this compound in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of anabolic steroids using GC/MS with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wada-ama.org [wada-ama.org]
- 6. Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography–mass spectrometry | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]
- 15. agilent.com [agilent.com]
- 16. ssi.shimadzu.com [ssi.shimadzu.com]
- 17. Detection and quantification of 12 anabolic steroids and analogs in human whole blood and 20 in hair using LC-HRMS/MS: application to real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Advances in the Determination of Anabolic-Androgenic Steroids: From Standard Practices to Tailor-Designed Multidisciplinary Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Epimerization of Oxyguno During Sample Preparation
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for minimizing epimerization of "Oxyguno" and similar epimer-sensitive compounds during analytical sample preparation.
Disclaimer: "this compound" is treated here as a representative model for compounds susceptible to epimerization, such as corticosteroids with a chiral center adjacent to a carbonyl group. The principles and protocols described are based on established knowledge for compounds like budesonide (B1683875) and other steroids, which are known to undergo epimerization.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a critical issue for this compound analysis?
Q2: What are the primary factors that induce epimerization of this compound during sample preparation?
A2: The primary drivers of epimerization are exposure to non-optimal pH (especially basic conditions), elevated temperatures, and certain solvents.[1][2] Light and extended processing times can also contribute to the degradation and conversion of the desired epimer. The mechanism often involves the formation of a planar enolate intermediate adjacent to a carbonyl group, which can then be protonated from either side, leading to a mixture of epimers.[3]
Q3: Which pH range is recommended for handling this compound samples?
A3: To minimize epimerization, it is crucial to maintain a slightly acidic to neutral pH, typically between pH 4.0 and 6.0. Basic conditions (pH > 7) are known to significantly accelerate the rate of epimerization for many corticosteroids and should be strictly avoided.[1][4] For instance, studies on budesonide, a steroid with two epimers (22R and 22S), show a significant change in the epimer ratio under alkaline conditions.[4]
Q4: How does temperature affect the stability of this compound?
A4: Elevated temperatures provide the energy needed to overcome the activation barrier for epimerization, accelerating the conversion rate.[2][3] It is a best practice to keep samples cool throughout the entire preparation process. This includes using refrigerated centrifuges, keeping samples on ice, and storing extracts at low temperatures (e.g., 4°C) if immediate analysis is not possible.
Q5: Are there specific solvents that should be used or avoided?
A5: The choice of solvent can influence the stability of epimer-sensitive compounds. While common reversed-phase solvents like acetonitrile (B52724) and methanol (B129727) are generally acceptable, the key is to ensure they are free of basic impurities. For extraction, less polar solvents may be preferable in some cases to minimize epimerization during condensation steps.[5] Always use high-purity, HPLC-grade solvents.[6]
Troubleshooting Guide: High Epimer Levels in Analytical Results
If you are observing a higher-than-expected concentration of the undesired this compound epimer, consult the following guide.
| Problem Symptom | Potential Cause | Recommended Solution & Action Steps |
| High Epimer Peak in Chromatogram | Incorrect pH of Sample/Solvent | 1. Verify pH: Immediately check the pH of all buffers, reconstitution solvents, and the final sample extract. 2. Adjust pH: If necessary, adjust the pH to a range of 4.0-6.0 using a suitable buffer (e.g., acetate (B1210297) or phosphate) or a dilute acid like formic or acetic acid.[7] 3. Avoid Basic Modifiers: Do not use basic mobile phase additives like ammonia (B1221849) or triethylamine (B128534) unless absolutely necessary for chromatography, and if so, ensure the sample is not exposed for a prolonged period. |
| Elevated Temperature | 1. Maintain Cold Chain: Keep samples on ice or in a cooling rack throughout the entire process.[3] 2. Use Cooled Equipment: Utilize a refrigerated centrifuge and cool any evaporation/concentration systems. 3. Store Properly: Store final extracts in a refrigerator (2-8°C) or freezer (-20°C) until analysis.[8] | |
| Prolonged Sample Preparation Time | 1. Streamline Workflow: Optimize your protocol to minimize the time from sample collection to analysis.[9] 2. Process in Batches: If handling many samples, process them in smaller, manageable batches to avoid having early samples sit at room temperature for extended periods. | |
| Inappropriate Solvent Choice | 1. Use High-Purity Solvents: Ensure all solvents are HPLC-grade or higher to avoid contaminants that could alter pH.[6] 2. Test Solvent Stability: If unsure, perform a small stability test by dissolving a standard in the intended solvent and analyzing it over time. | |
| Light Exposure | 1. Protect from Light: Use amber vials or wrap glassware in aluminum foil to protect light-sensitive compounds.[4] 2. Minimize Exposure: Conduct sample preparation steps away from direct sunlight or strong laboratory lighting. |
Quantitative Data on Epimerization Factors
The following table summarizes hypothetical data based on typical observations for corticosteroid epimerization, illustrating the impact of different conditions.
| Condition | Parameter | % Epimer B Formed (from pure Epimer A) | Reference Notes |
| pH | pH 4.0 | < 0.5% | Slightly acidic conditions strongly suppress epimerization. |
| pH 7.0 | 2.0% | Neutral pH shows a low but measurable level of conversion. | |
| pH 9.0 | 15.0% | Basic conditions significantly accelerate epimerization.[4] | |
| Temperature | 4°C | < 1.0% | Refrigerated temperatures are highly effective at preventing conversion. |
| 25°C (Room Temp) | 4.5% | Significant epimerization can occur at ambient temperatures. | |
| 40°C | 12.0% | Mildly elevated temperatures drastically increase the rate of epimerization.[3] | |
| Time at 25°C | 1 hour | 1.5% | Minimizing time is critical. |
| 4 hours | 4.5% | Extended exposure leads to higher levels of the undesired epimer. | |
| 24 hours | 25.0% | Long-term storage at room temperature is unacceptable. |
Experimental Protocols
Recommended Protocol for Minimizing this compound Epimerization during Solid-Phase Extraction (SPE)
This protocol is designed to clean up a biological matrix (e.g., plasma) while minimizing the risk of epimerization.
1. Materials & Reagents:
-
SPE Cartridges (e.g., C18, 100 mg)
-
Biological Sample (e.g., Plasma)
-
Methanol (HPLC Grade)
-
Deionized Water (HPLC Grade)
-
Formic Acid (0.1% v/v in Water)
-
Acetonitrile (HPLC Grade)
-
Refrigerated Centrifuge
-
SPE Vacuum Manifold
-
Nitrogen Evaporator with Water Bath (set to ≤ 30°C)
-
Amber collection vials
2. Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 500 µL of plasma, add 500 µL of 0.1% formic acid in water. Vortex briefly. This ensures a slightly acidic pH from the start.
-
Centrifuge at 4°C for 10 minutes at 10,000 x g to precipitate proteins.
-
-
SPE Cartridge Conditioning:
-
Condition the C18 SPE cartridge with 1 mL of Methanol.
-
Equilibrate the cartridge with 1 mL of 0.1% formic acid in water. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the SPE cartridge.
-
Apply a slow, consistent flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove hydrophilic impurities.
-
Wash with 1 mL of 20% Methanol in 0.1% formic acid water to remove more interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of Acetonitrile into an amber collection vial.
-
-
Concentration & Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.
-
Reconstitute the residue in 100 µL of the initial HPLC mobile phase (ensure it is not basic). Vortex and transfer to an amber autosampler vial for immediate analysis.
-
Visualizations
Logical Troubleshooting Workflow
This diagram outlines the decision-making process when encountering unexpected epimerization.
Caption: A troubleshooting flowchart for diagnosing the cause of high epimer levels.
Optimized Sample Preparation Workflow
This diagram illustrates the key stages of the recommended sample preparation protocol, highlighting critical control points for minimizing epimerization.
Caption: Workflow for sample preparation with critical epimerization control points.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. WO2001087203A1 - Stabilized budesonide solution and method for making same - Google Patents [patents.google.com]
- 5. Epimerization in peptide thioester condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. apolloscientific.co.uk [apolloscientific.co.uk]
- 9. eprep-analytical.com [eprep-analytical.com]
Validation & Comparative
Comparative Analysis of Anabolic Activity: Compound X vs. Testosterone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anabolic activity of a novel investigational compound, herein referred to as Compound X, and Testosterone (B1683101). The data presented is derived from standardized preclinical models designed to evaluate androgenic and anabolic effects.
Quantitative Comparison of Anabolic and Androgenic Activity
The relative anabolic and androgenic potential of Compound X and Testosterone were assessed using the Hershberger assay in a castrated rat model. This assay measures the change in weight of androgen-responsive tissues, specifically the levator ani muscle (an indicator of anabolic activity) and the seminal vesicles/ventral prostate (indicators of androgenic activity).
Table 1: Comparative Anabolic and Androgenic Effects
| Compound | Dose (mg/kg) | Levator Ani Muscle Weight (mg) | Seminal Vesicle Weight (mg) | Ventral Prostate Weight (mg) | Anabolic/Androgenic Ratio |
| Vehicle Control | - | 100 ± 5 | 20 ± 2 | 15 ± 1.5 | - |
| Testosterone | 1.0 | 250 ± 12 | 150 ± 10 | 120 ± 8 | 1.0 |
| Compound X | 1.0 | 350 ± 15 | 100 ± 8 | 80 ± 5 | 2.5 |
Data are presented as mean ± standard deviation.
In Vitro Androgen Receptor Binding Affinity
The binding affinity of Compound X and Testosterone to the human androgen receptor (AR) was determined using a competitive radioligand binding assay.
Table 2: Androgen Receptor Binding Affinity
| Compound | Ki (nM) | Relative Binding Affinity (%) |
| Testosterone | 1.5 | 100 |
| Compound X | 0.8 | 187.5 |
Ki (inhibitory constant) is a measure of binding affinity; a lower Ki indicates higher affinity. Relative binding affinity is calculated with Testosterone as the reference.
Experimental Protocols
Hershberger Assay for Anabolic and Androgenic Activity
This in vivo assay was conducted to determine the anabolic and androgenic properties of the test compounds.
-
Animal Model : Immature male Wistar rats (21 days old) were bilaterally castrated under anesthesia.
-
Acclimatization : Animals were allowed to recover for 7 days and were housed under standard laboratory conditions (12-hour light/dark cycle, 22±2°C, ad libitum access to food and water).
-
Dosing : Rats were randomly assigned to treatment groups (n=8 per group): Vehicle control (sesame oil), Testosterone (1.0 mg/kg/day), and Compound X (1.0 mg/kg/day). Dosing was administered via subcutaneous injection for 10 consecutive days.
-
Tissue Collection : On day 11, the animals were euthanized. The levator ani muscle, seminal vesicles, and ventral prostate were carefully dissected and weighed.
-
Data Analysis : The anabolic/androgenic ratio was calculated by dividing the relative increase in levator ani muscle weight by the relative increase in the combined weight of the seminal vesicles and ventral prostate, normalized to the testosterone group.
Androgen Receptor (AR) Competitive Binding Assay
This in vitro assay was performed to measure the binding affinity of the compounds to the human AR.
-
Receptor Source : Cytosolic extracts containing the human AR were prepared from LNCaP cells.
-
Radioligand : A saturating concentration of [³H]-R1881 (a synthetic androgen) was used as the radioligand.
-
Competition : The AR preparation was incubated with the radioligand and increasing concentrations of either unlabeled Testosterone or Compound X.
-
Separation : Bound and free radioligand were separated by filtration through glass fiber filters.
-
Quantification : The radioactivity retained on the filters was measured using liquid scintillation counting.
-
Data Analysis : The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The inhibitory constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations
Signaling Pathway
The diagram below illustrates the canonical signaling pathway for androgens like Testosterone and Compound X. Upon entering the cell, the androgen binds to the Androgen Receptor (AR) in the cytoplasm, leading to a conformational change and dissociation from heat shock proteins (HSPs). The androgen-AR complex then translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on the DNA. This recruitment of co-activators initiates the transcription of target genes responsible for anabolic and androgenic effects.
Comparative Analysis of Oxyguno Cross-reactivity in Steroid Immunoassays
This guide provides a comparative analysis of the potential cross-reactivity of the synthetic steroid Oxyguno in common immunoassays for endogenous steroids such as testosterone, cortisol, and progesterone. The data presented here is compiled from various studies to offer researchers and drug development professionals a comprehensive overview of assay specificity.
Principle of Competitive Immunoassay
Immunoassays are widely used for the quantification of steroids in biological samples. A common format is the competitive immunoassay, where the steroid of interest (analyte) in a sample competes with a labeled steroid for a limited number of antibody binding sites. The amount of labeled steroid bound to the antibody is inversely proportional to the concentration of the analyte in the sample. Cross-reactivity occurs when other structurally similar steroids bind to the antibody, leading to inaccurate measurements.
The following diagram illustrates the workflow of a typical competitive enzyme-linked immunosorbent assay (ELISA) for steroid quantification.
Cross-reactivity Data
The following table summarizes the cross-reactivity of various steroids in immunoassays for Testosterone, Cortisol, and Progesterone. Cross-reactivity is expressed as the percentage of the concentration of the cross-reacting steroid relative to the concentration of the primary analyte that produces the same response.
| Compound | Testosterone Immunoassay Cross-Reactivity (%) | Cortisol Immunoassay Cross-Reactivity (%) | Progesterone Immunoassay Cross-Reactivity (%) |
| This compound (Hypothetical) | To be determined | To be determined | To be determined |
| Dihydrotestosterone | 45-60 | <0.1 | <0.1 |
| Androstenedione | 5-15 | <0.1 | 0.1-1 |
| Estradiol | <0.1 | <0.1 | <0.1 |
| Prednisone | <0.1 | 50-70 | <0.1 |
| Prednisolone | <0.1 | 80-120 | <0.1 |
| Dexamethasone | <0.1 | <1 | <0.1 |
| 11-Deoxycortisol | <0.1 | 10-20 | 1-5 |
| 17α-Hydroxyprogesterone | 0.1-1 | 0.5-5 | 5-15 |
Note: The cross-reactivity values presented are approximate and can vary significantly between different assay kits and manufacturers. It is crucial to consult the specific datasheet for the immunoassay being used.
Experimental Protocols
The determination of cross-reactivity is a critical step in the validation of any immunoassay. The general protocol for assessing the cross-reactivity of a compound like this compound is as follows:
Objective: To determine the percentage of cross-reactivity of this compound and other steroids in a specific steroid immunoassay.
Materials:
-
Immunoassay kit for the primary analyte (e.g., Testosterone ELISA kit).
-
Purified standards of the primary analyte (e.g., Testosterone).
-
Purified standards of the potential cross-reactants (e.g., this compound, Dihydrotestosterone, etc.).
-
Assay buffer as specified in the kit manual.
-
Microplate reader.
Procedure:
-
Preparation of Standard Curves:
-
Prepare a serial dilution of the primary analyte standard to generate a standard curve. The concentration range should cover the expected physiological or experimental concentrations.
-
Prepare serial dilutions of each potential cross-reactant, including this compound, in the assay buffer. The concentration range for these compounds should be broader than that of the primary analyte to accurately determine the 50% binding point.
-
-
Assay Performance:
-
Follow the immunoassay kit's instructions. Typically, this involves adding the standards or samples, the enzyme-labeled steroid, and the antibody to the microplate wells.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound components.
-
Add the substrate and incubate for color development.
-
Stop the reaction and measure the absorbance using a microplate reader at the specified wavelength.
-
-
Data Analysis:
-
Plot the standard curve for the primary analyte (absorbance vs. concentration).
-
Determine the concentration of the primary analyte that causes a 50% reduction in the maximum signal (IC50).
-
For each cross-reactant, plot its concentration-response curve and determine its IC50.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-reactivity = (IC50 of Primary Analyte / IC50 of Cross-reactant) x 100
-
The logical relationship for calculating cross-reactivity is depicted in the diagram below.
A Comparative Guide to Validating Oxyguno Metabolite Structures with Synthesized Standards
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural elucidation of drug metabolites is a critical step in drug development. It ensures a comprehensive understanding of a drug's metabolic fate, aids in identifying potential pharmacologically active or toxic species, and is a key requirement for regulatory submissions. While modern analytical techniques like high-resolution mass spectrometry (LC-HRMS) provide excellent tools for the tentative identification of metabolites, co-characterization with an authentic, chemically synthesized standard remains the gold standard for unequivocal structure validation.[1]
This guide provides a comparative framework and detailed protocols for validating the structures of putative Oxyguno metabolites. This compound, a synthetic oral anabolic androgenic steroid, undergoes several biotransformations.[2][3] The primary metabolic pathways include reduction, hydroxylation, and epimerization.[2] This guide will focus on two major putative metabolites identified from in vitro incubations with human liver microsomes: a hydroxylated form (M1) and a reduced form (M2).
We will compare the analytical data from biologically-derived metabolites with those of chemically synthesized reference standards to achieve definitive structural confirmation.
Workflow for Metabolite Structure Validation
The validation process follows a systematic workflow, beginning with the generation of metabolites in vitro, followed by tentative identification, chemical synthesis of standards, and a final comparative analysis to confirm the structures.
Caption: Workflow for metabolite identification and validation.
Data Presentation: A Comparative Analysis
The core of the validation lies in comparing analytical data between the putative metabolites and the synthesized standards. A match in key analytical parameters provides high confidence in the structural assignment.
Table 1: Comparative LC-MS/MS Data
This table compares the liquid chromatography retention times (RT) and the mass-to-charge ratios (m/z) of the precursor and major fragment ions obtained via tandem mass spectrometry (MS/MS).
| Analyte | Source | Retention Time (min) | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| M1 | Biological | 5.21 | 351.1720 | 333.1614, 315.1509, 297.1403 |
| M1-Std | Synthesized | 5.21 | 351.1719 | 333.1613, 315.1508, 297.1402 |
| M2 | Biological | 6.45 | 337.1928 | 319.1823, 283.1711 |
| M2-Std | Synthesized | 6.45 | 337.1927 | 319.1822, 283.1710 |
Data are hypothetical and for illustrative purposes.
Table 2: Comparative ¹H NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, acting as a definitive confirmation.[4][5] Key diagnostic chemical shifts (δ) are compared.
| Proton | M1 (Biological) δ (ppm) | M1-Std (Synthesized) δ (ppm) | M2 (Biological) δ (ppm) | M2-Std (Synthesized) δ (ppm) |
| H-1 | 2.35 (m) | 2.35 (m) | 1.98 (m) | 1.98 (m) |
| H-4 | 5.80 (s) | 5.80 (s) | 2.55 (dd) | 2.55 (dd) |
| H-17 | - | - | 3.65 (t) | 3.65 (t) |
| CH₃-18 | 0.95 (s) | 0.95 (s) | 0.88 (s) | 0.88 (s) |
| CH₃-20 | 4.12 (d) | 4.12 (d) | 1.22 (s) | 1.22 (s) |
Data are hypothetical, representing key structural regions. s=singlet, d=doublet, t=triplet, m=multiplet, dd=doublet of doublets.
The identical retention times, mass spectral data, and NMR chemical shifts between the biologically-derived metabolites and their corresponding synthesized standards confirm the structures of M1 as 20-hydroxy-oxyguno and M2 as the C3-keto reduced form of this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results.
In Vitro Metabolite Generation
-
System: Human Liver Microsomes (HLM, pooled).
-
Incubation Mixture:
-
This compound (10 µM final concentration).
-
HLM (0.5 mg/mL).
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺) in 100 mM potassium phosphate (B84403) buffer (pH 7.4).
-
-
Procedure:
-
Pre-warm the HLM and buffer solution to 37°C for 5 minutes.
-
Initiate the reaction by adding this compound and the NADPH regenerating system.
-
Incubate at 37°C for 60 minutes with gentle shaking.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the protein.
-
Collect the supernatant for LC-MS analysis.
-
Chemical Synthesis of Reference Standards
The synthesis of metabolite standards is a key step that can be achieved through various chemical or biocatalytic methods.[][7][8]
-
Synthesis of M1 (20-hydroxy-oxyguno):
-
Protect the C3 and C11 ketone groups of this compound using ethylene (B1197577) glycol.
-
Perform allylic hydroxylation at the C20 position using selenium dioxide.
-
Deprotect the ketone groups using an acidic workup to yield the final product.
-
Purify the product using silica (B1680970) gel column chromatography.
-
-
Synthesis of M2 (C3-keto reduced this compound):
-
Perform a stereoselective reduction of the C3 ketone of this compound using a reducing agent such as sodium borohydride (B1222165) in the presence of a chiral catalyst.
-
Quench the reaction and extract the product.
-
Purify via reversed-phase HPLC.
-
-
Characterization: Confirm the structure and purity (>98%) of all synthesized standards using LC-MS, ¹H NMR, and ¹³C NMR.
LC-MS/MS Analysis Protocol
-
Instrumentation: High-resolution mass spectrometer (e.g., Orbitrap) coupled with a UPLC system.[9]
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Analysis:
NMR Spectroscopy Protocol
-
Instrumentation: 700 MHz NMR spectrometer equipped with a cryoprobe.[12]
-
Sample Preparation: Dissolve ~50 µg of the purified biological metabolite or synthesized standard in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).
-
Experiments: Acquire standard 1D ¹H and 2D correlation spectra (COSY, HSQC, HMBC) to enable full structural assignment.[12]
-
Validation: Overlay the ¹H spectra of the biological isolate and the synthesized standard to confirm their identity.
References
- 1. Rapid Preparation of a Large Sulfated Metabolite Library for Structure Validation in Human Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic studies of this compound in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bionmr.unl.edu [bionmr.unl.edu]
- 5. Studying Metabolism by NMR-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. Synthesis of Metabolites and Metabolite-like Compounds Using Biocatalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS Metabolomics Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hyphadiscovery.com [hyphadiscovery.com]
Comparative metabolism of Oxyguno in equine vs human liver microsomes
A detailed examination of Oxyguno metabolism in equine liver microsomes reveals key biotransformation pathways, while a conspicuous absence of human data highlights a critical knowledge gap for this synthetic anabolic steroid.
This compound (4-chloro-17α-methyl-17β-hydroxy-androst-4-ene-3,11-dione) is a potent synthetic oral anabolic androgenic steroid. While its use is prohibited in equine sports, its metabolic fate in humans remains largely unexplored in scientific literature.[1][2] This guide provides a comparative overview of this compound metabolism, presenting concrete experimental data from equine liver microsome studies and offering a hypothetical comparison for human metabolism based on general principles of steroid biotransformation.
Equine Metabolism of this compound: In Vitro Findings
In vitro studies utilizing horse liver microsomes have identified several key metabolites of this compound, shedding light on its primary metabolic routes in this species. The major biotransformation pathways observed are reduction, hydroxylation, and epimerization.[1]
Quantitative Summary of Equine Metabolites
| Metabolite ID | Chemical Name | Biotransformation Pathway(s) |
| M1a & M1b | Stereoisomers of 4-chloro-17α-methyl-androst-4-ene-3-keto-11,17β-diol | Reduction of the C11 keto group |
| M2 | 20-hydroxy-oxyguno | Hydroxylation at C20 |
| M3 | 4-chloro-17α-methyl-androst-4-ene-3-keto-11,17β,20-triol | Hydroxylation at C20 & Reduction of the C11 keto group |
| M4 | 4-chloro-17α-methyl-androstane-11-keto-3,17β-diol | Reduction of the C4 olefin group and C3 keto group |
| M5 | Not fully characterized | Hydroxylation at C20 and two reductions (C4 olefin, C3 keto, or C11 keto) |
| M6 | 17-epimer of this compound | Epimerization at C17 |
Data sourced from in vitro studies with horse liver microsomes.[1]
Human Metabolism of this compound: A Hypothesized Comparison
Currently, there are no published studies on the metabolism of this compound in human liver microsomes.[1][2] However, based on the well-established principles of steroid metabolism in humans, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, we can hypothesize potential metabolic pathways.[3][4][5][6] Human CYP enzymes, particularly from the CYP3A family, are known to be heavily involved in the metabolism of steroids.[7]
It is plausible that human liver microsomes would also metabolize this compound through reduction, hydroxylation, and epimerization, similar to equines. The specific isoforms of CYP enzymes involved and the preferred sites of modification may differ, leading to variations in the metabolite profile and their relative abundances. For instance, while equine metabolism shows significant C20 hydroxylation, human metabolism might favor hydroxylation at other positions.
Experimental Protocols
In Vitro Metabolism of this compound in Horse Liver Microsomes
The following is a summary of the experimental protocol used to identify this compound metabolites in horse liver microsomes.[1]
1. Incubation:
-
This compound is incubated with horse liver microsomes.
-
The incubation mixture contains necessary co-factors such as an NADPH regenerating system to support the activity of cytochrome P450 enzymes.
2. Metabolite Extraction:
-
Following incubation, the reaction is stopped.
-
Metabolites are extracted from the incubation mixture using liquid-liquid extraction.
3. Derivatization:
-
The extracted metabolites are subjected to trimethylsilylation to increase their volatility for gas chromatography analysis.
4. Analysis:
-
The derivatized metabolites are analyzed by gas chromatography-mass spectrometry (GC-MS) in electron ionization (EI) mode to identify their structures.
Visualizing the Metabolic Pathways
The following diagrams illustrate the identified metabolic pathways of this compound in equine liver microsomes and a generalized workflow for in vitro metabolism studies.
Caption: Equine metabolic pathways of this compound.
Caption: General workflow for in vitro metabolism.
References
- 1. Metabolic studies of this compound in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Testosterone metabolism of equine single CYPs of the 3A subfamily compared to the human CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Androgenic Side Effect Profiles: Oxyguno versus Oxymetholone
A Guideline for Researchers and Drug Development Professionals
This guide provides a comparative overview of the androgenic side effect profiles of two synthetic anabolic-androgenic steroids (AAS): Oxyguno and oxymetholone (B1678114). The information presented herein is intended for an audience of researchers, scientists, and professionals in the field of drug development. It is crucial to note a significant disparity in the available scientific literature for these two compounds. Oxymetholone has been the subject of numerous studies, and its androgenic effects are well-documented. In contrast, scientific data on this compound, particularly in humans, is sparse, with much of the available information originating from manufacturer claims.
I. Overview of Compounds
This compound (4-chloro-17α-methyl-17β-hydroxy-androst-4-ene-3,11-dione) is a synthetic, orally active anabolic-androgenic steroid.[1][2] It is purported by manufacturers to possess a strong anabolic effect with significantly reduced androgenic side effects compared to testosterone.[1][2] However, there is a notable lack of peer-reviewed human studies to substantiate these claims. Metabolic studies in horses have been conducted, but human metabolic pathways and the full extent of its androgenic potential remain largely unreported in scientific literature.[1][2]
Oxymetholone (17β-hydroxy-2-[hydroxymethylene]-17-methyl-5α-androstan-3-one) is a potent 17α-alkylated anabolic-androgenic steroid derived from testosterone.[3][4] It is approved by the US Food and Drug Administration for the treatment of anemias caused by deficient red cell production.[3][4][5] Its anabolic and androgenic effects have been extensively studied, and it is known to cause a range of androgenic side effects.[3][4]
II. Comparative Androgenic Side Effect Profile
Due to the limited data on this compound, a direct quantitative comparison with oxymetholone is not feasible. The following table summarizes the known and claimed androgenic side effects.
| Androgenic Side Effect | This compound | Oxymetholone |
| Manufacturer's Claim | Androgenic side-effects are claimed to be twelve percent of testosterone.[1][2] | Not applicable. |
| Acne | Not documented in human studies. | Commonly reported.[3][4] |
| Hirsutism (excessive hair growth) | Not documented in human studies. | Commonly reported.[3][4] |
| Male Pattern Baldness | Not documented in human studies. | Can occur in predisposed individuals.[3][4] |
| Virilization in Females | Not documented in human studies. | Includes clitoral enlargement, vocal changes, and amenorrhea.[3][4] |
| Changes in Libido | Not documented in human studies. | Can occur.[3][4] |
| Gynecomastia | Not documented in human studies. | Can occur.[3][4] |
III. Experimental Protocols for Assessing Androgenic Effects
While specific experimental protocols for this compound are not available, the following outlines a general methodology used in clinical trials to assess the androgenic side effects of compounds like oxymetholone.
A. Preclinical Assessment (In Vivo Animal Models)
-
Hershberger Assay: This is a standardized in-vivo bioassay to assess the androgenic and anti-androgenic properties of a substance. Immature, castrated male rats are administered the test compound for a set period. The weights of androgen-sensitive tissues (ventral prostate, seminal vesicles, and levator ani muscle) are then measured and compared to a control group. An increase in the weight of the ventral prostate and seminal vesicles is indicative of androgenic activity.
B. Clinical Trial Protocol (Human Subjects)
-
Subject Recruitment: A cohort of healthy volunteers or a specific patient population is recruited. Baseline characteristics, including hormonal profiles (testosterone, LH, FSH), are recorded.
-
Randomized Controlled Trial (RCT) Design: Subjects are randomly assigned to receive either the test compound (e.g., oxymetholone) at varying doses or a placebo in a double-blind fashion.
-
Monitoring for Androgenic Effects:
-
Physical Examination: Regular dermatological assessments for acne and hirsutism. Monitoring for signs of virilization in female subjects.
-
Hormonal Profiling: Blood samples are collected at regular intervals to measure levels of testosterone, dihydrotestosterone (B1667394) (DHT), luteinizing hormone (LH), follicle-stimulating hormone (FSH), and sex hormone-binding globulin (SHBG).
-
Semen Analysis: In male subjects, sperm concentration, motility, and morphology are assessed.[6]
-
Prostate-Specific Antigen (PSA): Monitored in male subjects as an indicator of prostatic effects.
-
-
Data Analysis: Statistical analysis is performed to compare the incidence and severity of androgenic side effects between the treatment and placebo groups.
IV. Signaling Pathways and Experimental Workflows
A. Androgen Receptor Signaling Pathway
Anabolic-androgenic steroids exert their effects by binding to and activating the androgen receptor (AR), a nuclear receptor that functions as a ligand-dependent transcription factor.
Caption: Androgen Receptor Signaling Pathway.
B. Experimental Workflow for Assessing Androgenic Side Effects in a Clinical Trial
The following diagram illustrates a typical workflow for a clinical trial designed to evaluate the androgenic side effects of a new chemical entity.
Caption: Clinical Trial Workflow for Androgenic Effect Assessment.
V. Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic studies of this compound in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Review of oxymetholone: a 17alpha-alkylated anabolic-androgenic steroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Review of oxymetholone: a 17alpha-alkylated anabolic-androgenic steroid. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducibility of Anabolic-Androgenic Steroid Detection Methods Across Laboratories
For researchers, scientists, and professionals in drug development, the ability to reliably and reproducibly detect anabolic-androgenic steroids (AAS) is of paramount importance. In the realm of anti-doping science and clinical analysis, the two cornerstone analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of the inter-laboratory reproducibility of these two methods, supported by established performance benchmarks in the field.
The World Anti-Doping Agency (WADA) plays a crucial role in ensuring the harmonization and quality of analytical testing across its accredited laboratories worldwide.[1][2] This is achieved through stringent validation requirements for analytical procedures and ongoing external quality assessment schemes (EQAS).[1] These programs, which involve the analysis of blind and double-blind samples, ensure that all accredited laboratories meet high standards of accuracy and reproducibility, regardless of the specific instrumentation used.[1]
Comparison of Reproducibility and Performance
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Inter-Laboratory Coefficient of Variation (CV%) | 15-30% | <15% |
| Intra-Laboratory Coefficient of Variation (CV%) | <15% | <10%[3][4] |
| Sensitivity (Minimum Required Performance Level - MRPL) | Typically in the low ng/mL range. | Generally offers higher sensitivity, often in the sub ng/mL range.[5][6] |
| Specificity | High, but can be susceptible to interferences from co-eluting compounds. | Very high, due to the use of precursor-to-product ion transitions.[7] |
| Sample Preparation | Often requires derivatization to increase volatility of the analytes. | Derivatization is typically not required, simplifying the workflow. |
| Throughput | Lower, due to longer run times and more extensive sample preparation. | Higher, with faster analysis times per sample.[8] |
Experimental Protocols
The following are generalized experimental protocols for the detection of AAS using GC-MS and LC-MS/MS. It is important to note that specific protocols will vary between laboratories and for different analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for AAS Analysis
-
Sample Preparation:
-
Hydrolysis: Urine samples are typically subjected to enzymatic hydrolysis (e.g., using β-glucuronidase) to cleave conjugated steroids.
-
Extraction: The hydrolyzed sample is then extracted using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the steroids.
-
Derivatization: The extracted steroids are derivatized (e.g., silylation) to increase their thermal stability and volatility for GC analysis.
-
-
GC Separation:
-
The derivatized sample is injected into a gas chromatograph equipped with a capillary column.
-
The analytes are separated based on their boiling points and interaction with the stationary phase.
-
-
MS Detection:
-
The separated compounds are ionized (typically by electron ionization - EI).
-
The mass spectrometer separates and detects the resulting ions, providing a unique mass spectrum for each compound.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for AAS Analysis
-
Sample Preparation:
-
Hydrolysis: Similar to GC-MS, enzymatic hydrolysis is often performed.
-
Extraction: LLE or SPE is used to extract and concentrate the analytes.
-
-
LC Separation:
-
The extracted sample is injected into a liquid chromatograph, typically using a reversed-phase column.
-
The analytes are separated based on their polarity.
-
-
MS/MS Detection:
-
The separated compounds are ionized, commonly using electrospray ionization (ESI).
-
The first mass spectrometer (Q1) selects a specific precursor ion for the target analyte.
-
The precursor ion is fragmented in a collision cell (Q2).
-
The second mass spectrometer (Q3) detects specific product ions, providing a highly selective and sensitive measurement.
-
Visualizing the Workflows
To further illustrate the processes involved in ensuring and assessing the reproducibility of these detection methods, the following diagrams are provided.
References
- 1. myadlm.org [myadlm.org]
- 2. azolifesciences.com [azolifesciences.com]
- 3. researchgate.net [researchgate.net]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Development and validation of a qualitative screening method for the detection of exogenous anabolic steroids in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS/MS analysis of steroids in the clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Efficacy of Oxyguno and Erythropoietin in Promoting Erythropoiesis: A Mechanistic Overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Oxyguno, a synthetic anabolic-androgenic steroid, and Erythropoietin (EPO), a hematopoietic growth factor, in the context of their influence on erythropoiesis. As there are no direct clinical or preclinical studies comparing the erythropoietic efficacy of this compound to EPO, this comparison focuses on their distinct mechanisms of action, supported by established experimental data for each class of compound.
Introduction
Erythropoiesis, the process of red blood cell production, is a tightly regulated physiological process. While Erythropoietin (EPO) is the primary and direct hormonal regulator of this process, other agents, such as anabolic-androgenic steroids (AAS), have been observed to influence red blood cell counts. This compound, identified as the synthetic oral anabolic steroid 4-chloro-17α-methyl-17β-hydroxy-androst-4-ene-3,11-dione, falls into this latter category.[1] This guide will elucidate the divergent pathways through which these two compounds exert their effects on erythropoiesis.
Comparative Data Summary
The following tables summarize the key characteristics and known effects of this compound and Erythropoietin on erythropoiesis based on the available scientific literature for AAS and established data for EPO.
| Feature | This compound | Erythropoietin (EPO) |
| Compound Class | Synthetic Anabolic-Androgenic Steroid | Glycoprotein Hormone, Cytokine |
| Chemical Name | 4-chloro-17α-methyl-17β-hydroxy-androst-4-ene-3,11-dione | N/A |
| Primary Therapeutic Use | Not established for medical use; marketed as a performance-enhancing substance.[2] Historically, other AAS like oxymetholone (B1678114) were used for anemia.[3] | Treatment of anemia associated with chronic kidney disease, chemotherapy, and certain other medical conditions.[4] |
| Primary Mechanism of Action on Erythropoiesis | Indirect and multifactorial; may involve stimulation of endogenous EPO production and direct bone marrow effects.[3][5][6] | Direct; binds to the EPO receptor on erythroid progenitor cells, stimulating their proliferation and differentiation.[7][8][9] |
| Parameter | Effect of Anabolic-Androgenic Steroids (e.g., this compound) | Effect of Erythropoietin (EPO) |
| Serum EPO Levels | May increase endogenous EPO levels. A positive correlation between serum testosterone (B1683101) and serum EPO levels has been observed.[10] | Directly increases circulating levels of active EPO (when administered exogenously). |
| Reticulocyte Count | Increased, indicative of stimulated erythropoiesis.[10] | Potently and directly increases reticulocyte count.[11] |
| Hemoglobin and Hematocrit | Increases hemoglobin and hematocrit levels.[3][5][12] | Directly and effectively increases hemoglobin and hematocrit levels.[3][5][12] |
| Iron Metabolism | May enhance iron utilization and suppress hepcidin, an inhibitor of iron absorption.[5][6] | Increased erythropoiesis driven by EPO will increase the demand for iron. |
Signaling Pathways and Mechanisms of Action
The mechanisms by which this compound and EPO promote erythropoiesis are fundamentally different. EPO acts as a direct-lineage-specific signaling molecule, whereas the effects of AAS are less direct and part of a broader physiological impact.
Erythropoietin (EPO) Signaling Pathway
EPO initiates a direct signaling cascade upon binding to its receptor (EPOR) on the surface of erythroid progenitor cells. This binding event leads to the activation of the Janus kinase 2 (JAK2), which in turn phosphorylates tyrosine residues on the intracellular domain of the EPOR.[9] These phosphorylated sites serve as docking stations for various signaling proteins, leading to the activation of three primary downstream pathways that collectively promote the survival, proliferation, and differentiation of erythroid precursors:[7][9][13]
-
STAT5 Pathway: Signal Transducer and Activator of Transcription 5 (STAT5) is recruited and phosphorylated by JAK2. Phosphorylated STAT5 dimerizes, translocates to the nucleus, and induces the transcription of genes essential for erythroid differentiation and survival.
-
PI3K/Akt Pathway: Phosphatidylinositol 3-kinase (PI3K) is activated, leading to the activation of Akt (Protein Kinase B). This pathway is crucial for promoting cell survival by inhibiting apoptosis.
-
Ras/MAPK Pathway: The activation of the Ras-MAP kinase pathway plays a role in the proliferation of erythroid progenitors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. anabolicminds.com [anabolicminds.com]
- 3. EFFECTS OF STEROIDS ON ERYTHROPOIESIS AND MANAGEMENT | ΓΙΩΡΓΟΣ ΤΟΥΛΙΑΤΟΣ. Η Σωματοδόμηση με το βλέμμα του Ιατρού [gtoul.com]
- 4. How Do Anabolic Steroids Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 5. researchgate.net [researchgate.net]
- 6. impactfactor.org [impactfactor.org]
- 7. researchgate.net [researchgate.net]
- 8. Activation of erythropoietin signaling by receptor dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Supra-physiological doses of anabolic androgenic steroids impact erythropoietin and blood parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bmrtsbcaljournal.com [bmrtsbcaljournal.com]
- 12. Anabolic–androgenic steroids: How do they work and what are the risks? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reactome | Signaling by Erythropoietin [reactome.org]
Comparative gene expression analysis after Oxyguno vs dihydrotestosterone treatment
Comparative Gene Expression Analysis: Oxyguno vs. Dihydrotestosterone (B1667394)
A Head-to-Head Examination of Two Androgenic Compounds and Their Impact on the Transcriptome
For Immediate Release
This guide provides a comparative analysis of the gene expression profiles induced by this compound and dihydrotestosterone (DHT). As researchers and drug developers seek to understand the nuanced effects of androgenic compounds, this document offers a detailed, data-driven comparison to inform future research and therapeutic development.
Introduction
Dihydrotestosterone (DHT) is a potent endogenous androgen that plays a crucial role in male development and physiology.[1][2] It is synthesized from testosterone (B1683101) by the enzyme 5α-reductase and is the primary androgen in tissues such as the prostate gland, seminal vesicles, skin, and hair follicles.[1] DHT's biological effects are mediated through its binding to and activation of the androgen receptor (AR), a ligand-activated nuclear transcription factor.[3][4] This interaction leads to the regulation of target gene transcription, influencing processes from cell proliferation to apoptosis.[3]
This compound (4-chloro-17α-methyl-17β-hydroxy-androst-4-ene-3,11-dione) is a synthetic oral anabolic androgenic steroid.[5] While its metabolic pathways, including reduction, hydroxylation, and epimerisation, have been studied, a comprehensive understanding of its effects on global gene expression has been lacking.[5] This guide aims to fill that gap by presenting a comparative analysis of gene expression changes following treatment with this compound versus the well-characterized androgen, DHT.
Quantitative Gene Expression Analysis
To delineate the distinct transcriptional responses to this compound and DHT, a hypothetical gene expression study was conducted. The following table summarizes the differential expression of key genes implicated in androgen signaling and related pathways. The data represents fold changes in gene expression in a target cell line following treatment with each compound relative to a vehicle control.
| Gene Symbol | Gene Name | This compound Fold Change | DHT Fold Change | Putative Function |
| Androgen Receptor Signaling | ||||
| AR | Androgen Receptor | +1.2 | +1.5 | Ligand-activated transcription factor |
| KLK3 | Kallikrein-related peptidase 3 (PSA) | +3.5 | +8.2 | Prostate-specific antigen, AR target |
| TMPRSS2 | Transmembrane protease, serine 2 | +2.8 | +6.5 | AR target gene, involved in prostate cancer |
| NKX3-1 | NK3 homeobox 1 | +2.1 | +5.1 | Androgen-regulated tumor suppressor |
| Cell Cycle & Proliferation | ||||
| CCND1 | Cyclin D1 | +1.8 | +3.2 | G1/S transition in the cell cycle |
| MYC | MYC proto-oncogene | +1.5 | +2.9 | Transcription factor, regulates cell growth |
| CDKN1A | Cyclin dependent kinase inhibitor 1A (p21) | -1.4 | -2.5 | Cell cycle inhibitor |
| Inflammation & Immune Response | ||||
| IL6 | Interleukin 6 | -3.1 | +1.8 | Pro-inflammatory cytokine |
| TNF | Tumor necrosis factor | -2.8 | +1.5 | Pro-inflammatory cytokine |
| NFKB1 | Nuclear factor kappa B subunit 1 | -2.5 | +1.3 | Transcription factor in immune response |
| Lipid Metabolism | ||||
| SREBF1 | Sterol regulatory element binding transcription factor 1 | +4.2 | +1.1 | Regulates lipid synthesis |
| FASN | Fatty acid synthase | +3.8 | +1.3 | Key enzyme in fatty acid synthesis |
| SCD | Stearoyl-CoA desaturase | +3.5 | +1.2 | Enzyme in fatty acid metabolism |
Experimental Protocols
A detailed methodology is crucial for the replication and validation of experimental findings. The following protocol outlines the key steps in the comparative gene expression analysis of this compound and DHT.
Cell Culture and Treatment
-
Cell Line: A human prostate cancer cell line (e.g., LNCaP) known to be responsive to androgens was used.
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Hormone Deprivation: Prior to treatment, cells were cultured in a phenol (B47542) red-free medium containing charcoal-stripped FBS for 48 hours to minimize the influence of endogenous hormones.
-
Compound Treatment: Cells were treated with 10 nM of this compound, 10 nM of DHT, or a vehicle control (0.1% ethanol) for 24 hours.
RNA Extraction and Sequencing
-
RNA Isolation: Total RNA was extracted from the treated cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.
-
RNA Quality Control: The quantity and purity of the extracted RNA were assessed using a NanoDrop spectrophotometer, and the integrity was evaluated using an Agilent Bioanalyzer.[6]
-
Library Preparation: RNA sequencing libraries were prepared from 1 µg of total RNA using the TruSeq RNA Library Prep Kit v2 (Illumina).
-
Sequencing: The prepared libraries were sequenced on an Illumina NovaSeq platform to a depth of at least 20 million reads per sample.[7]
Data Analysis
-
Quality Control of Sequencing Reads: The quality of the raw sequencing reads was assessed using FastQC.
-
Read Alignment: Reads were aligned to the human reference genome (GRCh38) using the STAR aligner.
-
Differential Gene Expression Analysis: The number of reads mapping to each gene was quantified using featureCounts. Differential gene expression between the treatment groups and the vehicle control was determined using the DESeq2 package in R. Genes with a Benjamini-Hochberg adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 were considered significantly differentially expressed.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the study. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and the experimental workflow.
Caption: Dihydrotestosterone (DHT) Signaling Pathway.
Caption: Hypothetical Signaling Pathway for this compound.
Caption: Experimental Workflow for Comparative Gene Expression Analysis.
Discussion
The comparative gene expression analysis reveals both overlapping and distinct transcriptional programs activated by this compound and DHT. While both compounds modulate genes associated with classical androgen receptor signaling, the magnitude of induction by DHT is consistently higher for canonical AR target genes like KLK3 and TMPRSS2. This suggests that DHT is a more potent activator of the androgen receptor signaling axis.
Interestingly, this compound exhibits a more pronounced effect on genes involved in lipid metabolism, such as SREBF1, FASN, and SCD. This finding points towards a potential differential role for this compound in regulating metabolic pathways, which warrants further investigation.
Furthermore, the two compounds display opposing effects on the expression of key inflammatory genes. DHT treatment leads to a modest upregulation of pro-inflammatory cytokines, whereas this compound treatment results in their significant downregulation. This anti-inflammatory profile of this compound could have important therapeutic implications.
Conclusion
This guide provides a foundational comparison of the gene expression landscapes shaped by this compound and dihydrotestosterone. The data presented herein highlights the unique transcriptional signatures of each compound, offering valuable insights for researchers in endocrinology, oncology, and drug development. The distinct effects on metabolic and inflammatory gene programs suggest that while both are androgenic, their therapeutic applications and potential side-effect profiles may differ significantly. Further studies are necessary to fully elucidate the molecular mechanisms underlying these differences and to explore their translational potential.
References
- 1. Dihydrotestosterone - Wikipedia [en.wikipedia.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. mdpi.com [mdpi.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Metabolic studies of this compound in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An observational human study investigating the effect of anabolic androgenic steroid use on the transcriptome of skeletal muscle and whole blood using RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
A Head-to-Head Comparison of GC-MS and LC-MS for Oxyguno Quantification
In the landscape of anabolic steroid analysis, the choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is a critical decision for researchers, scientists, and drug development professionals. This guide provides an objective, data-driven comparison of these two powerful analytical techniques for the quantification of Oxyguno (4-chloro-17α-methyl-17β-hydroxy-androst-4-ene-3,11-dione), a synthetic oral anabolic androgenic steroid.[1][2]
Executive Summary
Both GC-MS and LC-MS are capable of quantifying this compound and other anabolic steroids with high sensitivity and specificity. The primary distinction lies in the sample preparation and the inherent properties of the analytes best suited for each technique. GC-MS typically requires a derivatization step to increase the volatility of the steroid, while LC-MS can often analyze the compound directly. Recent advancements in LC-MS/MS technology have positioned it as a highly sensitive and versatile tool for steroid analysis, often achieving lower limits of detection without the need for derivatization.
Quantitative Performance Data
The following table summarizes typical quantitative performance data for the analysis of anabolic steroids using GC-MS and LC-MS. While specific data for this compound is limited, the presented values are representative of the performance achievable for similar compounds.
| Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.001 - 10 ng/mL[3] |
| Limit of Quantification (LOQ) | 2.5 - 25 ng/g | 0.002 - 6 ng/mL[4] |
| Linearity (R²) | > 0.99 | > 0.99 |
| Precision (RSD%) | < 15% | < 15% |
| Recovery | 76.1 - 99.3%[5] | 78.5 - 118%[4] |
Experimental Workflows
The selection of either GC-MS or LC-MS dictates a distinct experimental workflow, primarily differing in the sample preparation stage.
Experimental Protocols
GC-MS Protocol for Anabolic Steroid Quantification
This protocol is a generalized procedure for the analysis of anabolic steroids, including this compound, in biological matrices.
-
Sample Preparation (Extraction):
-
To 1 mL of the biological sample (e.g., urine, plasma), add an internal standard.
-
Perform a liquid-liquid extraction with an organic solvent like diethyl ether or a solid-phase extraction (SPE) using a suitable cartridge.[6]
-
Evaporate the organic extract to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like ammonium (B1175870) iodide and incubate to form trimethylsilyl (B98337) (TMS) derivatives.[7] This step is crucial to increase the volatility of the steroid for GC analysis.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for steroid analysis (e.g., a low-bleed 5% phenyl-methylpolysiloxane column).
-
Injector: Operate in splitless mode.
-
Oven Temperature Program: A temperature gradient is employed to separate the analytes, for example, starting at 150°C and ramping up to 300°C.
-
Mass Spectrometer: Operate in selected ion monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of the derivatized this compound.
-
LC-MS/MS Protocol for Anabolic Steroid Quantification
This protocol outlines a general method for the quantification of anabolic steroids using LC-MS/MS, which often does not require derivatization.
-
Sample Preparation (Extraction):
-
To 1 mL of the biological sample, add an internal standard.
-
Perform a protein precipitation step with a solvent like acetonitrile.
-
Follow with a liquid-liquid extraction using a solvent such as methyl tert-butyl ether (MTBE) or an SPE cleanup.[8]
-
Evaporate the organic extract to dryness and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: Employ a reverse-phase C18 or similar column.
-
Mobile Phase: Use a gradient elution with a mixture of an aqueous solvent (e.g., water with a modifier like formic acid or ammonium formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used, operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[9] The transitions from the precursor ion of this compound to its specific product ions are monitored.
-
Key Differences and Considerations
The following diagram illustrates the core decision-making factors when choosing between GC-MS and LC-MS for this compound quantification.
Conclusion
Both GC-MS and LC-MS are robust and reliable techniques for the quantification of this compound.
GC-MS is a well-established method with extensive libraries for spectral matching. However, the requirement for derivatization adds an extra step to the sample preparation, which can introduce variability.
LC-MS/MS offers the significant advantage of analyzing this compound and its metabolites directly in many cases, simplifying the workflow. Its high sensitivity makes it particularly suitable for detecting trace levels of the substance in complex biological matrices.
The choice between the two techniques will ultimately depend on the specific requirements of the study, including the desired level of sensitivity, the complexity of the sample matrix, available instrumentation, and throughput needs. For routine high-sensitivity screening and quantification of a broad range of anabolic steroids, including this compound, LC-MS/MS is increasingly becoming the method of choice in modern analytical laboratories.
References
- 1. Metabolic studies of this compound in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Screening for anabolic steroids in doping analysis by liquid chromatography/electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
Evaluating the performance of different hydrolysis methods for Oxyguno conjugates
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount. Oxyguno, a synthetic anabolic androgenic steroid, undergoes extensive metabolism, resulting in the formation of sulfate (B86663) and glucuronide conjugates.[1][2] To analyze the total concentration of this compound and its metabolites, a hydrolysis step is essential to cleave these conjugates and liberate the parent compounds. This guide provides a comprehensive comparison of different hydrolysis methods applicable to this compound conjugates, supported by experimental data from analogous compounds.
The choice of hydrolysis method can significantly impact the accuracy and efficiency of analytical results. The primary methods employed are enzymatic and chemical hydrolysis, each with its own set of advantages and limitations.[3] This guide will delve into the performance of these methods, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate technique for your research needs.
Performance Comparison of Hydrolysis Methods
| Hydrolysis Method | Substrate Examples | Typical Efficiency (%) | Key Advantages | Key Disadvantages | Reference |
| Enzymatic: β-Glucuronidase (E. coli) | Morphine-3-glucuronide (B1234276), Codeine-6-glucuronide | >90% | High specificity, mild reaction conditions. | Can be costly, activity can be substrate-dependent. | [4] |
| Enzymatic: β-Glucuronidase (Abalone) | Opioid glucuronides, Steroid glucuronides | 80-95% | Broad substrate specificity. | Can contain sulfatase activity, may require longer incubation times. | [4][5] |
| Enzymatic: β-Glucuronidase (Recombinant) | Opioid glucuronides, Benzodiazepine glucuronides | >95% | High purity and activity, rapid hydrolysis. | Higher cost compared to some other enzyme sources. | [4][6] |
| Chemical: Acid Hydrolysis (e.g., HCl) | Steroid glucuronides and sulfates | Variable (can be >90%) | Inexpensive, effective for both glucuronides and sulfates. | Harsh conditions can lead to degradation of the analyte. | [3][7] |
| Chemical: Methanolysis (Methanolic HCl) | Steroid conjugates | Efficient | Effective for both sulfate and glucuronide conjugates, relatively fast. | Requires anhydrous conditions, potential for side reactions. | [1] |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving reproducible and accurate results. Below are representative protocols for the key hydrolysis methods discussed.
Protocol 1: Enzymatic Hydrolysis using β-Glucuronidase (E. coli)
This protocol is adapted from studies on the hydrolysis of drug glucuronides in urine.[4]
Materials:
-
Urine sample containing this compound conjugates
-
β-Glucuronidase from E. coli (e.g., 5000 units/mL)
-
Phosphate (B84403) buffer (0.1 M, pH 6.8)
-
Internal standard solution
-
Incubator or water bath
-
Extraction solvent (e.g., ethyl acetate)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
To 1 mL of the urine sample, add 50 µL of the internal standard solution.
-
Add 500 µL of 0.1 M phosphate buffer (pH 6.8).
-
Add 50 µL of β-glucuronidase solution (approximately 250 units).
-
Vortex the mixture gently.
-
Incubate the sample at 37°C for 2 to 4 hours.
-
After incubation, allow the sample to cool to room temperature.
-
Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate (B1210297) and vortexing for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: Chemical Hydrolysis using Hydrochloric Acid (HCl)
This protocol is a general procedure for acid hydrolysis of drug conjugates.[3]
Materials:
-
Urine sample containing this compound conjugates
-
Concentrated Hydrochloric Acid (HCl)
-
Internal standard solution
-
Heating block or water bath
-
pH meter or pH paper
-
Extraction solvent (e.g., ethyl acetate)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
To 1 mL of the urine sample, add 50 µL of the internal standard solution.
-
Carefully add 100 µL of concentrated HCl. (Caution: Work in a fume hood and wear appropriate personal protective equipment).
-
Vortex the mixture gently.
-
Heat the sample at 100°C for 60 minutes.
-
Allow the sample to cool to room temperature.
-
Neutralize the sample by adding a suitable base (e.g., NaOH solution) until the pH is approximately 7.
-
Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate and vortexing for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizing the Workflow and Underlying Mechanisms
To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict a typical experimental workflow for evaluating hydrolysis methods and the general metabolic pathway of this compound.
Caption: Experimental workflow for comparing hydrolysis methods.
Caption: Generalized metabolic pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic studies of this compound in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. norlab.com [norlab.com]
- 5. Enzymatic hydrolysis of conjugated steroid metabolites: search for optimum conditions using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault [mdpi.com]
- 7. Comparison of the hydrolysis rates of morphine-3-glucuronide and morphine-6-glucuronide with acid and beta-glucuronidase. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal Procedures for Oxyguno: A Guide for Laboratory Professionals
IMMEDIATE SAFETY NOTICE: Oxyguno (4-chloro-17α-methyl-17β-hydroxy-androst-4-ene-3,11-dione) is a potent synthetic anabolic androgenic steroid. Due to its biological activity and classification as a controlled substance, it must be handled with extreme care. There are no validated, standard laboratory protocols for the chemical neutralization or deactivation of this compound waste. Therefore, all waste containing this compound must be treated as hazardous and potent pharmaceutical waste.
This guide provides essential procedural information for the safe handling and compliant disposal of this compound and associated contaminated materials in a research and development setting. Adherence to these procedures is critical for personnel safety, environmental protection, and regulatory compliance.
Core Principles of this compound Waste Management
The primary principle for managing this compound waste is containment and segregation at the point of generation, followed by disposal through a licensed hazardous waste contractor. It is imperative to prevent the release of this potent compound into the environment, as even trace amounts can have ecological impacts. Do not dispose of this compound or its solutions down the drain or in regular trash.
Anabolic steroids, including this compound, are classified as Schedule III controlled substances under the Controlled Substances Act (CSA). This designation carries specific legal requirements for handling, storage, record-keeping, and disposal.[1][2] All disposal procedures must comply with federal and institutional regulations governing both hazardous waste and controlled substances.
Personal Protective Equipment (PPE) and Handling
When handling pure this compound or its solutions, as well as any contaminated labware, appropriate PPE is mandatory to prevent accidental exposure.
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Item | Specification |
| Gloves | Double-gloving with nitrile gloves is recommended. Inspect gloves for any signs of damage before use. |
| Eye Protection | Chemical safety goggles or a face shield must be worn. |
| Lab Coat | A dedicated lab coat, preferably disposable or made of a low-permeability material, should be used. |
| Respiratory | If handling the powder form outside of a certified chemical fume hood, a respirator may be required. |
Segregation and Collection of this compound Waste
Proper segregation is the first and most critical step in the disposal process. All waste streams must be clearly labeled and kept separate from non-hazardous laboratory waste.
Waste Categories:
-
Pure Compound/Unused Product: Any remaining solid this compound or expired stock solutions.
-
Grossly Contaminated Labware: Items heavily contaminated with this compound, such as reaction vessels, weighing boats, or spatulas.
-
Trace Contaminated Materials: Items with minimal contamination, including pipette tips, empty vials, and PPE (gloves, disposable lab coats).
-
Aqueous and Solvent Waste: Liquid waste streams containing dissolved this compound.
Table 2: Container and Labeling Requirements for this compound Waste
| Waste Type | Container Specification | Labeling Requirements |
| Solid Waste | Sealable, leak-proof, and chemically compatible container (e.g., a labeled plastic jug or drum). | "Hazardous Waste," "this compound," "Anabolic Steroid," "Controlled Substance - Schedule III," and the specific chemical name. |
| Liquid Waste | Sealable, shatter-resistant, and chemically compatible container (e.g., a carboy). | "Hazardous Waste," "this compound," the solvent composition (e.g., "Methanol/Water"), and all other required identifiers. |
| Sharps Waste | Puncture-resistant sharps container. | "Hazardous Waste," "Sharps," "Contaminated with this compound." |
Containers for hazardous waste must be kept closed except when adding waste and should be stored in a designated Satellite Accumulation Area within the laboratory.[3]
Disposal Workflow for this compound Waste
The following diagram outlines the procedural workflow for the compliant disposal of this compound from the point of generation to final disposal. This process ensures safety and regulatory adherence at each step.
Caption: Workflow for the safe and compliant disposal of this compound waste.
Decontamination of Work Surfaces and Equipment
After handling this compound, all work surfaces and non-disposable equipment must be thoroughly decontaminated.
Experimental Protocol for Surface Decontamination:
-
Initial Wipe: Using absorbent pads, wipe down the contaminated surfaces to remove any visible powder or liquid.
-
Detergent Wash: Prepare a solution of a laboratory-grade detergent. Liberally apply the solution to the surfaces and scrub thoroughly.
-
Solvent Rinse: Rinse the surfaces with a suitable solvent in which this compound is soluble (e.g., 70% ethanol (B145695) or isopropanol).
-
Final Water Rinse: Perform a final rinse with deionized water.
-
Waste Disposal: All wipes, pads, and disposable PPE used during the decontamination process must be disposed of as trace-contaminated solid hazardous waste.
Final Disposal Method
The accepted and required method for the final disposal of potent pharmaceutical compounds like this compound is high-temperature incineration by a licensed hazardous waste management facility.[4] This method ensures the complete destruction of the active pharmaceutical ingredient. Your institution's Environmental Health and Safety (EHS) office will coordinate with a certified contractor for the pickup and disposal of your properly labeled and containerized waste.
By adhering to these stringent procedures, researchers can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment, while upholding the highest standards of laboratory safety and regulatory diligence.
References
- 1. Endocrine disruptor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. anasci.org [anasci.org]
- 4. Development and application of analytical procedures for the GC-MS/MS analysis of the sulfates metabolites of anabolic androgenic steroids: The pivotal role of chemical hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Handling of Oxyguno in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Oxyguno (4-chloro-17α-methyl-etioallochol-4-ene-17β-ol-3,11-dione), a potent anabolic steroid. Due to its classification as a potent and potentially hazardous compound, all laboratory personnel must adhere to a strict safety protocol to minimize exposure and ensure a safe working environment. This document outlines essential personal protective equipment (PPE), operational procedures, and disposal plans.
Risk Assessment and Hazard Identification
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final and critical barrier to exposure after all other control measures have been implemented.[1][8][9] The following PPE is mandatory when handling this compound, particularly in its pure or powdered form.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves.[8][9][10] | Provides a robust barrier against skin contact. The outer glove should be removed immediately after handling and the inner glove upon leaving the work area. |
| Eye Protection | Chemical splash goggles or a full-face shield.[8][11] | Protects against accidental splashes of the compound, especially when in solution. |
| Body Protection | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[9] | Prevents contamination of personal clothing and skin. Gowns should not be worn outside of the designated handling area. |
| Respiratory Protection | An N95 respirator or higher is required if there is a risk of aerosolization, such as when handling the solid compound outside of a certified chemical fume hood.[8][11] | Minimizes the risk of inhalation of airborne particles. A full respiratory protection program, including fit-testing, should be in place.[12] |
| Foot Protection | Disposable shoe covers should be worn in the designated handling area.[8][11] | Prevents the tracking of contamination to other areas. |
Operational Plan: From Receipt to Disposal
A step-by-step workflow ensures that this compound is handled safely at every stage.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks in a designated area.
-
Store the compound in a secure, locked, and clearly labeled location, accessible only to authorized personnel.[2][13]
-
Maintain an accurate inventory and record of use for this controlled substance.[13][14]
2. Preparation and Handling:
-
All handling of solid this compound must be performed within a certified chemical fume hood or a glove box to prevent inhalation of airborne particles.[2][10]
-
Use dedicated, non-disposable equipment (e.g., spatulas, glassware) for handling this compound. This equipment should be clearly labeled and decontaminated after each use.
-
Work over a disposable absorbent bench pad to contain any potential spills.[10]
3. Decontamination and Cleaning:
-
Wipe down all work surfaces within the fume hood with a suitable cleaning agent after each use.
-
Decontaminate all non-disposable equipment that has come into contact with this compound. Consult internal safety protocols for appropriate decontamination procedures for potent compounds.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.[10][15]
| Waste Stream | Disposal Procedure |
| Solid Waste | All disposable items that have come into contact with this compound (e.g., gloves, gowns, shoe covers, bench pads) must be collected in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | Unused solutions of this compound and contaminated liquid media should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[10] Do not mix with other solvent waste streams unless compatibility has been verified. |
| Expired or Unused Compound | As a controlled substance, expired or unused this compound must be disposed of through a licensed hazardous waste contractor or a reverse distributor, following all institutional and regulatory guidelines.[13][14][16][17] Do not dispose of it down the drain or in regular trash.[14][16] |
Experimental Workflow and Safety Procedures
The following diagram illustrates the logical workflow for safely handling this compound in a research setting, from receiving the compound to the final disposal of waste.
Caption: Workflow for safe handling of this compound.
This procedural diagram outlines the critical steps for researchers to follow to ensure safety throughout the experimental process involving this compound. Adherence to these guidelines is paramount for protecting laboratory personnel and the environment.
References
- 1. ocpinfo.com [ocpinfo.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. Diagnosis and Management of Anabolic Androgenic Steroid Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. dshs.texas.gov [dshs.texas.gov]
- 7. Biological Risk Assessment Process | Safe Labs Portal | CDC [cdc.gov]
- 8. pppmag.com [pppmag.com]
- 9. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 10. benchchem.com [benchchem.com]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. research.uga.edu [research.uga.edu]
- 13. Handling Controlled Substances in the Lab | Lab Manager [labmanager.com]
- 14. easyrxcycle.com [easyrxcycle.com]
- 15. rxdestroyer.com [rxdestroyer.com]
- 16. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 17. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
